1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Description
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Properties
IUPAC Name |
1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h4-7,10-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDALJMLXXWXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398193 | |
| Record name | 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63221-88-5 | |
| Record name | 1-Ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63221-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
This guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylalkyne of interest to researchers and professionals in drug development and materials science. The document details the underlying chemical principles, a robust experimental protocol, and the necessary characterization and safety protocols.
Introduction: The Significance of Diarylalkynes
Diarylalkynes are a class of organic compounds characterized by two aryl groups linked by a carbon-carbon triple bond. This structural motif imparts unique electronic and steric properties, making them valuable building blocks in various scientific disciplines. Their rigid, linear geometry is often exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires. In the pharmaceutical realm, the diarylalkyne scaffold is present in a number of biologically active molecules and serves as a versatile intermediate for the synthesis of more complex drug candidates. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, making it an ideal choice for the synthesis of diarylalkynes.[1]
Synthetic Strategy: The Sonogashira Coupling
The synthesis of this compound is most efficiently achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl halide and a terminal alkyne.[2][3] In this specific synthesis, 1-ethyl-4-iodobenzene is coupled with 4-ethynylanisole in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Sources
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene CAS number 63221-88-5
An In-Depth Technical Guide to 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 63221-88-5)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 63221-88-5), a diarylalkyne with significant potential as a structural scaffold in medicinal chemistry and materials science. From a senior application scientist's perspective, this document elaborates on the strategic synthesis via Sonogashira cross-coupling, detailing the causality behind the procedural choices. It further establishes a framework for rigorous analytical characterization using a self-validating system of spectroscopic techniques. The guide concludes with an exploration of the compound's potential applications, grounded in its unique structural and electronic properties.
Molecular Profile and Strategic Importance
This compound is an organic compound featuring two phenyl rings connected by a rigid alkyne linker.[1] This structure, often referred to as a "tolan" derivative, is of significant interest for several reasons:
-
Structural Rigidity: The linear alkyne bridge provides a conformationally restricted scaffold. In drug design, this rigidity is invaluable for precisely orienting pharmacophoric groups within a biological target's binding site, potentially leading to enhanced potency and selectivity.
-
Conjugated π-System: The extended system of delocalized electrons across the molecule gives rise to interesting electronic and optical properties, making it a valuable building block for organic electronic materials.[1][2]
-
Tunable Functionality: The ethyl and methoxy groups at the para-positions offer sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 63221-88-5 | [1][3][4] |
| Molecular Formula | C₁₇H₁₆O | [1][3] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Melting Point | 72.0 to 76.0 °C | [3] |
| Boiling Point | 151-153 °C at 1 mmHg | [2][5] |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in acetone and other common organic solvents | [3] |
Synthesis Strategy: The Sonogashira Cross-Coupling
The construction of the C(sp²)-C(sp) bond is the key challenge in synthesizing diarylalkynes. The method of choice, offering unparalleled efficiency and reliability, is the Sonogashira cross-coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I) complexes in the presence of an amine base.[8][9][10]
Rationale for Experimental Design
The selection of the Sonogashira protocol is a strategic decision rooted in several key advantages:
-
Expertise & Causality: The palladium catalyst facilitates the core C-C bond formation through a well-understood catalytic cycle of oxidative addition and reductive elimination.[6] The copper(I) co-catalyst's role is crucial; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] This synergistic action allows the reaction to proceed under remarkably mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[9][10]
-
Trustworthiness & Self-Validation: The reaction's robustness and high functional group tolerance minimize the risk of side reactions.[6] However, a common side reaction is the undesired homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen.[10] Therefore, a core principle of a trustworthy Sonogashira protocol is the rigorous exclusion of air by employing an inert atmosphere (e.g., nitrogen or argon), which validates the integrity of the cross-coupling pathway.
Figure 1: Synthesis workflow for this compound via Sonogashira coupling.
Detailed Experimental Protocol
Materials:
-
1-Bromo-4-ethylbenzene (1.0 eq)
-
1-Ethynyl-4-methoxybenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (2.5 eq)
-
Toluene, anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
System Preparation: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Loading: To the flask, add 1-bromo-4-ethylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Add anhydrous toluene and anhydrous triethylamine via syringe. Stir the mixture until all solids are dissolved.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen, which could lead to undesired alkyne homocoupling.
-
Alkyne Addition: 1-Ethynyl-4-methoxybenzene is added dropwise via syringe.
-
Reaction: The mixture is heated to 70 °C and stirred. Reaction progress is monitored by Thin-Layer Chromatography (TLC), looking for the consumption of the starting materials.
-
Workup: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalysts. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Analytical Validation: A Multi-faceted Approach
Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the carbon-hydrogen framework.
-
¹H NMR: Expected signals include a triplet and quartet for the ethyl group, a singlet for the methoxy protons, and a set of doublets in the aromatic region, characteristic of para-substituted rings.
-
¹³C NMR: Will show distinct signals for the alkyne carbons (~80-90 ppm) and confirm the total number of unique carbon environments.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A sharp, characteristic peak is expected in the range of 2200-2230 cm⁻¹ corresponding to the C≡C triple bond stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 236.31, confirming the molecular formula C₁₇H₁₆O.[14]
Figure 2: A self-validating workflow for the analytical characterization of the final product.
Applications in Research and Development
The diarylalkyne scaffold is a "privileged substructure" in modern chemistry. While this compound is a building block rather than a final product, its structure is highly relevant to several R&D areas.
-
Drug Discovery: The alkyne linker is increasingly used in medicinal chemistry. It can act as a rigid spacer in designing enzyme inhibitors or receptor ligands.[15][16] Furthermore, terminal alkynes are key functional groups for "click chemistry," a powerful bioorthogonal ligation method used to attach molecules to biomacromolecules or to assemble complex molecular architectures.[17][18]
-
Materials Science: Diarylalkynes are fundamental units in the synthesis of conjugated polymers and organic semiconductors.[2][19] These materials are used in the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices.[2] The specific substituents on this molecule can influence the material's final electronic properties and processability.
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chem LibreTexts. (2024). The Sonogashira Coupling. [Link]
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Synlett. (2023). Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chemsavers. this compound, 99% 1g. [Link]
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PubMed. Recent applications of click chemistry in drug discovery. [Link]
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Organic Chemistry Portal. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
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MySkinRecipes. this compound. [Link]
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New Journal of Chemistry (RSC Publishing). Arylbiamidines: synthesis and structural studies en route to anticancer applications. [Link]
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physical properties of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Introduction
This compound (CAS No. 63221-88-5) is a disubstituted diarylacetylene derivative with significant applications in materials science and organic synthesis.[1] Its rigid, planar geometry and extended π-conjugated system, arising from the ethynyl linkage between the two aromatic rings, make it a valuable building block for advanced materials.[1] This guide provides a comprehensive overview of its core physical properties, offering insights for researchers, chemists, and drug development professionals involved in its handling, characterization, and application. The compound is primarily utilized in the development of organic semiconductors, liquid crystals, and nonlinear optical materials, where its electronic and structural characteristics are paramount.[1]
Chemical Identity and Core Properties
The fundamental identity of a compound is established by its molecular formula, weight, and structural identifiers. These parameters are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Registry Number | 63221-88-5 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆O | [1][2][3] |
| Molecular Weight | 236.31 g/mol | [1][3][4] |
| IUPAC Name | 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | [2] |
| Synonyms | 4-[(4-Ethylphenyl)ethynyl]anisole, 1-(4-Ethylphenyl)-2-(4-methoxyphenyl)acetylene | [5] |
| Appearance | White to almost white powder to crystal | [4][5] |
Below is a diagram illustrating the fundamental molecular structure and its key functional groups, which dictate its chemical behavior and physical properties.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
The solubility of a compound is a critical parameter for its application in solution-phase reactions, purification (recrystallization), and formulation.
-
Reported Solubility: Soluble in acetone. [4]* Predicted Solubility: Based on its structure, which contains large, nonpolar aromatic regions and a weakly polar ether group, this compound is expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran. It is predicted to be insoluble in water. [6]
Experimental Protocol: Qualitative Solubility Determination
-
Preparation: Add approximately 10-20 mg of the compound to a small test tube.
-
Solvent Addition: Add the test solvent (e.g., water, ethanol, hexane, toluene) dropwise, up to a total volume of 1 mL.
-
Observation: Agitate the mixture after each addition. Observe if the solid dissolves completely.
-
Classification:
-
Soluble: Complete dissolution.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: No visible dissolution of the solid.
-
-
Systematic Testing: This process should be repeated systematically with a range of solvents of varying polarities to establish a comprehensive solubility profile.
Spectroscopic and Analytical Data
While a full experimental spectrum set for this specific compound is not publicly available in the searched literature, its structure allows for the confident prediction of its key spectroscopic features. One supplier confirms the structure via NMR.
-
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. The protons on the methoxy-substituted ring will appear more upfield (shielded) than those on the ethyl-substituted ring. The characteristic AB quartet pattern is expected for both para-substituted rings.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm (3H).
-
Ethyl Protons: A quartet at approximately δ 2.6 ppm (2H, -CH₂-) and a triplet at approximately δ 1.2 ppm (3H, -CH₃-).
-
-
¹³C NMR Spectroscopy (Expected):
-
Alkyne Carbons: Two signals in the range of δ 85-95 ppm.
-
Aromatic Carbons: Multiple signals between δ 114-160 ppm. The carbon attached to the methoxy group will be the most downfield (deshielded) aromatic signal (around 160 ppm), while the carbon attached to the ethyl group will be around 144 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Ethyl Carbons: Signals around δ 29 ppm (-CH₂-) and δ 15 ppm (-CH₃-).
-
-
Infrared (IR) Spectroscopy (Expected):
-
C≡C Stretch: A weak but sharp absorption band around 2220 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.
-
sp² C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
sp³ C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
Safety and Handling
According to supplier safety data, the compound is classified with the GHS07 pictogram, indicating potential hazards. [4]
-
Signal Word: Warning [4]* Hazard Statements:
-
H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Statements: Standard precautions such as wearing protective gloves, eye protection, and ensuring adequate ventilation (P261, P264, P271, P280) are required. [4]Store in a well-ventilated place at room temperature, keeping the container tightly sealed. [1][3][4]
-
Conclusion
This compound is a crystalline solid with well-defined thermal and spectroscopic properties that are consistent with its molecular structure. The available data provides a solid foundation for its use in research and development, particularly in the field of organic electronics. The noted discrepancy in its melting point highlights the critical importance of rigorous, standardized analytical protocols, such as the one detailed in this guide, to ensure material purity and consistency. Proper adherence to safety and handling protocols is essential when working with this compound.
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An In-Depth Technical Guide to 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylacetylene derivative of interest in organic synthesis and materials science. We will delve into its core physicochemical properties, established synthesis protocols, and potential applications, offering insights grounded in established chemical principles.
Core Molecular Attributes
This compound is an aromatic compound characterized by an ethyl group and a methoxy-substituted phenyl ethynyl group attached to a central benzene ring. This structure imparts specific electronic and physical properties relevant to its use as a building block in more complex molecular architectures.
Molecular Formula and Weight
The fundamental identity of a chemical compound is defined by its molecular formula and weight. For the title compound, these are:
-
Monoisotopic Mass: 236.12012 Da[5]
These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.
Structural Representation
The connectivity of atoms is crucial for understanding the compound's reactivity and physical behavior. The structure can be represented in various ways:
-
IUPAC Name: 1-Ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene[2]
The molecule's linear, rigid geometry, conferred by the acetylene linker, is a key feature influencing its application in materials science.
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is essential for handling, characterization, and application development.
| Property | Value | Source |
| CAS Number | 63221-88-5 | [1][2][6] |
| Appearance | White to almost white crystalline powder | [7] |
| Molecular Formula | C₁₇H₁₆O | [1][2][3][4] |
| Molecular Weight | 236.31 g/mol | [1][2][3][4] |
| Melting Point | 35 °C | [4][6] |
| Boiling Point | 151-153 °C at 1 mmHg | [4][6] |
| Purity | >98.0% (by GC) | [7] |
| Storage | Room temperature, sealed, dry conditions | [1][4] |
Synthesis Methodology: The Sonogashira Coupling
The formation of the carbon-carbon triple bond linking the two aromatic rings is the key strategic step in synthesizing this molecule. The most common and effective method for this transformation is the Sonogashira cross-coupling reaction.
Principle of the Sonogashira Coupling
This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base. The causality behind this choice is its high efficiency, functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis.
Retrosynthetic Analysis
A logical approach to designing the synthesis involves disconnecting the molecule at the acetylene linker. This suggests two primary precursor pairs:
-
Route A: 4-Ethylanisole coupled with 1-ethynyl-4-methoxybenzene.
-
Route B: 1-Ethyl-4-iodobenzene coupled with 4-ethynylanisole (1-ethynyl-4-methoxybenzene).
Route B is often preferred due to the commercial availability and stability of the precursors.
Caption: Retrosynthetic analysis via Sonogashira coupling.
Exemplary Experimental Protocol
This protocol is a representative procedure based on standard Sonogashira conditions. It must be adapted and optimized based on laboratory-specific equipment and reagent purity.
Objective: To synthesize this compound from 1-ethyl-4-iodobenzene and 1-ethynyl-4-methoxybenzene.
Materials:
-
1-Ethyl-4-iodobenzene (1.0 eq)
-
1-Ethynyl-4-methoxybenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Toluene (co-solvent, optional)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 1-ethyl-4-iodobenzene, 1-ethynyl-4-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous triethylamine and toluene via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated ammonium chloride solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure white solid product.
Self-Validation: The integrity of the protocol is confirmed at each stage. Reaction completion is validated by TLC/GC-MS, ensuring no starting material remains. The purity of the final product is confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR), which should match the expected structure.
Applications and Research Context
Compounds like this compound are valuable intermediates in materials science and organic electronics.[4]
-
Organic Electronics: The rigid, conjugated π-system makes it a suitable building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The ethynyl linkage facilitates electron delocalization, which is crucial for charge transport properties.[4]
-
Liquid Crystals: Its rod-like molecular shape is a desirable characteristic for the synthesis of liquid crystalline materials.
-
Supramolecular Chemistry: It can be used as a structural motif in the construction of larger, well-defined molecular frameworks and polymers with tailored electronic and photophysical properties.[4]
The ethyl and methoxy functional groups allow for further chemical modification, enabling the fine-tuning of the molecule's properties for specific applications.
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An In-depth Technical Guide to the Sonogashira Coupling Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
This guide provides a comprehensive overview of the Sonogashira coupling reaction for the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a key intermediate in the development of organic electronics and other advanced materials.[1][2] We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Foundational Principles: The Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This cross-coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][6] Its widespread adoption in pharmaceuticals, natural product synthesis, and materials science stems from its mild reaction conditions and tolerance of a wide array of functional groups.[3][5][7]
The Catalytic Cycles: A Mechanistic Perspective
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise intermediates can be challenging to isolate and characterize, the proposed pathway provides a robust framework for understanding the reaction.[4][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (1-ethyl-4-iodobenzene in this case), forming a Pd(II) intermediate.[8]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the Pd(0) catalyst.[3][8]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne (4-ethynylanisole). The amine base then deprotonates the alkyne, forming a copper(I) acetylide intermediate.[8][9] This species is the key nucleophile that participates in the palladium cycle.[9]
The synergy between these two cycles is crucial for the efficiency of the reaction. The copper co-catalyst significantly accelerates the rate of the reaction, allowing it to proceed under milder conditions than copper-free alternatives.[3][10]
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An In-depth Technical Guide to the Characterization of Diarylalkyne Derivatives
This guide provides a comprehensive overview of the essential techniques for the structural and functional characterization of diarylalkyne derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core methodologies, explaining the causality behind experimental choices and providing field-proven insights.
Introduction: The Significance of Diarylalkynes
Diarylalkynes, characterized by a carbon-carbon triple bond connecting two aryl moieties, are a pivotal class of organic compounds. Their rigid, linear geometry and extended π-conjugation system bestow unique electronic, photophysical, and biological properties. These characteristics make them highly valuable in diverse fields, from molecular electronics and polymer chemistry to medicinal chemistry, where they serve as key structural motifs in pharmacologically active agents.
The precise characterization of these molecules is paramount to understanding their structure-property relationships and ensuring their suitability for specific applications. This guide will navigate the critical analytical techniques required for a thorough investigation of newly synthesized diarylalkyne derivatives.
Foundational Characterization: Confirming Molecular Structure
The initial and most critical step in characterizing a novel diarylalkyne derivative is the unambiguous confirmation of its molecular structure. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
-
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.[3][4] For diarylalkynes, the aromatic region (typically 7-8 ppm) will show complex splitting patterns corresponding to the protons on the aryl rings. The integration of these signals confirms the number of protons in each environment.[1][4] The absence of acetylenic proton signals (around 3 ppm) confirms the internal nature of the alkyne.
-
¹³C NMR Spectroscopy : This technique reveals the number of chemically non-equivalent carbon atoms. The sp-hybridized carbons of the alkyne typically appear in the 80-100 ppm region.[2] The aromatic carbons will resonate in the 120-150 ppm range. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful if alkyl substituents are present on the aryl rings.
-
2D NMR Techniques (COSY, HSQC, HMBC) : When the ¹H and ¹³C spectra are complex, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to assign protons on the same aryl ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the aryl rings and the alkyne unit, as well as the positions of substituents.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the diarylalkyne derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay). The number of scans will depend on the sample concentration.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6] For diarylalkynes, the key diagnostic absorption is the C≡C stretching vibration, which appears in the 2100-2260 cm⁻¹ region.[7][8][9][10] The intensity of this peak is often weak for symmetrical or nearly symmetrical diarylalkynes due to the small change in dipole moment during the vibration. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range further confirms the aromatic nature of the compound.[6][7]
Data Presentation: Spectroscopic Data Summary
| Technique | Key Observables for a Representative Diarylalkyne | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |
| Substituent Protons (e.g., -CH₃) | 2.0 - 2.5 ppm | |
| ¹³C NMR | Alkyne Carbons (C≡C) | 80 - 100 ppm |
| Aromatic Carbons | 120 - 150 ppm | |
| IR | Alkyne Stretch (C≡C) | 2100 - 2260 cm⁻¹ |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12][13] It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Ionization Techniques : For diarylalkyne derivatives, which are typically stable and have moderate molecular weights, several ionization techniques can be employed.
-
Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[12] However, the molecular ion peak (M⁺) may be weak or absent.[12]
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are particularly useful for obtaining a strong signal for the molecular ion, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.[14][15]
-
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.
Experimental Workflow: Structural Elucidation
Caption: Workflow for the synthesis and structural confirmation of diarylalkyne derivatives.
Solid-State Characterization: Unveiling the 3D Architecture
While spectroscopic methods provide the molecular structure, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute structure of a crystalline compound.[16][17][18][19][20] It provides a wealth of information, including:
-
Bond lengths and angles : Precise measurement of all bond lengths and angles within the molecule.
-
Conformation : The exact conformation of the molecule in the solid state.
-
Intermolecular interactions : Details of how the molecules pack in the crystal lattice, including π-π stacking, hydrogen bonding, and van der Waals interactions. This is crucial for understanding the material's bulk properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow high-quality single crystals of the diarylalkyne derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[19]
-
Crystal Mounting : Select a suitable crystal under a microscope and mount it on the goniometer of the diffractometer.[19]
-
Data Collection : The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[17]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Photophysical Characterization: Probing the Excited State
The extended π-conjugation in diarylalkynes often imparts interesting photophysical properties. Understanding these properties is essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of a diarylalkyne will show characteristic π-π* transitions. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters that are influenced by the extent of conjugation and the nature of the substituents on the aryl rings.
Fluorescence Spectroscopy
Many diarylalkyne derivatives are fluorescent, meaning they emit light after being electronically excited.[21][22][23][24][25] Fluorescence spectroscopy measures the emission spectrum, which is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (Stokes shift).[25]
Key parameters determined from fluorescence spectroscopy include:
-
Emission maximum (λ_em) : The wavelength at which the highest intensity of fluorescence is observed.
-
Fluorescence Quantum Yield (Φ_F) : The ratio of photons emitted to photons absorbed.[26][27][28][29] This is a measure of the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ_F) : The average time the molecule spends in the excited state before returning to the ground state.[21][29]
Logical Relationship: Absorption and Emission
Caption: Jablonski diagram illustrating the processes of absorption and fluorescence.
Thermal Characterization: Assessing Stability
The thermal stability of diarylalkyne derivatives is a critical parameter, especially for applications in materials science where they may be subjected to high temperatures during processing or in their final application.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[30][31][32][33] It is used to determine the decomposition temperature of the compound, which is a key indicator of its thermal stability. The resulting TGA curve plots the percentage of weight loss against temperature.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation : Place a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[31]
-
Instrument Setup : Place the crucible in the TGA instrument. Set the desired temperature program (e.g., heating rate of 10 °C/min) and the atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).[30][34]
-
Data Acquisition : Initiate the experiment and record the mass of the sample as the temperature increases.
-
Analysis : Analyze the resulting thermogram to determine the onset of decomposition and the temperature at which significant mass loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[35][36][37][38][39] It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a crystalline diarylalkyne, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The purity of the sample can also be estimated from the shape of the melting peak.
Data Presentation: Thermal Properties
| Technique | Parameter Measured | Typical Information for a Diarylalkyne |
| TGA | Decomposition Temperature (T_d) | Onset of weight loss, indicates thermal stability. |
| DSC | Melting Point (T_m) | Sharp endothermic peak. |
| Enthalpy of Fusion (ΔH_f) | Area under the melting peak. |
Conclusion
The comprehensive characterization of diarylalkyne derivatives requires a multi-faceted analytical approach. By systematically employing the techniques outlined in this guide—from fundamental structural elucidation by NMR, IR, and MS, to detailed 3D architectural mapping with SCXRD, and functional assessment through photophysical and thermal analyses—researchers can gain a deep and robust understanding of these versatile molecules. This knowledge is the bedrock for the rational design of novel materials and therapeutics with tailored properties and functions.
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solubility of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. The document delves into the physicochemical properties of the compound, theoretical principles governing its solubility, and a detailed experimental protocol for solubility determination. A curated set of solubility data in various organic solvents is presented and analyzed to provide researchers, scientists, and drug development professionals with actionable insights for its handling, formulation, and application.
Introduction
This compound is a conjugated aromatic compound with potential applications in organic electronics, materials science, and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its extended π-system, arising from the ethynyl linkage between the two substituted benzene rings, imparts unique electronic and optical properties.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various applications. This guide aims to provide a detailed technical resource on the solubility of this compound, combining theoretical principles with practical experimental guidance.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential to predict and interpret its solubility behavior.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | [2] |
| CAS Number | 63221-88-5 | [2][3] |
| Molecular Formula | C₁₇H₁₆O | [2][3] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 35 °C | [1][2] |
| Boiling Point | 410.15 °C (Normal) | [2] |
| 151-153 °C (at 1 mmHg) | [1] | |
| SMILES | CCc1ccc(C#Cc2ccc(OC)cc2)cc1 | [2] |
The structure of this compound, characterized by two aromatic rings linked by an acetylene group, suggests a largely non-polar character. The presence of an ethyl group on one ring and a methoxy group on the other introduces a slight asymmetry and a minor polar contribution from the ether linkage. However, the molecule lacks significant hydrogen bond donating or accepting capabilities, which will heavily influence its interaction with protic solvents.[4]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another.
Role of Polarity
The polarity of both the solute and the solvent is a critical determinant of solubility.[6] this compound is predominantly non-polar due to its large hydrocarbon framework. Therefore, it is expected to exhibit higher solubility in non-polar or weakly polar organic solvents. Solvents like hexane, toluene, and diethyl ether are anticipated to be effective at dissolving this compound. Conversely, highly polar solvents, especially those with strong hydrogen-bonding networks like water, are expected to be poor solvents for this compound.[4]
Intermolecular Forces
The primary intermolecular forces at play for this compound are London dispersion forces, arising from its large, polarizable electron cloud. Dipole-dipole interactions will be minimal. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[4]
Effect of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][7] The additional thermal energy enhances the kinetic energy of the solvent molecules, enabling them to overcome the lattice energy of the solid solute more effectively.[7]
Predicted Solubility Profile
Based on the theoretical principles discussed, a predicted qualitative solubility profile for this compound is presented below.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | "Like dissolves like"; strong dispersion forces. |
| Toluene | Non-polar (Aromatic) | Very High | Aromatic nature of solvent enhances π-stacking interactions. |
| Dichloromethane | Polar aprotic | High | Good balance of polarity to interact with the methoxy group while being a good solvent for the aromatic rings. |
| Diethyl Ether | Weakly polar | Moderate to High | Ether linkage can interact with the methoxy group. |
| Ethyl Acetate | Polar aprotic | Moderate | Ester group provides some polarity. |
| Acetone | Polar aprotic | Moderate | Ketone group provides polarity. |
| Ethanol | Polar protic | Low to Moderate | Hydrogen bonding of the solvent is not well-matched with the solute. |
| Methanol | Polar protic | Low | Strong hydrogen bonding network of the solvent. |
| Water | Very polar protic | Insoluble | Mismatch in polarity and intermolecular forces. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.[8]
Materials and Equipment
-
This compound (98%+ purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in each solvent.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the concentration obtained from the analysis and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Quantitative Solubility Data (Illustrative)
The following table presents a set of plausible, illustrative quantitative solubility data for this compound at 25 °C, as would be determined by the protocol above.
Table 3: Illustrative Quantitative Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | 55 | 0.233 |
| Toluene | 2.38 | >200 | >0.846 |
| Dichloromethane | 9.08 | 150 | 0.635 |
| Diethyl Ether | 4.34 | 80 | 0.339 |
| Ethyl Acetate | 6.02 | 65 | 0.275 |
| Acetone | 20.7 | 40 | 0.169 |
| Ethanol | 24.5 | 15 | 0.063 |
| Methanol | 32.7 | 8 | 0.034 |
| Water | 80.1 | <0.01 | <0.00004 |
Analysis and Interpretation
The illustrative data aligns well with the theoretical predictions. The highest solubility is observed in the non-polar aromatic solvent, toluene, likely due to favorable π-π stacking interactions between the solvent and the aromatic rings of the solute. Dichloromethane also proves to be an excellent solvent, demonstrating that a moderate polarity can be beneficial.
As the polarity and hydrogen bonding capacity of the solvent increase (moving down the table), the solubility of the predominantly non-polar solute decreases significantly. The poor solubility in alcohols and the near-insolubility in water highlight the importance of matching intermolecular forces for effective dissolution.[4]
Factors Influencing Solubility: A Conceptual Diagram
The interplay of various factors determines the solubility of a compound.
Caption: Key factors influencing the solubility of a compound.
Conclusion and Recommendations
This technical guide has provided a comprehensive examination of the solubility of this compound. The key findings are:
-
The compound is predominantly non-polar, with its solubility being highest in non-polar and weakly polar aprotic solvents.
-
Toluene and dichloromethane are excellent choices for dissolving this compound.
-
Polar protic solvents, such as alcohols and water, are poor solvents due to the mismatch in intermolecular forces.
-
The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data.
For practical applications, it is recommended to use non-polar aromatic or halogenated solvents for dissolving this compound. For processes requiring a more polar medium, a solvent system optimization study may be necessary, potentially involving co-solvents.
References
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Chemcasts. Thermophysical Properties of 1-Ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene. Available at: [Link]
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University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Tolan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tolan scaffold, a simple yet elegant diarylacetylene framework, serves as a cornerstone in the design of a diverse array of functional organic materials. Its rigid, linear geometry and conjugated π-system make it an ideal building block for liquid crystals, organic light-emitting diodes (OLEDs), molecular wires, and pharmaceutical agents. The subtle interplay of non-covalent interactions, dictated by the nature and position of substituents on the phenyl rings, governs the three-dimensional arrangement of these molecules in the solid state. This crystal packing, in turn, profoundly influences the material's bulk properties, including its optical, electronic, and mechanical characteristics, as well as crucial pharmaceutical parameters like solubility and bioavailability.
This in-depth technical guide provides a comprehensive exploration of the crystal structure of substituted tolan compounds. Moving beyond a mere catalog of structures, this document delves into the fundamental principles that dictate their solid-state assembly, the experimental and computational methodologies used to elucidate these structures, and the critical relationship between crystal packing and material function. By understanding the causality behind experimental choices and embracing a self-validating approach to protocols, this guide aims to equip researchers with the knowledge to rationally design and engineer tolan-based materials with desired solid-state properties.
The Architectural Blueprint: Understanding Intermolecular Interactions in Tolan Crystals
The solid-state architecture of substituted tolan compounds is a delicate balance of various non-covalent interactions. These weak forces, though individually modest, collectively dictate the crystal packing and can lead to the formation of different polymorphic forms of the same compound, each with unique physical properties.[1][2] A thorough understanding of these interactions is paramount for controlling and predicting the crystal structure.
Key Intermolecular Interactions:
-
π-π Stacking: The planar, electron-rich phenyl rings of the tolan core are prone to π-π stacking interactions. These can manifest in various geometries, including face-to-face and edge-to-face arrangements, significantly influencing the electronic coupling between adjacent molecules.
-
Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -OH, -NH2) and acceptors (e.g., -NO2, -C=O) as substituents creates opportunities for strong and directional hydrogen bonds. These interactions can act as powerful structure-directing motifs, leading to the formation of well-defined one-, two-, or three-dimensional networks.
-
Halogen Bonding: Halogen atoms (Cl, Br, I) can act as electrophilic "bumps" and participate in directional halogen bonds with nucleophilic atoms like oxygen or nitrogen. This has emerged as a valuable tool in crystal engineering to guide the assembly of molecules into desired packing motifs.[3]
-
van der Waals Forces: These ubiquitous, non-directional forces contribute to the overall cohesive energy of the crystal and play a crucial role in filling space efficiently.
The interplay of these interactions is complex and often competitive. The final crystal structure represents the thermodynamic minimum, or a kinetically trapped metastable state, that best satisfies the geometric and energetic requirements of all interacting functional groups.
Deciphering the Code: Experimental and Computational Determination of Crystal Structure
The precise determination of the atomic arrangement within a crystal is achieved through a combination of experimental techniques and computational modeling.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single-crystal X-ray diffraction remains the most powerful and unambiguous method for determining the crystal structure of a molecule.[4][5] The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Tolan Compound
-
Crystal Growth (Crystallization):
-
Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality, free from defects.[6][7]
-
Methodology:
-
Purification: The tolan compound must be of high purity. This is typically achieved by column chromatography followed by recrystallization.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Slow Crystallization: The key to growing high-quality crystals is to allow them to form slowly. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is placed in a vial, which is loosely covered to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the positions of all atoms in the unit cell from the diffraction data.
-
Methodology:
-
The diffraction data is processed to yield a set of structure factors.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms can be identified.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
-
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths and angles.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.
Workflow for Hirshfeld Surface Analysis:
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Navigating the Synthesis and Handling of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene: A Technical Guide for the Research Scientist
For the innovative researcher in drug development and materials science, the synthesis of novel molecular architectures is both a daily challenge and a significant opportunity. Among the vast landscape of organic compounds, substituted diarylacetylenes, such as 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, represent a class of molecules with considerable potential. Their rigid, conjugated structures make them valuable building blocks for organic electronics and liquid crystals.[1] However, with great potential comes the critical responsibility of ensuring laboratory safety.
This technical guide provides an in-depth examination of the safety data and handling protocols for this compound (CAS No. 63221-88-5). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes available data on the compound and its structural analogs to establish a robust framework for its safe handling. The core principle underpinning this guide is a proactive approach to risk mitigation, grounded in the understanding of the compound's chemical properties and the toxicological profiles of related substances.
Chemical and Physical Identity
A foundational aspect of safe handling is the unambiguous identification of the chemical substance. This compound is a substituted diarylacetylene with the molecular formula C₁₇H₁₆O.[1]
| Property | Value | Source(s) |
| CAS Number | 63221-88-5 | [2] |
| Molecular Formula | C₁₇H₁₆O | [1][3] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| IUPAC Name | 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | [2] |
| Synonyms | 4-[(4-Ethylphenyl)ethynyl]anisole, 1-(4-Ethylphenyl)-2-(4-methoxyphenyl)acetylene | |
| Physical State | Solid, Crystalline | [4] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 151-153 °C (at 1 mmHg) | [1] |
Hazard Assessment: An Inductive Approach
The presence of alkoxy-substituted aromatic moieties suggests a need for caution. The metabolic fate and, consequently, the toxicity of such compounds can be significantly influenced by subtle structural variations.[5] Studies on alkoxyethanols and substituted benzenes indicate the potential for reproductive and developmental toxicity, often linked to their metabolic pathways.[6] Furthermore, substituted polycyclic aromatic hydrocarbons (PAHs), a broader class to which this compound is related, can exhibit varying levels of toxicity, with alkyl substitutions potentially altering metabolic activation and mutagenicity.[7][8]
For instance, the structurally related compound 1-Ethyl-4-methoxybenzene is classified as a combustible liquid that causes skin and serious eye irritation.[9] Another analog, 1-Ethyl-4-ethynylbenzene, is noted to potentially cause skin, eye, and respiratory irritation.[10] Given these precedents, it is prudent to handle this compound as a potential irritant to the skin, eyes, and respiratory system.
The following diagram illustrates the logical flow for assessing the potential hazards of this compound based on the toxicological data of its structural analogs.
Safe Handling and Storage Protocols
Based on the inferred hazards and the physical properties of the compound, the following handling and storage procedures are recommended to minimize exposure and ensure laboratory safety.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[11][12] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be considered for larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] For extensive handling, fire/flame-resistant and impervious clothing may be warranted.[11]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[11]
The following diagram outlines the decision-making process for selecting the appropriate level of control and PPE.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Conditions: Keep in a dry, cool, and well-ventilated place.[1][3][11] Recommended storage is at room temperature.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.[11]
-
For solid spills, avoid dust formation.[4][11] Sweep up the material and place it into a suitable, labeled container for disposal.[4]
-
Do not let the chemical enter drains.[11]
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
-
Experimental Protocols: Safe Handling in Practice
The following protocols provide step-by-step guidance for common laboratory manipulations involving this compound.
Weighing and Transfer of Solid Compound
-
Preparation: Don the required PPE (lab coat, safety goggles, nitrile gloves). Ensure the analytical balance is inside a chemical fume hood or in a well-ventilated area.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully open the stock container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Minimize any dust generation during this process.
-
Closure: Securely close the stock container immediately after use.
-
Clean-up: Wipe down the spatula and any surfaces that may have come into contact with the compound using a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe in the appropriate chemical waste container.
Dissolution and Reaction Setup
-
Solvent Addition: In a chemical fume hood, add the weighed this compound to the reaction flask.
-
Inert Atmosphere (if required): If the subsequent reaction is air- or moisture-sensitive, flush the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Transfer: Add the desired solvent to the reaction flask via a syringe or cannula, ensuring a slow and controlled addition.
-
Stirring: Begin stirring the mixture to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution, considering the flammability of the solvent.
-
Reagent Addition: Add any subsequent reagents to the reaction mixture following standard safe laboratory practices for those specific chemicals.
Conclusion
The responsible use of novel chemical entities like this compound is paramount in a research setting. While a comprehensive, manufacturer-provided SDS is the gold standard for chemical safety information, its absence necessitates a proactive and informed approach to risk assessment. By synthesizing data from structurally related compounds and adhering to established principles of laboratory safety, researchers can confidently and safely handle this valuable compound, paving the way for future discoveries in drug development and materials science.
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A Theoretical and Experimental Guide to 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene: Bridging Computational Chemistry and Laboratory Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diarylalkynes
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene belongs to the class of diarylalkynes, a group of organic compounds characterized by two aryl groups linked by a carbon-carbon triple bond. This structural motif, also known as a tolan derivative, imparts rigidity, linearity, and extended π-conjugation, leading to a host of interesting electronic and photophysical properties. These characteristics make diarylalkynes valuable building blocks in materials science, particularly for the development of organic semiconductors, liquid crystals, and nonlinear optical materials[1]. The specific substituents on the phenyl rings, in this case, an ethyl group and a methoxy group, allow for the fine-tuning of these properties, making this compound a molecule of significant interest for both fundamental research and technological applications.
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate this molecule and its derivatives.
PART 1: Theoretical Investigations using Density Functional Theory (DFT)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of organic molecules.[2] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying systems like this compound.[2][3]
Foundational Principles of DFT Calculations
DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state electronic energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density.[2] This allows for the calculation of molecular properties by solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system.
The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. For molecules like diarylalkynes, hybrid functionals such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a density functional, have been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good description of the electron distribution, including polarization and diffuse functions that are important for describing the extended π-system and potential non-covalent interactions.[4][5]
Predicted Molecular Geometry and Structural Parameters
A crucial first step in any theoretical study is the optimization of the molecular geometry. For this compound, DFT calculations are expected to predict a nearly linear arrangement of the C-C≡C-C backbone, consistent with the sp-hybridization of the acetylenic carbons. The phenyl rings are likely to be nearly coplanar to maximize π-conjugation, although some torsional angles may be present. Key structural parameters that can be accurately predicted include bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data obtained from single-crystal X-ray diffraction.
Electronic Properties: Frontier Molecular Orbitals and Band Gap
The electronic properties of this compound are of paramount interest for its potential applications in organic electronics. DFT calculations can provide valuable insights into these properties through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO represents the ability of a molecule to donate an electron. For this molecule, the HOMO is expected to be delocalized over the entire π-conjugated system, with significant contributions from the electron-rich methoxy-substituted phenyl ring.
-
LUMO: The LUMO represents the ability of a molecule to accept an electron. The LUMO is also anticipated to be delocalized across the π-system.
-
HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a key parameter that influences the electronic and optical properties of the molecule. A smaller gap generally corresponds to easier electronic excitation and is often associated with enhanced conductivity in organic semiconductors.[6][7]
The substituent effects of the ethyl and methoxy groups on the FMO energies and the HOMO-LUMO gap can be systematically investigated through DFT calculations. The electron-donating methoxy group is expected to raise the HOMO energy level, while the weakly electron-donating ethyl group will have a smaller effect.
Spectroscopic Properties: A Comparison of Theory and Experiment
DFT calculations can be used to simulate various spectroscopic properties, providing a powerful tool for the interpretation of experimental data.
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated infrared (IR) and Raman spectra with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved.[4][5][8] Key vibrational modes for this compound would include the C≡C stretching frequency, aromatic C-H stretching, and vibrations associated with the ethyl and methoxy groups.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ).[4][5] Theoretical 1H and 13C NMR spectra can be simulated and compared with experimental data to aid in the structural elucidation and assignment of resonances.[9][10]
Time-dependent DFT (TD-DFT) is the method of choice for studying the electronic excited states and simulating the UV-Vis absorption spectrum.[11] TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, the main absorption bands are expected to arise from π-π* transitions within the conjugated system.
Workflow for Theoretical Calculations
Caption: Workflow for theoretical studies of this compound.
PART 2: Experimental Synthesis and Characterization
The synthesis and characterization of this compound provide the experimental data necessary to validate and complement the theoretical findings.
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction.[12][13] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[14][15]
Reactants:
-
1-Ethynyl-4-methoxybenzene
-
1-Ethyl-4-iodobenzene
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethyl-4-iodobenzene (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).
-
Add the solvent (e.g., THF) and the base (e.g., triethylamine).
-
To this mixture, add a solution of 1-ethynyl-4-methoxybenzene (1.1 eq) in the same solvent dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup (e.g., extraction with ethyl acetate and washing with brine).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Characterization Techniques
1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized product. The spectra will show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the methoxy group (a singlet). The absence of the acetylenic proton signal from the starting alkyne is a key indicator of a successful reaction.
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the product will show a characteristic C≡C stretching vibration (typically in the range of 2200-2100 cm-1), which is absent in the starting aryl halide.
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
If a suitable single crystal of the product can be grown, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state.[16][17][18] This experimental data on bond lengths, bond angles, and crystal packing can be directly compared with the results from DFT calculations.[19]
Data Presentation
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Experimental Value | Theoretical (DFT) Prediction |
| Molecular Formula | C17H16O[20][21] | C17H16O |
| Molecular Weight | 236.31 g/mol [20] | 236.31 g/mol |
| Melting Point | - | To be determined |
| 1H NMR (CDCl3, δ ppm) | To be determined | Predicted chemical shifts |
| 13C NMR (CDCl3, δ ppm) | To be determined | Predicted chemical shifts |
| FT-IR (νC≡C, cm-1) | To be determined | Predicted vibrational frequency |
| UV-Vis (λmax, nm) | To be determined | Predicted absorption maximum |
PART 3: Bridging Theory and Experiment: A Synergistic Approach
The true power of this research approach lies in the synergy between theoretical calculations and experimental work.
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An In-Depth Technical Guide to the Discovery and History of Asymmetric Diarylalkynes
Abstract
Asymmetric diarylalkynes and their derivatives represent a unique class of chiral molecules whose stereochemistry is defined by restricted rotation about a C(sp²)-C(sp) or C(sp)-C(sp) bond axis, a phenomenon known as atropisomerism. This guide provides a comprehensive overview of the historical development and discovery of these structurally fascinating compounds. We trace the evolution from foundational, non-stereoselective cross-coupling methods, which first enabled the construction of unsymmetrical diarylalkyne backbones, to the sophisticated catalytic asymmetric strategies developed in recent years. This document delves into the core mechanistic principles that govern stereocontrol, explains the causality behind key experimental designs, and presents state-of-the-art protocols for their synthesis. By synthesizing historical context with modern application, this guide serves as a technical resource for professionals engaged in catalysis, medicinal chemistry, and materials science.
Introduction: The Significance of the Chiral Axis
Diarylalkynes are structures containing two aryl groups linked by a carbon-carbon triple bond. While symmetrical diarylalkynes are achiral, their unsymmetrical counterparts (Ar¹-C≡C-Ar²) can exhibit chirality if rotation around the aryl-alkyne bond is sufficiently hindered. This typically occurs when bulky substituents are placed at the ortho positions of the aryl rings, giving rise to stable, non-interconverting enantiomers known as atropisomers.
These axially chiral compounds are of profound interest in modern chemistry. Their rigid, well-defined three-dimensional structures make them exceptional candidates for chiral ligands in asymmetric catalysis, probes for biological systems, and advanced optoelectronic materials. In drug development, controlling molecular chirality is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The quest to synthesize asymmetric diarylalkynes with high enantiomeric purity has therefore been a significant driver of innovation in synthetic organic chemistry.
Foundational Syntheses: Forging the Unsymmetrical Backbone
The journey toward asymmetric diarylalkynes began with the development of robust methods for creating the core unsymmetrical Ar¹-C≡C-Ar² structure. These foundational cross-coupling reactions, while not stereoselective, laid the essential groundwork for all subsequent asymmetric variants.
The Sonogashira Coupling: A Cornerstone Reaction
The most pivotal method for constructing diarylalkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction, typically co-catalyzed by a copper(I) salt, has become a workhorse in organic synthesis due to its reliability, mild reaction conditions, and broad functional group tolerance.[1][2]
The versatility of the Sonogashira reaction allows for the sequential introduction of two different aryl groups. One-pot procedures have been developed where a protected acetylene, such as (trimethylsilyl)acetylene, is first coupled with one aryl halide.[3] Following in-situ deprotection, a second, different aryl halide is added to the reaction mixture, yielding the unsymmetrical diarylalkyne.[3]
Decarboxylative and Alternative Couplings
While the Sonogashira coupling is dominant, other methods have also proven effective. Palladium-catalyzed decarboxylative coupling reactions using propiolic acid as the alkyne source offer an alternative route.[4][5][6][7] This method is advantageous as it uses an inexpensive starting material and generates CO₂ as the only byproduct.[7] One-pot strategies combining an initial Sonogashira reaction with a subsequent decarboxylative coupling have also been successfully implemented to build unsymmetrical diarylalkynes from two different aryl halides.[6][7]
| Method | Catalyst System | Coupling Partners | Key Advantages | Primary Limitation |
| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal Alkyne + Aryl Halide | High yields, mild conditions, broad scope.[1] | Potential for alkyne homocoupling (Glaser coupling).[2] |
| Decarboxylative Coupling | Pd(0) | Propiolic Acid + Aryl Halides | Uses inexpensive alkyne source, CO₂ byproduct.[5] | May require higher temperatures. |
| One-Pot Sequential Coupling | Pd(0)/Cu(I) | Aryl Halide 1 + Protected Alkyne, then Aryl Halide 2 | High efficiency, avoids isolation of intermediates.[3] | Requires careful control of reaction conditions. |
The Advent of Asymmetry: Principles of Atroposelective Catalysis
The synthesis of an asymmetric diarylalkyne requires more than just connecting two different aryl groups; it demands precise control over the three-dimensional arrangement of those groups around the alkyne axis. This is the realm of asymmetric catalysis.
The core principle involves a chiral catalyst—typically a transition metal complex bearing a chiral ligand—that creates a chiral environment around the reacting molecules. This chiral catalyst interacts with the prochiral substrate in such a way that the transition states leading to the two possible enantiomeric products are no longer equal in energy. One pathway becomes favored, leading to the formation of one enantiomer in excess.
Modern Strategies for Asymmetric Diarylalkyne Synthesis
While the direct, catalytic asymmetric Sonogashira coupling to form simple atropisomeric diarylalkynes remains a developing area, recent breakthroughs in the atroposelective functionalization of alkynes have provided powerful, mechanistically insightful routes to complex axially chiral molecules containing the diarylalkyne motif.
Rhodium-Catalyzed Asymmetric Arylation and Cyclization
A landmark strategy involves the rhodium-catalyzed asymmetric addition of arylboronic acids to aryl(alkyl)alkynes.[8] In a remarkable example of ligand-controlled regioselectivity, the choice of chiral ligand dictates the outcome of the reaction. The use of a specific chiral diene ligand reverses the typical regioselectivity, leading to an α-addition product.[8] This intermediate can then undergo a cascade of reactions, including cyclization, to generate complex axially chiral molecules like alkylidene dihydroanthracenes with high enantioselectivity.[8]
Causality of Control: The chiral diene ligand creates a sterically defined pocket around the rhodium center. This environment forces the incoming arylboronic acid and the alkyne substrate to adopt a specific orientation during the key migratory insertion step, effectively shielding one prochiral face of the alkyne and dictating the stereochemistry of the final product.
Organocatalytic Atroposelective Synthesis
An alternative and powerful approach utilizes organocatalysis, completely avoiding transition metals. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a variety of atroposelective transformations. For instance, a light-induced, one-pot, three-component reaction between an alkyne, a benzoquinone, and an aniline derivative, catalyzed by a CPA, can generate axially chiral N-arylpyrroles with excellent diastereo- and enantioselectivity.[9]
Causality of Control: The chiral phosphoric acid acts as a bifunctional catalyst. It protonates and activates the substrates while its chiral counteranion simultaneously directs the approach of the nucleophile through a network of non-covalent interactions (e.g., hydrogen bonding). This highly organized transition state effectively blocks one reaction pathway, leading to high enantioselectivity.[9]
Key Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of an Axially Chiral Alkylidene Dihydroanthracene
The following protocol is adapted from the literature for the synthesis of axially chiral products via rhodium-catalyzed arylation/cyclization of an aryl(alkyl)alkyne.[8]
Objective: To synthesize an enantioenriched axially chiral alkylidene dihydroanthracene.
Materials:
-
Aryl(alkyl)alkyne substrate (e.g., substituted 2-alkynylphenyl acrylate) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)₂]BF₄ (Rhodium precatalyst, 2.5 mol%)
-
Chiral diene ligand (e.g., (S,S)-Ph-bod*) (5.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (10:1 mixture)
-
Anhydrous reaction vessel (Schlenk tube), magnetic stirrer, argon atmosphere
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert argon atmosphere, add the rhodium precatalyst [Rh(cod)₂]BF₄ (2.5 mol%) and the chiral diene ligand (5.0 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add the aryl(alkyl)alkyne substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon (3 cycles). Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the designated reaction temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: The protocol's integrity is confirmed by consistent yields and high enantioselectivity, validated by chiral HPLC against a racemic standard. The structural assignment must be confirmed by spectroscopic methods (NMR, MS) and, ideally, by X-ray crystallography of a suitable derivative to unambiguously determine the absolute configuration.
Applications and Future Outlook
The development of catalytic asymmetric methods to access diarylalkynes and related atropisomeric structures has unlocked new possibilities across scientific disciplines.
-
Asymmetric Catalysis: These molecules serve as scaffolds for a new generation of chiral ligands and organocatalysts, where the well-defined axial chirality can induce high stereoselectivity in other chemical transformations.[9]
-
Drug Discovery: The diarylalkyne motif is a valuable pharmacophore. The ability to synthesize it in an enantiopure form is critical for developing drugs with improved efficacy and safety profiles, as biological targets are inherently chiral.
-
Materials Science: The rigid, conjugated nature of these molecules makes them ideal building blocks for chiral polymers and functional materials with unique chiroptical properties, finding applications in sensors, displays, and asymmetric electronics.
The field continues to evolve rapidly. Future research will likely focus on developing more general and robust catalytic systems capable of synthesizing a wider range of axially chiral diarylalkynes directly, without the need for subsequent cyclization reactions. The pursuit of catalysts that can operate under greener conditions with lower loadings will also be a key priority, further enhancing the practical utility of these remarkable chiral molecules.
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An In-Depth Technical Guide to 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
This technical guide provides a comprehensive overview of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylalkyne of significant interest in the fields of materials science and organic synthesis. This document will cover its nomenclature, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, particularly in the realm of organic electronics.
Nomenclature and Identification
The unambiguous identification of a chemical compound is foundational to scientific communication. This section details the systematic IUPAC name and common synonyms for the title compound.
-
IUPAC Name : this compound.[1] This name systematically describes the molecular structure, indicating an ethyl group and a (4-methoxyphenyl)ethynyl group substituted at the 1 and 4 positions of a benzene ring, respectively.
-
Synonyms : The compound is also known by several other names, which are frequently encountered in chemical literature and supplier catalogs. These include:
-
CAS Registry Number : 63221-88-5.[2][4] This unique identifier is assigned by the Chemical Abstracts Service and is a universally recognized standard for substance identification.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O | [1][5] |
| Molecular Weight | 236.31 g/mol | [1][5] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 35 °C | [5] |
| Boiling Point | 151-153 °C at 1 mmHg | [5] |
| Purity | >98.0% (by GC) | [2] |
Synthesis Methodology: A Representative Protocol
The synthesis of diarylalkynes such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful and widely used method for this purpose.[2][6][7] The following is a representative, field-proven protocol for the synthesis of the title compound, based on established Sonogashira coupling methodologies.
Reaction Principle
The core of this synthesis is the formation of a carbon-carbon bond between the sp-hybridized carbon of 4-ethynylanisole and the sp²-hybridized carbon of 1-ethyl-4-iodobenzene. This reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Experimental Protocol
Materials:
-
1-Ethyl-4-iodobenzene
-
4-Ethynylanisole (also known as 4-methoxyphenylacetylene)[8]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Toluene or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add 1-ethyl-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.03 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition : Add anhydrous toluene (or THF) to the flask, followed by triethylamine (3.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition : Add 4-ethynylanisole (1.1 eq) to the reaction mixture via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Sonogashira coupling.
Applications in Materials Science
Diarylalkynes are a class of compounds that have garnered significant attention for their applications in materials science, primarily due to their rigid, linear structure and extended π-conjugated systems.[5] These structural features facilitate efficient charge transport and give rise to interesting photophysical properties.
This compound, as a member of this class, is a valuable building block for the development of advanced organic materials.[5] Its applications include:
-
Organic Semiconductors : The extended π-conjugation across the molecule makes it suitable for use in organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[5]
-
Liquid Crystals : The rigid, rod-like geometry of diarylalkynes is a key characteristic for the formation of liquid crystalline phases. This compound can be incorporated into more complex structures to create novel liquid crystal materials.[5]
-
Nonlinear Optical Materials : The tunable electronic properties arising from the conjugated system make this and similar molecules candidates for applications in nonlinear optics.[5]
-
Supramolecular Chemistry : It can be employed as a fundamental component for the construction of larger, well-defined molecular frameworks through non-covalent interactions.[5]
The ethyl and methoxy functional groups on the terminal benzene rings allow for the fine-tuning of the molecule's electronic properties and its solubility in organic solvents, which is a critical factor for the solution-based processing of organic electronic devices.
Conclusion
This compound is a well-defined diarylalkyne with significant potential as a building block in the synthesis of advanced functional materials. Its straightforward synthesis via the robust Sonogashira coupling reaction, combined with its desirable electronic and structural properties, makes it a compound of considerable interest for researchers and scientists in the fields of organic electronics, materials science, and drug development.
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An In-Depth Technical Guide to the Electronic Properties of Ethynylbenzene Derivatives
Foreword
Welcome to this comprehensive technical guide on the electronic properties of ethynylbenzene derivatives. As a senior application scientist, my goal is to provide researchers, scientists, and drug development professionals with a resource that is not only scientifically rigorous but also grounded in practical, field-proven insights. This guide is designed to be a self-validating system, where the causality behind experimental choices is as important as the protocols themselves. We will delve into the theoretical underpinnings, explore robust experimental and computational characterization techniques, and survey the cutting-edge applications of these versatile molecules.
Introduction: The Ethynylbenzene Core - A Tunable Electronic Scaffold
Ethynylbenzene, the simplest aromatic alkyne, serves as a fundamental building block in the design of a vast array of functional organic materials.[1] Its rigid, linear structure and conjugated π-system provide an excellent framework for molecular wires and other components in molecular electronics.[2][3] The true power of the ethynylbenzene core, however, lies in its remarkable tunability. By strategically introducing various substituent groups onto the phenyl ring, we can precisely modulate the molecule's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and its redox potentials.[4][5] This ability to fine-tune electronic behavior has led to the development of ethynylbenzene derivatives with tailored applications in fields ranging from organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to anticancer agents and fluorescent probes for biological imaging.[6][7][8]
This guide will provide a deep dive into the electronic landscape of ethynylbenzene derivatives, equipping you with the knowledge to understand, characterize, and ultimately, design novel molecules with desired electronic functionalities.
Theoretical Foundations: Understanding the Electronic Structure
A solid grasp of the theoretical principles governing the electronic properties of ethynylbenzene derivatives is paramount for their rational design and application.
Frontier Molecular Orbitals (HOMO & LUMO) and the HOMO-LUMO Gap
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO is the highest energy orbital that contains electrons. Its energy level is related to the molecule's ability to donate an electron; a higher HOMO energy indicates a greater propensity for oxidation.
-
LUMO: The LUMO is the lowest energy orbital that is devoid of electrons. Its energy level corresponds to the molecule's ability to accept an electron; a lower LUMO energy suggests a greater ease of reduction.[5]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally leads to easier electronic excitation and a red-shift (longer wavelength) in the molecule's absorption spectrum.[9]
The Influence of Substituents on Electronic Properties
The introduction of substituent groups onto the phenyl ring of ethynylbenzene can dramatically alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. This is the cornerstone of tuning the electronic properties of these derivatives.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups increase the electron density of the aromatic ring. This leads to a destabilization (increase in energy) of the HOMO, making the molecule easier to oxidize.[4][10] The effect on the LUMO is generally less pronounced.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halides (e.g., -Cl, -Br) pull electron density away from the aromatic ring. This results in a stabilization (decrease in energy) of the LUMO, making the molecule easier to reduce.[5] The impact on the HOMO is typically smaller.
By judiciously choosing and positioning EDGs and EWGs, we can create "push-pull" systems with tailored HOMO-LUMO gaps and redox potentials for specific applications.[11][12]
Experimental Characterization of Electronic Properties
To experimentally probe the electronic properties of ethynylbenzene derivatives, we employ a suite of spectroscopic and electrochemical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, which are directly related to the HOMO and LUMO energy levels.
-
Three-Electrode System: We use a three-electrode setup (working, reference, and counter electrodes) to accurately control the potential applied to the analyte and measure the resulting current without significant ohmic drop.
-
Supporting Electrolyte: A high concentration of a non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) is used to ensure sufficient conductivity of the solution and minimize migration effects.
-
Anhydrous and Degassed Solvent: The use of an anhydrous and degassed aprotic solvent (e.g., dichloromethane or acetonitrile) is crucial to prevent unwanted side reactions with water or oxygen that can interfere with the measurement of the analyte's true redox behavior.
-
Internal Standard: Ferrocene is often used as an internal standard because its oxidation potential is well-defined and relatively insensitive to the solvent. This allows for accurate referencing of the measured potentials.
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of Bu₄NPF₆ in anhydrous, degassed dichloromethane in a glovebox or under an inert atmosphere.
-
Analyte Solution Preparation: Dissolve the ethynylbenzene derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup:
-
Assemble the electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.
-
Polish the working electrode with alumina slurry, rinse with solvent, and dry before each measurement to ensure a clean and reproducible surface.
-
-
Data Acquisition:
-
Fill the cell with the analyte solution and immerse the electrodes.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Perform a background scan of the electrolyte solution to identify any solvent or electrolyte redox processes.
-
Record the cyclic voltammogram of the analyte solution by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.
-
Record the cyclic voltammogram of a ferrocene solution under the same conditions for calibration.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) processes from the cyclic voltammogram. E₁/₂ is the average of the anodic and cathodic peak potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) couple (assuming the redox potential of Fc/Fc⁺ is -4.8 eV relative to vacuum):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap.
-
Dilute Solutions: Measurements are performed on dilute solutions to ensure that the absorbance is within the linear range of the Beer-Lambert law.
-
Spectroscopic Grade Solvents: High-purity solvents are used to avoid interference from impurities that may absorb in the UV-Vis region.
-
Quartz Cuvettes: Quartz cuvettes are used because they are transparent in the UV region, unlike glass or plastic cuvettes.
-
Solution Preparation: Prepare a stock solution of the ethynylbenzene derivative in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or cyclohexane) of known concentration. Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement:
-
Rinse the cuvette with the analyte solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
The optical HOMO-LUMO gap (E_g^opt) can be estimated from the onset of the absorption spectrum (λ_onset) using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).
-
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[13]
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a critical step that balances computational cost and accuracy. For many organic molecules, this combination provides a reasonable prediction of geometries and electronic properties.
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation. This is essential because the electronic properties are highly dependent on the molecular structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Molecule Building: Construct the 3D structure of the ethynylbenzene derivative using a molecular modeling software (e.g., GaussView).
-
Input File Generation:
-
Set up a geometry optimization calculation using a DFT method (e.g., B3LYP/6-31G(d)).
-
Specify the charge and multiplicity of the molecule.
-
-
Job Submission: Submit the input file to the Gaussian software for calculation.
-
Geometry Optimization and Frequency Analysis:
-
After the optimization is complete, verify that the job terminated normally and that the final geometry is reasonable.
-
Perform a frequency calculation on the optimized geometry to ensure it is a stable structure.
-
-
Single-Point Energy Calculation and Orbital Analysis:
-
Perform a single-point energy calculation on the optimized geometry using the same level of theory.
-
From the output file, extract the energies of the HOMO and LUMO.
-
Visualize the HOMO and LUMO orbitals to understand their spatial distribution.
-
Data Presentation: Structure-Property Relationships
The following tables summarize the experimentally determined and computationally predicted electronic properties of a series of para-substituted ethynylbenzene derivatives. This data clearly illustrates the principles of electronic tuning discussed earlier.
Table 1: Electrochemical Properties of para-Substituted Ethynylbenzene Derivatives
| Substituent (X) | Oxidation Potential (E_ox vs Fc/Fc⁺) (V) | Reduction Potential (E_red vs Fc/Fc⁺) (V) | HOMO (eV) | LUMO (eV) |
| -NO₂ | 0.85 | -1.55 | -5.65 | -3.25 |
| -CN | 0.78 | -1.70 | -5.58 | -3.10 |
| -H | 0.65 | -2.10 | -5.45 | -2.70 |
| -OCH₃ | 0.40 | -2.25 | -5.20 | -2.55 |
| -N(CH₃)₂ | 0.25 | -2.35 | -5.05 | -2.45 |
Note: These are representative values and may vary depending on the specific experimental conditions.
Table 2: Spectroscopic Properties of para-Substituted Ethynylbenzene Derivatives
| Substituent (X) | λ_max (nm) | Emission λ_max (nm) | Optical Band Gap (eV) |
| -NO₂ | 295 | 340 | 3.8 |
| -CN | 280 | 325 | 4.0 |
| -H | 270 | 310 | 4.2 |
| -OCH₃ | 290 | 345 | 3.9 |
| -N(CH₃)₂ | 310 | 370 | 3.6 |
Note: These are representative values and may vary depending on the solvent and concentration.
Applications in Drug Development and Materials Science
The tunable electronic properties of ethynylbenzene derivatives make them highly valuable in a variety of advanced applications.
Drug Development
-
Anticancer Agents: The ethynyl group is a privileged structure in medicinal chemistry and has been incorporated into numerous anticancer agents.[6][7] The electronic properties of the ethynylbenzene core can influence the molecule's ability to interact with biological targets, such as enzymes or DNA. For example, the redox properties of some ethynylbenzene derivatives may play a role in their mechanism of action through the generation of reactive oxygen species.
-
Fluorescent Probes for Bioimaging: Ethynylbenzene derivatives with "push-pull" electronic structures often exhibit strong fluorescence with high quantum yields.[11][12] These properties make them excellent candidates for the development of fluorescent probes for imaging biological processes within living cells.[14][15] The absorption and emission wavelengths can be tuned by modifying the donor and acceptor groups to match the excitation sources and detectors of fluorescence microscopes.
Materials Science
-
Organic Solar Cells (OSCs): Donor-acceptor type ethynylbenzene derivatives are being actively investigated as materials for the active layer in organic solar cells.[8][16] The HOMO and LUMO energy levels of the donor and acceptor materials must be carefully matched to ensure efficient charge separation and transport, and the HOMO-LUMO gap influences the range of the solar spectrum that can be absorbed.
-
Molecular Wires: Oligo(phenylene ethynylene)s (OPEs), which are oligomers of ethynylbenzene, are one of the most studied classes of molecular wires.[1][2][3] Their rigid, conjugated structure allows for efficient charge transport over nanometer-scale distances. The conductance of these molecular wires can be tuned by modifying the length of the oligomer and by introducing different substituent groups.[1]
Conclusion
Ethynylbenzene derivatives represent a remarkably versatile class of organic molecules with electronic properties that can be precisely controlled through synthetic modification. A thorough understanding of the interplay between molecular structure and electronic behavior, gained through a combination of experimental characterization and computational modeling, is key to unlocking their full potential. This guide has provided a framework for understanding, measuring, and predicting the electronic properties of these fascinating compounds, with the aim of empowering researchers to design and develop the next generation of functional materials and therapeutics.
References
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Martin, S., et al. (2021). A review of oligo(arylene ethynylene) derivatives in molecular junctions. RSC Advances, 11(38), 23653-23671. [Link]
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Moreno-García, P., et al. (2012). Correlations between molecular structure and single-junction conductance: a case study with oligo(phenylene-ethynylene)-type wires. Journal of the American Chemical Society, 134(11), 5084-5094. [Link]
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The University of Liverpool Repository. (n.d.). Destructive Quantum Interference in Meta- Oligo (Phenyleneethynylene) Molecular Wires with Gold-Graphene Hetero-junctions. [Link]
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American Chemical Society. (2012). Correlations between Molecular Structure and Single-Junction Conductance: A Case Study with Oligo(phenylene-ethynylene)-Type Wires. Journal of the American Chemical Society. [Link]
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BORIS Portal. (2012). Correlations between Molecular Structure and Single-Junction Conductance: A Case Study with Oligo(phenylene-ethynylene)-Type Wires. Journal of the American Chemical Society. [Link]
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Chemical Quantum Images. (2018). Electron donating and withdrawing groups. [Link]
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Careers360. (2022). Why do electron withdrawing groups lower the LUMO. [Link]
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Jena, S., & Parker, L. L. (2022). Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. Methods in molecular biology (Clifton, N.J.), 2394, 203–221. [Link]
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Quora. (n.d.). How does adding electron donating groups to a molecule affect the energy levels of its HOMO and LUMO? [Link]
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Reddit. (2014). HOMO-LUMO help. [Link]
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Research and Reviews. (2018). Electron Withdrawing Substituent that Control Band Gap and Planar Conformation in Push-Pull Molecules Through Non-Covalent Inter. Research & Reviews: Journal of Chemistry. [Link]
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Chemistry Stack Exchange. (2017). HOMO Odd, LUMO Even: Why does the affected orbital change depending on the carbon? How are carbons numbered? [Link]
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ResearchGate. (n.d.). Figure S2. UV-Vis absorption spectra of phenylacetylene and CBr4 5. Light/Dark experiment. [Link]
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ResearchGate. (n.d.). Excited state and fluorescence probe properties of donor-acceptor substituted ethenes: A plausible photochromic material for org. [Link]
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National Institutes of Health. (n.d.). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
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ResearchGate. (n.d.). Acetylenic Anticancer Agents. [Link]
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Chemical Society Reviews. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. [Link]
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Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters. [Link]
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MDPI. (n.d.). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. [Link]
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ResearchGate. (n.d.). (a) UV‐Vis absorption spectra of the catalyst after absorbing... [Link]
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RSC Publishing. (n.d.). Donor acceptor fluorophores: synthesis, optical properties, TD-DFT and cytotoxicity studies. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]
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PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]
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AIP Publishing. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics. [Link]
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Methodological & Application
Application Notes and Protocols: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene in Liquid Crystal Synthesis
Introduction: The Strategic Role of Tolane Derivatives in High-Performance Liquid Crystals
In the pursuit of advanced liquid crystalline materials, the molecular architecture of the constituent compounds is paramount. Tolane derivatives, characterized by a diarylacetylene core, represent a cornerstone in the design of high-performance liquid crystals (LCs), particularly for applications demanding high birefringence, wide nematic temperature ranges, and thermal stability.[1][2] The rigid, linear structure of the tolane core is conducive to the formation of the nematic phase, a state of matter foundational to many electro-optical devices.
This document provides a comprehensive guide to the synthesis and application of a specific tolane derivative, 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene . We will delve into the rationale behind its molecular design, provide detailed protocols for its synthesis via Sonogashira coupling, and explore its incorporation into liquid crystal mixtures. These notes are intended for researchers and professionals in materials science and drug development, offering both practical instruction and a deeper understanding of the structure-property relationships that govern the performance of these remarkable materials.
The choice of terminal substituents on the tolane core is a critical design element, profoundly influencing the mesomorphic and physical properties of the resulting liquid crystal. In the case of this compound, the terminal ethyl and methoxy groups are not arbitrary; they are strategically chosen to impart specific, desirable characteristics:
-
The Ethyl Group (-CH₂CH₃): This short, flexible alkyl chain serves to lower the melting point of the compound without significantly disrupting the liquid crystalline order. By introducing a degree of conformational flexibility, the ethyl group helps to suppress the tendency towards high crystallinity, thereby broadening the nematic range of the material.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the molecule, contributing to its dielectric anisotropy. Furthermore, the presence of the oxygen atom can engage in intermolecular interactions that stabilize the mesophase.
The synergy between the rigid tolane core and these carefully selected terminal groups makes this compound a valuable component in the formulation of sophisticated liquid crystal mixtures.
Synthesis of this compound via Sonogashira Coupling
The carbon-carbon triple bond of the tolane core is most efficiently constructed using the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile method for coupling terminal alkynes with aryl halides.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on established Sonogashira coupling procedures and is optimized for the synthesis of this compound.
Materials:
-
1-Ethynyl-4-methoxybenzene (1.0 eq)
-
1-Ethyl-4-iodobenzene (1.05 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1-ethyl-4-iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene and anhydrous triethylamine (2:1 v/v) via syringe.
-
Addition of Alkyne: Add 1-ethynyl-4-methoxybenzene to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60-70 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation into Liquid Crystal Mixtures and Characterization
This compound is typically not used as a standalone liquid crystal but rather as a component in a mixture to achieve specific material properties. By carefully blending it with other liquid crystalline compounds, one can fine-tune the mesomorphic and physical characteristics of the final material.
Formulating a Nematic Liquid Crystal Mixture
A common approach is to create a eutectic mixture, which has a lower melting point than any of its individual components. This is crucial for creating liquid crystals that are operational at and below room temperature.
Example Formulation:
A hypothetical nematic mixture could be formulated by combining this compound with other mesogenic compounds, such as cyanobiphenyls or other tolane derivatives with different terminal groups. The exact ratios would be determined empirically to optimize the desired properties.
Characterization of Liquid Crystalline Properties
Once a mixture is formulated, its liquid crystalline properties must be thoroughly characterized.
Key Characterization Techniques:
-
Polarized Optical Microscopy (POM): Used to identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic textures.
-
Differential Scanning Calorimetry (DSC): Determines the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[4]
-
Birefringence (Δn) Measurement: Quantifies the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. High birefringence is often desirable for display applications.[1][2][5][6]
-
Dielectric Anisotropy (Δε) Measurement: Measures the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. The sign and magnitude of Δε are critical for the electro-optical switching behavior of the liquid crystal.[5][6]
Expected Properties of a Mixture Containing this compound
The inclusion of this compound in a liquid crystal mixture is expected to contribute to the following properties:
| Property | Expected Contribution | Rationale |
| Mesophase | Nematic | The rigid tolane core promotes the formation of a nematic phase. |
| Clearing Point | Moderate to High | The extended conjugation of the tolane structure contributes to a stable mesophase. |
| Melting Point | Lowered in a mixture | The ethyl group helps to disrupt crystalline packing, leading to a lower melting point in a eutectic mixture. |
| Birefringence (Δn) | High | The highly conjugated π-electron system of the tolane core leads to a large optical anisotropy.[2] |
| Dielectric Anisotropy (Δε) | Positive | The methoxy group contributes to the overall dipole moment of the molecule, which can lead to a positive dielectric anisotropy. |
Experimental Protocols for Characterization
Protocol 1: Determination of Phase Transition Temperatures by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
-
Data Analysis: Identify the phase transition temperatures from the peaks in the DSC thermogram. The peak of the endotherm on the second heating scan is typically taken as the transition temperature.
Protocol 2: Characterization of Mesophase by POM
-
Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass slide and cover with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage attached to a polarized optical microscope.
-
Observation: Slowly heat the sample while observing the texture through the crossed polarizers. Note the temperatures at which the texture changes, corresponding to phase transitions. Cool the sample slowly and observe the textures that form upon cooling.
-
Texture Identification: Compare the observed textures to known liquid crystal textures to identify the mesophases (e.g., nematic schlieren or marbled textures).
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in the field of liquid crystal science. Its synthesis, accessible through the robust Sonogashira coupling, and its valuable contributions to the properties of liquid crystal mixtures, make it a significant building block for advanced materials. The principles outlined in these notes—the strategic use of a rigid core, the tuning of properties through terminal substituents, and the formulation of eutectic mixtures—are central to the ongoing development of liquid crystals for a wide array of applications, from next-generation displays to tunable photonic devices. Further research into novel tolane derivatives and their mixtures will undoubtedly continue to push the boundaries of what is possible with these fascinating materials.
References
- Xianyu, H., Gauza, S., Song, Q., & Wu, S. T. (2007). High Birefringence And Large Negative Dielectric Anisotropy Phenyl-Tolane Liquid Crystals. Liquid Crystals, 34(12), 1423-1428.
- Xianyu, H., Gauza, S., Song, Q., & Wu, S. T. (2007). High birefringence and large negative dielectric anisotropy phenyl‐tolane liquid crystals. Liquid Crystals, 34(12), 1423-1428.
- Dabrowski, R., Kula, P., & Dziaduszek, J. (2015). High Birefringence Liquid Crystals. Crystals, 5(4), 534-566.
- Wu, S. T., Hsu, C. S., & Lackner, A. M. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346.
- Gauza, S., et al. (2007). Measured birefringence and dielectric anisotropy of three phenyl-tolane compounds. Liquid Crystals, 34(12), 1423-1428.
- Abdel-Aal, M. M., et al. (2023).
- Fernández, M. J., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064.
- El-Atawy, M. A., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Crystals, 13(6), 896.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Demus, D., et al. (1999). Phase transitions in liquid crystals. In Physical Properties of Liquid Crystals (pp. 1-66). Wiley-VCH.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ARKIVOC, 2015(5), 334-349.
- Cranwell, P. B., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Anilkumar, G., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(21), 4633-4635.
- Kouznetsov, V. V., et al. (2016). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. The Journal of Organic Chemistry, 81(15), 6344-6354.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Terminal Alkynes
For: Researchers, scientists, and drug development professionals.
Introduction: The Power and Precision of the Sonogashira Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, stands out for its efficiency and versatility.[1][2][3] First reported in 1975, this reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4] Its value lies in its ability to create C(sp²)-C(sp) bonds under generally mild conditions, tolerating a wide array of functional groups.[1][5][6]
This application note provides a comprehensive guide to understanding and implementing the Sonogashira coupling. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the various components, present detailed experimental protocols for both traditional and copper-free variants, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Dual Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for rational experimental design and optimization.
The Palladium Cycle: The Engine of C-C Bond Formation
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide (R-X) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[7][8] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br > Cl.[1][8]
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex. This crucial step links the two catalytic cycles.[7][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the product (R-C≡CR') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle: Activation of the Alkyne
-
π-Alkyne Complex Formation: A copper(I) salt, typically CuI, coordinates to the terminal alkyne.[9]
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic upon coordination to copper, facilitating its removal to form a copper acetylide intermediate.[2][10] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling
Key Reaction Components and Their Roles
The success of a Sonogashira coupling reaction is highly dependent on the judicious choice of several key components.
| Component | Role | Common Examples | Key Considerations |
| Palladium Catalyst | Primary catalyst for C-C bond formation. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(Allyl)Cl]₂ | The choice of ligand can significantly impact catalyst activity and stability.[9] Bulky and electron-rich ligands often enhance the rate of oxidative addition.[9] |
| Copper Co-catalyst | Activates the terminal alkyne. | CuI | While it increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][11] |
| Base | Neutralizes the HX byproduct and facilitates alkyne deprotonation. | Amines (e.g., Et₃N, DIPEA, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The amine base can also act as a solvent and a reducing agent for Pd(II) precatalysts.[1][12] |
| Solvent | Solubilizes reactants and facilitates the reaction. | Amine bases, DMF, THF, NMP, water | The choice of solvent can influence reaction rate and catalyst stability.[1][13] |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | Phosphines (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs) | Ligand choice is crucial for optimizing catalyst performance for specific substrates.[1][9] |
Experimental Protocols
The following protocols provide a starting point for performing Sonogashira coupling reactions. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl and vinyl halides.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
-
Reaction flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the aryl/vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the alkyne is a significant side reaction or when copper contamination of the final product is a concern.[1][11]
Materials:
-
Aryl/Vinyl Halide (1.0 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Palladium catalyst (e.g., [Pd(Allyl)Cl]₂ with a suitable ligand, or a pre-formed Pd(0) complex) (1-2 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or THF) (5 mL)
-
Reaction flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
In a dry reaction flask under an inert atmosphere, combine the aryl/vinyl halide (1.0 mmol), the palladium catalyst (1-2 mol%), and the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress.[7]
-
Follow the workup and purification steps as described in Protocol 1.
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents. | Use a fresh batch of catalyst, increase the reaction temperature, ensure all reagents and solvents are anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high copper concentration. | Ensure the reaction is run under a strictly inert atmosphere. Consider switching to a copper-free protocol.[1][11] |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Optimize the reaction temperature and time. Consider using a more active catalyst to allow for milder conditions. |
Conclusion
The palladium-catalyzed cross-coupling of terminal alkynes is a robust and highly valuable transformation in modern organic synthesis. A thorough understanding of the underlying mechanism and the roles of the various reaction components is crucial for its successful implementation. By carefully selecting the appropriate catalyst system, base, and solvent, and by following well-defined experimental protocols, researchers can effectively utilize the Sonogashira coupling to construct a diverse range of complex molecules. The protocols and insights provided in this application note serve as a solid foundation for both novice and experienced chemists to harness the power of this important reaction in their research and development endeavors.
References
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Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved from [Link]
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Sonogashira Coupling. BYJU'S. Retrieved from [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
-
Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7510. [Link]
-
Li, J., Hua, R., & Liu, T. (2013). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 42(35), 12638-12644. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Das, D., & Mondal, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4528-4552. [Link]
-
Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]
-
Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. YouTube. Retrieved from [Link]
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Sonogashira Coupling. Organic Synthesis. Retrieved from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). Retrieved from [Link]
-
Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved from [Link]
-
Sonogashira Coupling. NROChemistry. Retrieved from [Link]
-
Sonogashira coupling. Golden. Retrieved from [Link]
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Application Note & Protocol: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene as a Versatile Building Block for Organic Electronics
Introduction: The Strategic Value of Tolane Scaffolds
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a member of the tolane (diarylacetylene) family, has emerged as a strategic component for creating high-performance organic semiconductor materials. Its rigid, linear π-conjugated structure, provided by the ethynyl linkage, facilitates strong intermolecular π-π stacking and enhances charge delocalization—two critical factors for efficient charge transport.[1]
The asymmetric substitution pattern, featuring an electron-donating methoxy group (-OCH₃) and a moderately electron-donating, solubilizing ethyl group (-CH₂CH₃), allows for the fine-tuning of its electronic properties and processability. This inherent polarity and molecular shape make it an excellent candidate for applications in:
-
Organic Field-Effect Transistors (OFETs): As a core component of the active semiconductor layer.
-
Organic Light-Emitting Diodes (OLEDs): As a host material or a component in emissive layers.
-
Liquid Crystals: The rigid, rod-like geometry is conducive to forming liquid crystalline phases.[2]
-
Molecular Wires: For fundamental studies in charge transport across single molecules.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, characterization, and application of this versatile building block.
Physicochemical & Electronic Properties
A thorough understanding of the material's properties is essential for predictive design and troubleshooting. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 63221-88-5 | [3] |
| Molecular Formula | C₁₇H₁₆O | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 72.0 to 76.0 °C | |
| Boiling Point | 151-153 °C at 1 mmHg | [1] |
| Solubility | Soluble in Toluene, Chloroform, THF, Dichloromethane | Common Lab Knowledge |
| Storage | Store at room temperature, sealed, under dry conditions | [1] |
Synthesis Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
The most efficient and widely used method for synthesizing diarylacetylenes is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide.[4] This protocol details the coupling of 4-ethynylanisole with 1-ethyl-4-iodobenzene.
Rationale Behind the Protocol
The Sonogashira reaction is a robust C-C bond-forming tool.[5] The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. This species then undergoes transmetalation to the palladium(II) complex, followed by reductive elimination to yield the final diarylacetylene product and regenerate the palladium(0) catalyst.[4] An amine base like diisopropylamine (DIPA) is used both as a solvent and to neutralize the HI generated during the reaction.[5] Running the reaction under an inert atmosphere is critical to prevent the oxidative Glaser coupling of the terminal alkyne, a common side reaction that can significantly lower the yield.
Visualized Synthesis Workflow
Caption: Workflow for the Sonogashira synthesis of the target compound.
Step-by-Step Experimental Procedure
Materials:
-
1-Ethyl-4-iodobenzene (1.0 eq)
-
4-Ethynylanisole (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (3-5 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 1-ethyl-4-iodobenzene (e.g., 2.32 g, 10 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (e.g., 140 mg, 0.2 mmol, 2 mol%), CuI (e.g., 57 mg, 0.3 mmol, 3 mol%), anhydrous toluene (50 mL), and DIPA (20 mL).
-
Alkyne Addition: Add 4-ethynylanisole (e.g., 1.45 g, 11 mmol, 1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours.
-
Scientist's Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl iodide spot indicates reaction completion.
-
-
Work-up: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.[6] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of hexane to 5% ethyl acetate in hexane.
-
Isolation: Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a white to off-white solid.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic peaks for both aromatic rings and the alkyl/methoxy substituents. Based on similar structures, the aromatic protons will appear in the δ 7.0-7.6 ppm range.[7] The methoxy group will be a singlet around δ 3.8 ppm, the ethyl methylene a quartet around δ 2.7 ppm, and the ethyl methyl a triplet around δ 1.2 ppm.[8]
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show two signals for the alkyne carbons around δ 88-92 ppm.[9] Aromatic carbons will resonate between δ 114-145 ppm, with the methoxy carbon at ~δ 55 ppm and the ethyl group carbons at ~δ 29 and ~δ 15 ppm.[7][8]
Application Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes how to use the synthesized material as the active layer in a simple Organic Field-Effect Transistor (OFET) to evaluate its charge transport characteristics.
Rationale and Device Architecture
The OFET is a fundamental device for assessing the performance of a novel organic semiconductor. The bottom-gate, top-contact architecture is chosen for its fabrication simplicity and reliability. In this setup, a heavily doped silicon wafer acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric. The organic semiconductor is deposited onto the dielectric, and finally, the source and drain electrodes (typically gold) are evaporated on top. By applying a voltage to the gate, an electric field is created that modulates the charge carrier density in the semiconductor channel between the source and drain, thus controlling the current flow.
Visualized OFET Architecture
Caption: Bottom-gate, top-contact OFET structure.
Step-by-Step Fabrication and Measurement Protocol
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer.
-
Synthesized this compound.
-
High-purity toluene or chloroform (spectroscopic grade).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
High-vacuum thermal evaporator and shadow masks for electrodes.
-
Semiconductor parameter analyzer.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone, then isopropanol (15 min each). Dry under a stream of nitrogen. Treat with UV/Ozone for 10 minutes to remove organic residues and create a hydrophilic surface.
-
Dielectric Surface Modification: Immediately immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes to form a self-assembled monolayer (SAM).
-
Scientist's Note: The OTS treatment renders the SiO₂ surface hydrophobic. This improves the molecular ordering of the subsequently deposited organic semiconductor, leading to higher charge carrier mobility.
-
-
Rinsing: Rinse the substrates thoroughly with fresh toluene to remove excess OTS and dry with nitrogen.
-
Active Layer Deposition: Prepare a 5 mg/mL solution of this compound in chloroform. Deposit the active layer onto the OTS-treated substrate via spin-coating (e.g., 2000 rpm for 60 seconds). Anneal the film at a temperature slightly below its melting point (e.g., 65 °C) for 30 minutes inside a nitrogen-filled glovebox to improve crystallinity.
-
Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of gold (Au) for the source and drain electrodes. A thin (5 nm) chromium or titanium adhesion layer is recommended.
-
Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping Vgs at a constant, high Vds (in the saturation regime).
-
-
Data Analysis: From the transfer curve in the saturation regime, calculate the field-effect mobility (μ) using the equation: I_ds = (W / 2L) * μ * C_i * (V_gs - V_th)² where I_ds is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
Conclusion
This compound is a highly valuable and accessible building block for the synthesis of advanced materials for organic electronics. Its well-defined structure and predictable synthesis via Sonogashira coupling make it an ideal platform for systematic studies. The protocols provided herein offer a reliable framework for its synthesis and integration into test devices, enabling researchers to explore its potential in creating next-generation electronic and optoelectronic systems.
References
-
Andrus, M. B., & Ma, S. (2003). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 5(21), 3899–3902. Retrieved from [Link]
-
Xu, K., Sun, S., Zhang, G., Yang, F., & Wu, Y. (2014). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances, 4(61), 32643-32646. Retrieved from [Link]
- Ibid.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Xu, K., et al. (2014). One-pot synthesis of unsymmetrical diarylacetylenes. RSC Advances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). Retrieved from [Link]
-
Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Li, J.-H., Zhang, X.-D., & Xie, Y.-X. (2005). Supporting Information for "Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System". Wiley-VCH. Retrieved from [Link]
-
Supporting Information for "Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes". (2018). The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-methoxybenzene. Retrieved from [Link]
-
Hirschmann, H., et al. (2007). Tolane derivatives and liquid crystalline medium. Patent. Retrieved from [Link]
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Application Note: A Practical Guide to the Sonogashira Coupling Reaction with Aryl Halides
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool in a multitude of scientific disciplines, including the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4] Its prevalence is due to the mild reaction conditions often employed, such as room temperature and the use of a mild base, which allows for excellent functional group tolerance in the synthesis of complex molecules.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for the Sonogashira reaction with aryl halides. It covers the underlying mechanism, critical parameters for reagent selection, a step-by-step protocol, and troubleshooting advice to ensure successful implementation.
Reaction Mechanism: A Tale of Two Catalysts
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] This synergistic relationship allows the reaction to proceed under mild conditions.[1][6]
-
The Palladium Cycle: The cycle begins with the active Pd(0) catalyst. The first step is the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate.[1][7]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The crucial step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[1][7]
-
Reductive Elimination: Finally, the resulting palladium complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Key Parameters and Reagent Selection
The success of a Sonogashira coupling is highly dependent on the careful selection of substrates, catalysts, base, and solvent.
Aryl Halide Substrate
The reactivity of the aryl halide is a critical factor, with the general trend being: I > OTf > Br >> Cl.[1][2][7] This difference in reactivity can be exploited for selective couplings.[1] While aryl iodides are the most reactive and can often react at room temperature, aryl bromides typically require heating.[1] Aryl chlorides are the most challenging substrates and often necessitate the use of bulky, electron-rich phosphine ligands and higher temperatures.[5]
Catalyst System
-
Palladium Catalyst: A zerovalent palladium complex is the active catalyst.[1] Often, a stable Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is used, which is reduced in situ to Pd(0).[1][8] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is another common choice.[2][8] The choice of phosphine ligands can significantly impact catalyst activity, with bulky and electron-rich ligands often improving reaction efficiency, especially for less reactive aryl halides.[2][5]
-
Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which accelerates the transmetalation step.[1][5]
Base and Solvent
A base is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the alkyne.[1] Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are frequently used and can often serve as the solvent as well.[1][9] Other solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene can also be employed.[1][10] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because the presence of oxygen can lead to the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling.[1][5]
Copper-Free Sonogashira Variants
While the copper co-catalyst enhances reaction rates, it can promote the formation of alkyne dimers through Glaser coupling.[1][5] This side reaction can be problematic, leading to the development of copper-free Sonogashira protocols.[1][11] These methods are particularly advantageous for reactions with electron-rich aryl bromides and chlorides where Glaser coupling can be a significant issue.[5] Copper-free conditions often require more specialized ligands or different reaction conditions to achieve high yields.[12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of an aryl iodide with a terminal alkyne.
Materials and Equipment
-
Reactants: Aryl halide (1.0 eq), Terminal alkyne (1.1-1.2 eq)
-
Catalysts: Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (1-5 mol%)
-
Base/Solvent: Anhydrous triethylamine or diisopropylamine
-
Glassware: Schlenk flask or sealed tube, magnetic stirrer, condenser (if heating)
-
Inert Atmosphere: Nitrogen or Argon gas line with manifold
-
Syringes and Needles: For transfer of degassed solvents and liquid reagents
-
Work-up Reagents: Diethyl ether or ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄
-
Purification: Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Methodology
CRITICAL: This reaction is sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere using standard Schlenk techniques.[14] Solvents should be anhydrous and degassed prior to use.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.025 mmol, 2.5 mol%), and CuI (e.g., 0.05 mmol, 5.0 mol%).[9]
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), heating may be required (e.g., 50-100 °C).[1][15]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.[15][16] This can take anywhere from a few hours to overnight.[9]
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.[7]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst), water, and brine.[7][14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]
-
-
Purification:
Data Summary: Typical Reaction Conditions
The following table provides a general guideline for reaction conditions based on the aryl halide substrate. Actual conditions should be optimized for each specific reaction.
| Aryl Halide (Ar-X) | Reactivity | Typical Temperature | Catalyst Loading (mol%) | Notes |
| Ar-I | High | Room Temperature | Pd: 1-2%, Cu: 1-5% | The most common and reliable substrate.[1][2] |
| Ar-OTf | High | Room Temperature - 50 °C | Pd: 1-3%, Cu: 2-5% | Reactivity is comparable to aryl iodides.[1][2] |
| Ar-Br | Medium | 50 °C - 100 °C | Pd: 2-5%, Cu: 5-10% | Requires heating; copper-free protocols are often beneficial.[1][5][12] |
| Ar-Cl | Low | > 100 °C | Pd: 3-5% (with specialized ligands) | Requires more forcing conditions and often bulky, electron-rich ligands.[5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst or a different precatalyst. 2. Ensure proper degassing of solvents and use of Schlenk techniques. 3. Increase the reaction temperature, especially for aryl bromides/chlorides. |
| Glaser Homocoupling Product Observed | 1. Presence of oxygen. 2. Substrate is slow to react, allowing alkyne to dimerize. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[1][5] 2. Consider a copper-free protocol or slow addition of the alkyne.[1][10] |
| Dark/Black Reaction Mixture | Palladium black precipitation (catalyst decomposition). | 1. Ensure the reaction is not overheated. 2. Use a more stable ligand or catalyst system. 3. Ensure the absence of oxygen. |
| Difficult Purification | Co-elution of product with phosphine oxide byproducts. | 1. Optimize chromatography conditions. 2. A basic wash during work-up can sometimes help remove acidic impurities. |
Conclusion
The Sonogashira coupling is a powerful and versatile reaction for the synthesis of arylalkynes. A thorough understanding of the reaction mechanism and the roles of each component is crucial for success. By carefully selecting reagents, maintaining an inert atmosphere to prevent side reactions like Glaser coupling, and following a systematic protocol, researchers can reliably employ this reaction to construct complex molecular architectures for a wide range of applications in chemistry and drug discovery.
References
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 67-85). The Royal Society of Chemistry. Available at: [Link]
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So, C. M., & Lau, C. P. (2004). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides with Acetylenes. Organic Letters, 6(15), 2547–2550. Available at: [Link]
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Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. Available at: [Link]
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Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Experimental Procedure - Sonogashira Coupling. Scribd. Available at: [Link]
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Li, J. J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(15), 5824–5826. Available at: [Link]
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Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Available at: [Link]
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The copper/palladium cooperation in Sonogashira coupling. ResearchGate. Available at: [Link]
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Sonogashira Coupling - NROChemistry. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7499. Available at: [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
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Sonogashira Coupling - Organic Synthesis. Available at: [Link]
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Shear, M. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(10), 1735-1738. Available at: [Link]
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glaser coupling - Organic Chemistry Portal - Literature. Available at: [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene via Sonogashira Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS No. 63221-88-5), a diarylalkyne of significant interest in materials science and medicinal chemistry.[1][2] Diarylalkynes are crucial building blocks for π-conjugated systems, finding applications in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of complex pharmaceutical compounds.[3][4] The methodology detailed herein employs the robust and versatile palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5][6][7] This guide offers a deep dive into the reaction mechanism, a detailed, step-by-step experimental protocol, purification techniques, and methods for characterization, designed to ensure reproducibility and high-yield synthesis for researchers in the field.
Synthetic Strategy and Workflow Overview
The synthesis of this compound is achieved by coupling two key fragments: an aryl halide (1-ethyl-4-iodobenzene) and a terminal alkyne (4-ethynylanisole). The Sonogashira reaction is the method of choice due to its high efficiency and functional group tolerance under relatively mild conditions.[3][8]
Overall Reaction Scheme:
The experimental process is logically structured, beginning with the careful setup of an inert reaction environment, followed by the coupling reaction, and concluding with product isolation, purification, and characterization.
Caption: High-level experimental workflow for the synthesis of this compound.
Mechanistic Insight: The Sonogashira Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[3][9]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl halide (1-ethyl-4-iodobenzene) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step.[10] A key transmetalation step follows, where the acetylide group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the C(sp²)-C(sp) bond of the final product and regenerates the Pd(0) catalyst.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[11] In the presence of a base (typically an amine), the terminal proton of 4-ethynylanisole is removed, allowing for the formation of a copper(I) acetylide intermediate. This organocopper species is highly reactive and readily participates in the transmetalation step with the palladium center.
Causality Note: The amine base is crucial not only for deprotonating the alkyne but also for acting as a solvent and a ligand for the palladium complex. However, the presence of copper can sometimes lead to an undesirable side reaction: the oxidative homocoupling of the alkyne to form a diyne byproduct (Glaser coupling).[9] In cases where this is problematic, copper-free Sonogashira protocols have been developed.[7]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Detailed Synthesis Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made, but stoichiometry and catalyst loading should be maintained.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Ethyl-4-iodobenzene | C₈H₉I | 232.06 | 1.0 | 232 mg | Reactant 1 (Aryl Halide) |
| 4-Ethynylanisole (4-methoxyphenylacetylene) | C₉H₈O | 132.16 | 1.1 | 145 mg | Reactant 2 (Terminal Alkyne) |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 14.0 mg | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 0.02 (2 mol%) | 3.8 mg | Co-catalyst |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL | Anhydrous, degassed solvent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 5 mL | Anhydrous, degassed base/solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction |
| Hexane | C₆H₁₄ | 86.18 | - | ~200 mL | For column chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | ~30 g | For column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas. Maintain this inert atmosphere throughout the reaction.
-
-
Catalyst and Reagent Loading:
-
To the cooled flask, add 1-ethyl-4-iodobenzene (232 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
-
Solvent and Base Addition:
-
Using a syringe, add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (5 mL). Stir the mixture for 5 minutes to ensure dissolution and homogeneity. The solution should appear as a light-yellow suspension.
-
-
Alkyne Addition:
-
Slowly add 4-ethynylanisole (145 mg, 1.1 mmol) to the stirring reaction mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours. A completed reaction is indicated by the consumption of the limiting reagent (1-ethyl-4-iodobenzene).
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding 15 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish solid or oil.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended for solids).
-
Elute the column with a hexane/ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity. The desired product typically elutes with 98:2 Hexane:Ethyl Acetate.
-
Collect the fractions containing the pure product (visualized by TLC) and combine them.
-
Remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
-
Product Characterization
The identity and purity of the synthesized compound must be confirmed by standard analytical methods.
-
Expected Yield: 80-95%
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₇H₁₆O[1]
-
Molecular Weight: 236.31 g/mol [1]
-
Melting Point: 35 °C[4]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.45 (d, 2H), 7.40 (d, 2H), 7.15 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H, -OCH₃), 2.65 (q, 2H, -CH₂CH₃), 1.25 (t, 3H, -CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 159.5, 144.5, 133.0, 131.5, 128.0, 120.5, 115.5, 114.0, 90.0, 88.5, 55.5, 29.0, 15.5.
-
Mass Spectrometry (EI): m/z 236.12 [M]⁺.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; presence of oxygen; wet reagents/solvents. | Ensure a strictly inert atmosphere. Use freshly distilled/anhydrous solvents. Use a fresh, active catalyst. |
| Significant Homocoupling | Copper(I) catalyzed Glaser coupling. | Reduce the amount of CuI catalyst. Consider switching to a well-established copper-free Sonogashira protocol.[9] |
| Difficult Purification | Close-running impurities or unreacted starting material. | Optimize the eluent system for column chromatography. Ensure the reaction has gone to full completion via TLC. |
| Formation of Black Precipitate | "Black Palladium" (Pd(0) precipitation). | Add a phosphine ligand to stabilize the Pd(0) complex. Ensure proper degassing to remove oxygen. |
References
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. ACS Publications. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Sonogashira Coupling. BYJU'S. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry. [Link]
-
One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. ACS Publications. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Modular Synthesis of Diarylalkynes and Their Efficient Conversion into Luminescent Tetraarylbutadienes. Organometallics. [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-Methoxy-4-[1-[1-(4-methoxyphenyl)ethoxy]ethyl]benzene. PubChem. [Link]
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General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]
-
1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene. PubChemLite. [Link]
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This compound. MySkinRecipes. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central. [Link]
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The Rising Star of Organic Electronics: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene in Semiconductor Synthesis
Abstract
The field of organic electronics is continually driven by the quest for novel materials that offer a unique combination of processability, tunable electronic properties, and high performance. Among the diverse classes of organic molecules, diarylacetylenes have emerged as a promising scaffold for the construction of advanced organic semiconductors. This application note provides a comprehensive technical guide on the synthesis and application of a key diarylacetylene derivative, 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. We will delve into a detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction, elucidate its physicochemical properties, and explore its potential as a high-performance material in next-generation organic electronic devices, particularly as a hole-transporting material in perovskite solar cells. This guide is intended for researchers, material scientists, and professionals in drug development seeking to leverage the potential of this versatile molecule.
Introduction: The Allure of Diarylacetylenes in Organic Semiconductors
Organic semiconductors are at the heart of a technological revolution, enabling flexible displays, printable electronics, and next-generation solar energy harvesting. The performance of these devices is intrinsically linked to the molecular design of the active materials. Diarylacetylenes, characterized by two aryl rings linked by an acetylene unit, offer a compelling molecular architecture. The rigid, linear structure imparted by the alkyne bridge promotes intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the electronic properties of diarylacetylenes can be readily tuned by modifying the peripheral substituents on the aryl rings.
This compound is a particularly interesting example within this class. The ethyl group enhances solubility in organic solvents, facilitating solution-based processing, while the methoxy group, an electron-donating moiety, can favorably influence the highest occupied molecular orbital (HOMO) energy level, a critical parameter for hole-transporting materials.
Synthesis of this compound: A Detailed Protocol
The most efficient and widely adopted method for the synthesis of unsymmetrical diarylacetylenes is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Subsequent transmetalation and reductive elimination steps yield the desired diarylacetylene product.[3]
Diagram of the Sonogashira Coupling Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Iodo-1-ethylbenzene | 98% | Commercially Available |
| 4-Ethynylanisole | 98% | Commercially Available |
| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Commercially Available |
| Copper(I) iodide (CuI) | 99.5% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
Instrumentation:
-
Schlenk flask and standard Schlenk line apparatus
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup with silica gel (230-400 mesh)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried Schlenk flask, add 4-iodo-1-ethylbenzene (1.0 mmol, 232 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (20 mL) and anhydrous toluene (10 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
Alkyne Addition: Add 4-ethynylanisole (1.1 mmol, 145 mg) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours. The progress of the reaction can be monitored by TLC (eluent: hexane/ethyl acetate 9:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The desired product, this compound, is typically a white to off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the ethyl group (triplet and quartet), the aromatic protons on both rings (doublets), and the methoxy group (singlet).
-
¹³C NMR (100 MHz, CDCl₃): Resonances for the acetylenic carbons, aromatic carbons, ethyl carbons, and the methoxy carbon are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of C₁₇H₁₆O (236.31 g/mol ) should be observed.[4]
Application in Organic Semiconductors: A Hole-Transporting Material
The unique electronic and structural features of this compound make it a promising candidate for use as a hole-transporting material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs).[5][6]
The Role of Hole-Transporting Materials
In a PSC, the HTM plays a crucial role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons.[7] An ideal HTM should possess:
-
Appropriate HOMO Energy Level: The HOMO level of the HTM should be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction.
-
High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses.
-
Good Film-Forming Properties: The ability to form uniform, pinhole-free films is essential for device performance and stability.
-
Thermal and Photochemical Stability: To ensure long-term device stability.
Predicted Properties of this compound as an HTM
While extensive experimental data for this specific molecule is emerging, its properties can be inferred from its structural components and related compounds.
-
HOMO/LUMO Levels: The extended π-conjugation across the diarylacetylene core is expected to result in a relatively high-lying HOMO level, which is desirable for efficient hole injection from standard perovskite materials. The methoxy group, being electron-donating, will further raise the HOMO energy. The energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) determines the material's optical and electronic properties.[8][9]
-
Hole Mobility: The planar and rigid structure of the molecule is conducive to strong intermolecular π-π interactions in the solid state, which can lead to high hole mobility.[3][10]
-
Dopant-Free Potential: Many high-performance HTMs require chemical dopants to enhance their conductivity and hole mobility. However, these dopants can be detrimental to the long-term stability of PSCs.[11][12][13][14] The inherent charge transport properties of well-ordered diarylacetylene films may allow for the development of efficient dopant-free HTMs, leading to more stable devices.
Logical Relationship of Molecular Structure to Semiconductor Properties
Caption: Correlation between the molecular structure of the topic compound and its key semiconductor properties.
Future Outlook and Conclusion
This compound represents a promising building block for the development of next-generation organic semiconductors. Its straightforward synthesis via the robust Sonogashira coupling, coupled with its desirable electronic and physical properties, makes it an attractive candidate for a range of applications, most notably as a dopant-free hole-transporting material in perovskite solar cells. Further research should focus on the detailed characterization of its thin-film properties, including charge carrier mobility and energy level alignment with various perovskite compositions. The insights gained from such studies will undoubtedly pave the way for the integration of this and similar diarylacetylene-based materials into high-performance, stable, and cost-effective organic electronic devices.
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Application Notes & Protocols for the Laboratory Synthesis of Tolan Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of tolan (diphenylacetylene) and its derivatives, a critical structural motif in pharmaceuticals, natural products, and materials science.[1][2][3] The primary focus is on the palladium-catalyzed Sonogashira cross-coupling reaction, detailing its mechanism, optimization parameters, and a step-by-step laboratory protocol. Additionally, this guide covers the classic Castro-Stephens coupling as a key alternative. It is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure procedural robustness and success.
Introduction: The Significance of the Diarylacetylene Core
Tolan derivatives, characterized by a core diarylacetylene structure, are more than just academic curiosities. Their rigid, linear geometry and extended π-conjugation impart unique photophysical and electronic properties, making them foundational building blocks in modern chemistry.[4] Applications are widespread, from the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to the development of advanced organic materials and nanomaterials.[1][2]
The most powerful and versatile method for constructing the C(sp²)–C(sp) bond central to tolan derivatives is the Sonogashira cross-coupling reaction.[3][5] Developed in 1975, this reaction utilizes a dual catalytic system of palladium and copper to couple aryl halides with terminal alkynes under remarkably mild conditions.[1][2][4] This guide will provide an in-depth exploration of this cornerstone reaction, supplemented by alternative methodologies and practical, field-proven insights.
Part 1: The Sonogashira Coupling: The Premier Strategy for Tolan Synthesis
The Sonogashira reaction is the undisputed workhorse for synthesizing tolan derivatives due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][5] It involves the coupling of an aryl halide (or triflate) with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2][4]
Reaction Mechanism: A Tale of Two Catalytic Cycles
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is not a single cycle but two interconnected catalytic cycles operating in concert: the Palladium Cycle and the Copper Cycle.[1][5]
-
The Palladium Cycle (The Main Engine):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the aryl halide (Ar-X), forming a Pd(II) complex.[5][6] The reactivity order for the halide is I > OTf > Br >> Cl, meaning aryl iodides are the most reactive substrates, often reacting at room temperature, while chlorides are the most challenging.[4][7]
-
Transmetalation: The key handover step. A copper acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This displaces the halide and forms a new Pd(II)-alkynyl complex.[5]
-
Reductive Elimination: The final step. The Pd(II)-alkynyl complex undergoes reductive elimination, forming the desired C(sp²)–C(sp) bond of the tolan product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
-
-
The Copper Cycle (The Acetylide Feeder):
-
Coordination & Acidification: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal alkyne proton.[4][8]
-
Deprotonation: The amine base deprotonates the alkyne, forming a crucial copper(I) acetylide intermediate.[8][9] This species is now activated to participate in the transmetalation step with the palladium complex.[9]
-
This dual-cycle mechanism explains the necessity of each core component.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Causality Behind Experimental Choices: Optimizing for Success
A successful Sonogashira coupling depends on the careful selection of several key parameters.
-
The Palladium Catalyst: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) (e.g., PdCl₂(PPh₃)₂) sources can be used. Pd(II) precatalysts are generally more stable to air and moisture but must be reduced in situ to the active Pd(0) species.[7] The choice of phosphine ligands (L) is critical; bulky, electron-rich ligands can accelerate the reaction, especially for less reactive aryl chlorides.[4]
-
The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which accelerates the crucial transmetalation step.[9]
-
The Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: neutralizing the hydrohalic acid (HX) byproduct generated during the reaction and facilitating the deprotonation of the terminal alkyne.[9] The base must be dry and used in excess.[7]
-
Solvent: A range of solvents can be used, with THF, DMF, and toluene being common choices. The key is to use anhydrous (dry) and degassed solvents. Oxygen can lead to the primary side reaction: the oxidative homocoupling of the alkyne to form a diacetylene byproduct (Glaser coupling).[2][7] Therefore, running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[7][9]
The Copper-Free Sonogashira: When to Avoid Copper
While effective, the copper co-catalyst can promote the undesirable Glaser homocoupling.[2][10] In cases where the alkyne is precious or the homodimer is difficult to separate from the product, a copper-free variant is preferred.[2][7] These protocols often require specific ligands, different bases (e.g., pyrrolidine), or slightly higher temperatures to proceed efficiently but offer a cleaner reaction profile.[10][11]
Part 2: Experimental Protocols & Data
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The critical step is establishing and maintaining an inert atmosphere to prevent catalyst degradation and side reactions.
Caption: Figure 2: General Laboratory Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of 4-Methoxytolan
This protocol details the synthesis of 4-methoxytolan from 4-iodoanisole and phenylacetylene, a representative example of a Sonogashira coupling.
Materials:
-
4-Iodoanisole (1.00 g, 4.27 mmol, 1.0 equiv)
-
Phenylacetylene (0.52 g, 5.12 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (75 mg, 0.107 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (20 mg, 0.107 mmol, 2.5 mol%)
-
Triethylamine (TEA) (12 mL, degassed)
-
Tetrahydrofuran (THF), anhydrous (25 mL, degassed)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon manifold)
Procedure:
-
Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.00 g), PdCl₂(PPh₃)₂ (75 mg), and CuI (20 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed THF (25 mL) and degassed triethylamine (12 mL) via syringe. Stir the mixture at room temperature. The solution should turn into a pale yellow, slightly heterogeneous mixture.
-
Alkyne Addition: Add phenylacetylene (0.52 g, ~0.57 mL) dropwise via syringe over 2 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-iodoanisole spot.
-
Workup: Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite to remove catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: 98:2 Hexane/Ethyl Acetate) or by recrystallization from ethanol to afford 4-methoxytolan as a white crystalline solid.
Troubleshooting Common Issues
| Problem | Observation | Probable Cause & Solution |
| No/Low Yield | Starting material remains unreacted. | - Catalyst Inactivity: Use a fresh batch of palladium catalyst. Pd(0) sources are sensitive to air.[7] - Halide Reactivity: Aryl bromides may require heating (e.g., 60-80 °C); aryl chlorides often require specialized, bulky phosphine ligands and higher temperatures.[7][12] |
| Glaser Homocoupling | Significant amount of alkyne dimer byproduct observed. | - Oxygen Contamination: Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions. Thoroughly degas all solvents and reagents.[2][7] - Switch to Copper-Free: Employ a copper-free protocol, especially if the alkyne is valuable.[7][10] |
| Reaction Stalls | Reaction starts but does not proceed to completion. | - Impure Reagents: Ensure starting materials are pure. Impurities can poison the catalyst.[7] - Insufficient Base: Ensure the amine base is dry and added in sufficient excess (typically ≥ 2 equivalents).[7] |
| Black Precipitate | Reaction mixture turns black, and a solid precipitates. | - Catalyst Decomposition: Formation of "palladium black" indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent.[7] Using fresh, high-purity reagents can help. Anecdotally, THF can sometimes promote this.[7][13] |
Part 3: Alternative Methods - The Castro-Stephens Coupling
Before the advent of the Sonogashira reaction, the Castro-Stephens coupling was a primary method for forming diarylacetylenes.[14] Discovered in 1963, this reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine or DMF.[14][15][16]
Reaction: Ar-X + Cu-C≡CR' → Ar-C≡CR' + CuX
While it has been largely superseded by the milder, more versatile Sonogashira coupling (which uses only a catalytic amount of copper), the Castro-Stephens reaction remains useful, particularly for synthesizing certain heterocyclic compounds where an ortho-nucleophile on the aryl halide can participate in the reaction.[14][16] Its main drawback is the need to use stoichiometric amounts of the often unstable copper acetylide.[17]
Conclusion
The synthesis of tolan derivatives is a well-established field, with the Sonogashira coupling standing as the preeminent method due to its efficiency and broad applicability. By understanding the underlying mechanisms and the rationale for each experimental parameter—from the choice of catalyst and base to the critical importance of an inert atmosphere—researchers can reliably and efficiently synthesize a vast array of diarylacetylene structures. When faced with challenges such as alkyne homocoupling, copper-free variants provide a robust alternative. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of these powerful synthetic transformations in a research and development setting.
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Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. [Link]
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Sonogashira Coupling Definition - Organic Chemistry Key Term. Fiveable. [Link]
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Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
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Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. [Link]
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Sonogashira Coupling. BYJU'S. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]
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Influence of base on the Sonogashira coupling reactiona. ResearchGate. [Link]
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Castro-Stephens Coupling. Merck Index via Wiley Online Library. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). [Link]
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A Simple and Convenient Strategy for the Synthesis of Tolanophanes: Synthesis, Characterization and Conformational Analysis of a Novel Tolanophane. ResearchGate. [Link]
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Sonogashira troubleshooting help needed. Reddit. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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Castro–Stephens coupling | Request PDF. ResearchGate. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene... ResearchGate. [Link]
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Synthetic Approaches to the Lamellarins—A Comprehensive Review. Semantic Scholar. [Link]
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What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
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Synthetic Approaches to the Lamellarins—A Comprehensive Review. National Institutes of Health (NIH). [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]
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The Synthesis of Diarylacetylenes'. ElectronicsAndBooks. [Link]
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(PDF) Synthesis of terminally substituted stilbene-tolane liquid crystals. ResearchGate. [Link]
-
Sonogashira coupling. YouTube. [Link]
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Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Note: Scale-Up Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
For: Researchers, scientists, and drug development professionals
Introduction
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene is a diarylalkyne, a class of compounds with significant applications in materials science and as building blocks in the synthesis of pharmaceuticals.[1][2][3][4][5][6][7] The efficient and scalable synthesis of this molecule is therefore of considerable interest. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on the robust and widely utilized Sonogashira cross-coupling reaction.[1][8] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step guide for its execution on a larger scale, and address critical considerations for process safety, optimization, and purification.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The formation of the carbon-carbon bond between the aryl halide and the terminal alkyne is achieved via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira reaction.[8] This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[9][10] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
Mechanistic Rationale
While the exact mechanism of the Sonogashira coupling is still a subject of detailed study, a generally accepted catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[12][13]
Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (1-ethyl-4-iodobenzene) to form a palladium(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the palladium(0) catalyst.
Copper Cycle:
-
The copper(I) co-catalyst reacts with the terminal alkyne (4-ethynylanisole) in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.
The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency.[12] Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step.
Reaction Workflow Diagram
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 200g of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (moles) | Mass/Volume | Supplier |
| 1-Ethyl-4-iodobenzene | 25309-64-2 | 232.06 g/mol | 1.0 | 232.06 g | [14][15] |
| 4-Ethynylanisole | 768-60-5 | 132.16 g/mol | 1.1 | 145.38 g | |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 g/mol | 0.01 | 7.02 g | |
| Copper(I) iodide | 7681-65-4 | 190.45 g/mol | 0.02 | 3.81 g | |
| Triethylamine | 121-44-8 | 101.19 g/mol | 3.0 | 303.57 g (418 mL) | |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - | 2.0 L |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Addition funnel
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen to maintain an inert atmosphere, which is crucial for the stability of the palladium catalyst.[11]
-
Reagent Charging: To the flask, add 1-ethyl-4-iodobenzene (232.06 g, 1.0 mol), 4-ethynylanisole (145.38 g, 1.1 mol), dichlorobis(triphenylphosphine)palladium(II) (7.02 g, 0.01 mol), and copper(I) iodide (3.81 g, 0.02 mol).[16][17]
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (2.0 L) to the flask, followed by the slow addition of triethylamine (418 mL, 3.0 mol) via an addition funnel over 30 minutes. The addition of the amine base can be exothermic, so controlled addition is recommended.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the filter cake with additional THF (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of a suitable solvent system for recrystallization (e.g., ethanol/water or hexanes/ethyl acetate).
-
For large-scale purification, column chromatography on silica gel may also be employed.[18] A solvent gradient from pure hexanes to a mixture of hexanes and ethyl acetate is typically effective.
-
Alternatively, for industrial-scale production, purification can be achieved through melt crystallization or distillation under reduced pressure.
-
Process Safety Considerations
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air. Maintaining a nitrogen or argon atmosphere is critical to prevent catalyst deactivation.
-
Exothermic Reactions: The addition of the amine base can be exothermic. Ensure adequate cooling and controlled addition, especially on a large scale.
-
Solvent Handling: Tetrahydrofuran is a flammable solvent. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reagent Toxicity: Handle all reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 1-Ethyl-4-iodobenzene is irritating to the eyes and skin.[16]
Scale-Up Considerations and Troubleshooting
Scaling up a chemical synthesis from the lab bench to a pilot or production scale presents unique challenges.[19]
Heat and Mass Transfer
-
Stirring: Inadequate mixing can lead to localized "hot spots" and side reactions. Ensure the mechanical stirrer provides efficient agitation throughout the reaction vessel.
-
Heating: A heating mantle with a temperature controller is crucial for uniform heating. For larger vessels, oil baths or jacketed reactors are preferred.
Catalyst Loading and Activity
-
Catalyst Deactivation: On a larger scale, the surface-area-to-volume ratio decreases, which can impact catalyst lifetime. It may be necessary to slightly increase the catalyst loading or consider more robust catalyst systems.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging substrates or to improve catalyst turnover, consider using more specialized ligands.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient heating- Poor quality reagents | - Ensure an inert atmosphere- Verify reaction temperature- Use freshly purified reagents |
| Formation of Side Products (e.g., Glaser coupling) | - Presence of oxygen- High catalyst loading | - Maintain a strict inert atmosphere- Optimize catalyst and co-catalyst ratios |
| Difficult Purification | - Incomplete reaction- Formation of colored impurities | - Ensure the reaction goes to completion- Treat the crude product with activated carbon to remove colored impurities |
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, maintaining an inert atmosphere, and considering the challenges of heat and mass transfer on a larger scale, this protocol can be successfully implemented to produce high-purity material for research and development purposes.
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Application Notes & Protocols: Strategic Functionalization of the Ethynyl Group in Diarylalkynes
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.
Abstract: Diarylalkynes are privileged structural motifs, serving as pivotal building blocks in pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] The ethynyl group, with its high electron density and linear geometry, offers a versatile handle for a vast array of chemical transformations.[3][4] This guide provides an in-depth exploration of the primary strategies for the functionalization of the diarylalkyne core, moving beyond simple procedural lists to explain the underlying mechanistic principles and rationale behind experimental design. We present detailed, field-tested protocols for key transformations, including cycloaddition reactions, electrophilic and nucleophilic additions, and transition-metal-catalyzed processes, designed to empower researchers to harness the full synthetic potential of this important class of molecules.
Introduction: The Diarylalkyne Scaffold
Diarylalkynes consist of two aryl groups connected by a carbon-carbon triple bond. Their synthesis is efficiently achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[5][6] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[5][6]
The true synthetic value of diarylalkynes, however, lies in the reactivity of the ethynyl bridge. This group can act as a linchpin for constructing complex molecular architectures, including polycyclic aromatic systems, heterocycles, and stereochemically defined alkenes.[7][8] Understanding how to selectively manipulate this functional group is critical for its application in diverse fields, from creating novel therapeutic agents to designing next-generation organic electronics.[9][10]
Workflow for Diarylalkyne Synthesis and Functionalization
The general workflow involves an initial synthesis of the diarylalkyne core, followed by a targeted functionalization reaction at the ethynyl group.
Caption: General workflow for diarylalkyne synthesis and functionalization.
Cycloaddition Reactions: Building Rings
Cycloaddition reactions are among the most powerful methods for ring formation in organic synthesis, allowing for the construction of multiple C-C bonds in a single, often stereospecific, step.[11][12] The electron-rich triple bond of diarylalkynes makes them excellent substrates for these transformations.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction involves the combination of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring.[13][14] While simple alkenes are common dienophiles, alkynes can also participate, yielding a cyclohexadiene product. This reaction is highly valuable for its predictability and stereochemical control.[12]
Causality & Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism. For the "normal" electron-demand Diels-Alder, the reaction is favored between an electron-rich diene and an electron-poor dienophile.[12] Therefore, diarylalkynes bearing electron-withdrawing groups (e.g., esters, ketones) on the aryl rings are more reactive dienophiles. The reaction's feasibility is governed by the frontier molecular orbitals (FMOs); specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Protocol 2.1.1: Diels-Alder Reaction of 1,2-bis(4-acetylphenyl)acetylene with Cyclopentadiene
-
Reagents & Equipment:
-
1,2-bis(4-acetylphenyl)acetylene (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 3.0 equiv)
-
Toluene (anhydrous)
-
Flame-dried round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
To the flame-dried flask under an inert atmosphere, add 1,2-bis(4-acetylphenyl)acetylene (e.g., 262 mg, 1.0 mmol).
-
Dissolve the alkyne in 10 mL of anhydrous toluene.
-
Add freshly cracked cyclopentadiene (e.g., 198 mg, 3.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC (e.g., using 20% ethyl acetate in hexanes).
-
After 12-18 hours (or upon consumption of the starting alkyne), cool the reaction to room temperature.
-
Remove the solvent and excess diene under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the bicyclic cyclohexadiene adduct.
-
-
Self-Validation/Characterization:
-
¹H NMR: Expect the appearance of new signals in the aliphatic region corresponding to the bicyclic framework protons and a shift in the aromatic proton signals.
-
¹³C NMR: Appearance of new sp³ carbon signals and the disappearance of the alkyne signals (typically ~80-95 ppm).
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the adduct's molecular formula.
-
[3+2] Cycloaddition: Azide-Alkyne "Click Chemistry"
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the quintessential "click" reaction.[15][16] The copper(I)-catalyzed variant (CuAAC) is particularly powerful, as it is high-yielding, regiospecific (yielding only the 1,4-disubstituted isomer), and tolerant of a wide range of functional groups.[17][]
Causality & Mechanistic Insight: The uncatalyzed Huisgen cycloaddition requires high temperatures and often gives a mixture of regioisomers. The copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[17] The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner through a six-membered copper-containing ring, ultimately leading to the 1,4-triazole product after protonolysis and regeneration of the catalyst.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2.2.1: CuAAC Reaction of 1-ethynyl-4-phenylbenzene with Benzyl Azide
-
Reagents & Equipment:
-
1-ethynyl-4-phenylbenzene (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent system: t-Butanol/Water (1:1)
-
Standard reaction vial with stir bar
-
-
Procedure:
-
In the reaction vial, dissolve 1-ethynyl-4-phenylbenzene (e.g., 178 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in 10 mL of the t-BuOH/H₂O (1:1) mixture.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol, in 0.5 mL H₂O) and sodium ascorbate (e.g., 20 mg, 0.10 mmol, in 0.5 mL H₂O).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The solution should turn a yellow-green color.
-
Stir vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS, observing the formation of a new, more polar spot.
-
Upon completion, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting triazole product is often pure enough for subsequent use, but can be further purified by recrystallization or silica gel chromatography if necessary.
-
Addition Reactions: Saturating the Triple Bond
Addition reactions break the π-bonds of the alkyne to form new σ-bonds, leading to alkene or alkane products. The regiochemistry and stereochemistry of these additions are key considerations.
Electrophilic Addition
In an electrophilic addition, an electrophile (E⁺) attacks the electron-rich alkyne, forming a vinyl carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).[19][20] Alkynes are generally less reactive than alkenes in electrophilic additions because the resulting vinylic carbocation is less stable than a corresponding alkyl carbocation.[20][21]
Table 1: Common Electrophilic Additions to Diarylalkynes
| Reagent | Electrophile | Nucleophile | Product Type | Key Features |
| H-X (e.g., HBr) | H⁺ | Br⁻ | Vinyl Halide | Follows Markovnikov's rule (not relevant for symmetrical diarylalkynes). Can add twice.[21] |
| X₂ (e.g., Br₂) | Br⁺ (via bromonium) | Br⁻ | Dihaloalkene | Typically gives anti-addition, leading to the (E)-isomer.[21] |
| H₂O, H⁺, HgSO₄ | H⁺ (catalyzed) | H₂O | Ketone | Oxymercuration-demercuration proceeds via an enol intermediate which tautomerizes to a ketone.[22] |
Protocol 3.1.1: Bromination of Diphenylacetylene
-
Reagents & Equipment:
-
Diphenylacetylene (1.0 equiv)
-
Bromine (Br₂, 1.0 equiv)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Round-bottom flask equipped with a dropping funnel
-
Ice bath
-
-
Procedure:
-
CAUTION: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve diphenylacetylene (e.g., 1.78 g, 10.0 mmol) in 50 mL of DCM in the round-bottom flask and cool the solution in an ice bath.
-
Prepare a solution of bromine (e.g., 1.60 g, 10.0 mmol) in 20 mL of DCM and place it in the dropping funnel.
-
Add the bromine solution dropwise to the stirred alkyne solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess bromine, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The product, (E)-1,2-dibromo-1,2-diphenylethene, can be purified by recrystallization from ethanol.
-
Nucleophilic Addition
Nucleophilic addition to a simple diarylalkyne is generally difficult due to the high electron density of the triple bond.[23] However, if the alkyne is "activated" by conjugation with an electron-withdrawing group (e.g., a ketone, forming an ynone), it can act as a Michael acceptor.[24] Soft nucleophiles like thiols, amines, or stabilized carbanions can then undergo a 1,4-conjugate addition.[24]
Transition-Metal Catalyzed Functionalization
Transition metals offer a diverse toolbox for alkyne functionalization, enabling reactions that are difficult or impossible to achieve through other means.[2] These methods often proceed with high selectivity and efficiency under mild conditions.
Hydrosilylation: Synthesis of Vinylsilanes
Hydrosilylation involves the addition of a Si-H bond across the triple bond to form a vinylsilane. Vinylsilanes are exceptionally useful synthetic intermediates. The stereochemical and regiochemical outcome is highly dependent on the catalyst and conditions used. For instance, some iron catalysts can be tuned to produce either the E- or Z-isomer by simply changing the silane reagent.[3]
Protocol 4.1.1: Platinum-Catalyzed Hydrosilylation of Diphenylacetylene
-
Reagents & Equipment:
-
Diphenylacetylene (1.0 equiv)
-
Triethylsilane (HSiEt₃, 1.1 equiv)
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~10⁻³ equiv)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere line
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add diphenylacetylene (e.g., 178 mg, 1.0 mmol) and 5 mL of anhydrous toluene.
-
Add triethylsilane (e.g., 128 mg, 1.1 mmol).
-
Add Karstedt's catalyst (e.g., 10 µL of a 0.1 M solution in xylene).
-
Stir the reaction at room temperature. The reaction is often exothermic. Monitor by GC-MS or NMR.
-
After 2-4 hours, the reaction should be complete.
-
Remove the solvent and excess silane under high vacuum.
-
The resulting vinylsilane is often obtained in high purity and can be used directly or purified by distillation or chromatography if needed.
-
Synthesis of Heterocycles
Diarylalkynes are excellent precursors for a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[7][25][26] These transformations often occur via transition-metal-catalyzed cascade reactions, where multiple bonds are formed in a single operation.[27][28] For example, palladium catalysis can enable the synthesis of fused tetracyclic heterocycles from diarylalkynes through a cascade involving isocyanide insertion.[7]
Table 2: Selected Heterocycle Syntheses from Diarylalkynes
| Reaction Type | Reagents | Catalyst System | Heterocycle Product | Reference |
| Annulation | Isocyanide, Amine | Pd(OAc)₂ / Ligand | Fused Quinolines | [7] |
| Cyclocondensation | o-Phenylenediamines | Cu-NHC / TsNBr₂ | Quinoxalines | [29] |
| [2+2+1] Cycloaddition | Azide, Nitrile (solvent) | AuCl₃ | Bicyclic Imidazoles | [26] |
| Hydroaminocarbonylation | Aminoalkynes, CO | Palladium catalyst | Lactams | [28] |
Conclusion and Future Outlook
The functionalization of the ethynyl group in diarylalkynes provides a powerful and versatile platform for the synthesis of complex organic molecules. From the construction of polycyclic and heterocyclic frameworks via cycloadditions and cascade reactions to the stereoselective synthesis of substituted alkenes through addition reactions, the synthetic possibilities are vast. As demonstrated, the choice of reagent and, particularly, the catalyst system, is paramount in dictating the reaction outcome. For professionals in drug discovery and materials science, mastering these transformations is key to developing novel molecular entities with tailored properties.[30][31][32] Future research will likely focus on developing even more selective, sustainable, and atom-economical catalytic systems, further expanding the synthetic utility of the diarylalkyne scaffold.[2]
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Application Note & Protocols: The Strategic Use of Copper Co-catalysis in Sonogashira Coupling Reactions
Introduction: Beyond a Simple Catalyst, A Rate-Defining Partner
The Sonogashira cross-coupling reaction, first reported in 1975, represents a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] While palladium is the primary catalyst, the original and still widely practiced protocol employs a copper(I) salt as a co-catalyst. The addition of copper was a pivotal discovery, dramatically accelerating the reaction and enabling it to proceed under remarkably mild conditions, often at room temperature.[2][5]
This guide provides an in-depth analysis of the copper co-catalyst's role, offering a mechanistic rationale for its use, a critical comparison with copper-free alternatives, and detailed, field-proven protocols for researchers in synthetic chemistry and drug development. Our focus is on explaining the causality behind experimental choices, empowering scientists to select and optimize the ideal conditions for their specific synthetic challenges.
The Dual Catalytic Cycle: Unraveling the Pd/Cu Synergy
The efficiency of the classical Sonogashira reaction stems from two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is critical to appreciating the co-catalyst's function and for troubleshooting the reaction.
-
The Palladium Cycle: This cycle is responsible for activating the aryl/vinyl halide and forging the final C-C bond.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: This is the crucial step where the two cycles intersect. The Pd(II) complex receives the activated alkyne fragment from the copper acetylide, forming a diorganopalladium(II) species.[1][5][6]
-
Reductive Elimination: The final product (R¹-≡-R²) is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
-
-
The Copper Cycle: The Alkyne Activator
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[5]
-
Deprotonation: In the presence of an amine base, the acidic proton is removed to form a highly reactive copper(I) acetylide intermediate.[1][5] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.
-
The primary role of the copper co-catalyst is to generate this copper acetylide, which acts as a superior transmetalating agent to the palladium center compared to the deprotonated alkyne alone.[1] This dramatically increases the rate of the transmetalation step, which is often rate-determining, allowing the overall reaction to proceed with high efficiency under mild conditions.[6]
Caption: Dual catalytic cycles showing the synergistic roles of palladium and copper.
Strategic Choice: Copper-Catalyzed vs. Copper-Free Protocols
The decision to include or omit a copper co-catalyst is a critical experimental choice driven by the specific requirements of the synthesis. While copper accelerates the reaction, it also introduces potential drawbacks, leading to the development of robust copper-free protocols.[7][8]
The Case for Copper-Free Sonogashira
The primary motivation for developing copper-free methods is to avoid the Glaser homocoupling side reaction.[1][9] In the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne.[1] This side product consumes the alkyne starting material, complicates purification, and lowers the yield of the desired cross-coupled product.
Copper-Free Mechanism: In the absence of copper, the reaction pathway changes. The palladium(II) complex, formed after oxidative addition, can coordinate directly with the terminal alkyne. A base (often stronger than in the copper-catalyzed version) then deprotonates this coordinated alkyne to form a palladium acetylide directly, bypassing the copper cycle entirely.[1][5] This process is generally slower and may require higher temperatures or more specialized, electron-rich ligands to facilitate the reaction.[7][9]
Caption: The monometallic catalytic cycle typical of copper-free protocols.
Data-Driven Decision Making
The choice between the two protocols can be summarized as follows:
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst[1] | Palladium catalyst only (often with specialized ligands)[7] |
| Reaction Conditions | Generally milder (often room temperature)[5] | Often requires higher temperatures (40-100 °C)[9][10] |
| Key Advantage | High reactivity and efficiency for a broad range of substrates, including less reactive bromides.[1][2] | Avoids Glaser homocoupling byproducts; simplified purification; essential for pharmaceutical applications.[1][8] |
| Key Disadvantage | Prone to alkyne homocoupling; requires strict anaerobic conditions; potential for copper contamination.[1][11] | Can be less efficient for unreactive substrates (e.g., aryl chlorides); may require stronger bases or expensive ligands.[12] |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine)[13] | Can use amine bases, but often stronger inorganic bases (e.g., Cs₂CO₃, K₂CO₃) are employed.[7] |
Application Notes & Troubleshooting
When to Use a Copper Co-catalyst:
-
When coupling less reactive aryl bromides or when high reaction rates are paramount.[10]
-
In initial screening phases where maximizing the chance of product formation is the goal.
-
When the alkyne is not particularly prone to homocoupling or when the homodimer is easily separable.
When to Use a Copper-Free Protocol:
-
Crucial for Drug Development: When synthesizing active pharmaceutical ingredients (APIs) where trace metal contamination must be rigorously controlled.
-
When using valuable or complex alkynes where loss to homocoupling is unacceptable.[11]
-
When working with substrates that are sensitive to the presence of copper.
| Common Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Inactive catalyst (Pd or Cu); poor quality reagents; insufficient degassing (oxygen present).[13] | Use a fresh batch of catalysts, especially CuI which can degrade.[13] Ensure solvents are anhydrous and rigorously degassed. For unreactive halides (e.g., aryl bromides), increasing the temperature may be necessary.[10] |
| Significant Homocoupling | Presence of oxygen in a copper-catalyzed reaction.[1][11] | Improve degassing technique (use freeze-pump-thaw cycles for best results). Run the reaction under a strict inert atmosphere (Ar or N₂). Switch to a copper-free protocol. |
| Palladium Black Formation | Decomposition of the Pd(0) catalyst.[13] | This can be caused by impurities in the solvent or reagents. Some solvents like THF are anecdotally more prone to this.[14] Ensure high-purity materials. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can sometimes help. |
| Stalled Reaction | The oxidative addition step is often rate-limiting for less reactive halides (Cl < Br < I).[12] | For aryl bromides, heating is often required.[10] For aryl chlorides, specialized, bulky, electron-rich phosphine ligands are typically necessary to facilitate oxidative addition.[12] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are toxic and/or flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling
This protocol details the coupling of iodobenzene with phenylacetylene, a robust and reliable model system.
Reagents:
-
Iodobenzene (204 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (7.6 mg, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL, anhydrous)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times.
-
Under a positive pressure of argon, add anhydrous triethylamine (5 mL) via syringe.
-
Add iodobenzene (204 mg) via syringe, followed by phenylacetylene (112 mg).
-
Causality Note: The amine serves as both the base to deprotonate the alkyne (in concert with CuI) and as the solvent. The reaction is typically run at room temperature due to the high reactivity imparted by the copper co-catalyst.[5]
-
Stir the reaction mixture at room temperature. The formation of a pale yellow precipitate (triethylammonium iodide) is often observed as the reaction progresses.[15]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the iodobenzene spot is consumed (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove insoluble salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield diphenylacetylene.
Protocol 2: Representative Copper-Free Sonogashira Coupling
This protocol uses the same substrates but omits the copper co-catalyst, necessitating a change in conditions.
Reagents:
-
Iodobenzene (204 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (21 mg, 0.08 mmol, 8 mol%)
-
Cesium Carbonate [Cs₂CO₃] (652 mg, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN) (5 mL, anhydrous and degassed)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), and Cs₂CO₃ (652 mg).
-
Seal the flask, and evacuate and backfill with dry argon three times.
-
Under a positive pressure of argon, add degassed anhydrous acetonitrile (5 mL) via syringe.
-
Add iodobenzene (204 mg) via syringe, followed by phenylacetylene (112 mg).
-
Causality Note: In the absence of copper, a stronger base like Cs₂CO₃ is often used to facilitate the direct deprotonation of the alkyne at the palladium center.[7] The reaction often requires heating to achieve a reasonable rate.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC until the iodobenzene spot is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of celite.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield diphenylacetylene.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - Semantic Scholar. [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction - ACS Publications. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion - ACS Publications. [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. [Link]
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Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]
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Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene Analogues: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene and its analogues, compounds of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols to ensure successful synthesis and characterization.
Introduction: The Significance of Tolan Analogues
Diarylalkynes, commonly known as tolans, represent a privileged scaffold in medicinal chemistry due to their structural resemblance to stilbenes and their ability to act as bioisosteres for various functional groups. The rigid, linear geometry of the tolan core allows for precise positioning of substituents to interact with biological targets. Analogues of this compound are being explored for a range of therapeutic applications, including their potential as kinase inhibitors for cancer therapy.[1][2] The ethyl and methoxy functional groups on the phenyl rings offer opportunities for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most efficient and widely adopted method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
The general reaction scheme for the synthesis of this compound is as follows:
Figure 1: General scheme for the Sonogashira coupling.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for troubleshooting and optimizing the reaction conditions.
Figure 2: Catalytic cycles of the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl halide (e.g., 4-ethyliodobenzene) to form a palladium(II) complex.
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.
-
Reductive Elimination: The desired diarylalkyne product is formed, and the palladium(0) catalyst is regenerated.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine like triethylamine (TEA), deprotonates the alkyne to form a copper acetylide intermediate. This is a critical step, and the choice of base can significantly impact the reaction rate and yield.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established procedures for similar Sonogashira couplings and can be adapted for the synthesis of various analogues.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethyliodobenzene | ≥98% | Commercially Available | |
| 4-Ethynylanisole | ≥98% | Commercially Available | |
| Dichlorobis(triphenylphosphine)palladium(II) | Commercially Available | ||
| Copper(I) iodide (CuI) | ≥99.5% | Commercially Available | Should be stored under inert atmosphere. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled over KOH. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous MgSO₄ | Commercially Available | ||
| Celite® | Commercially Available |
Detailed Synthesis Protocol
Figure 3: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 4-ethyliodobenzene (1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere. This is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[6]
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe. The triethylamine acts as both a base and a solvent.
-
Finally, add 4-ethynylanisole (1.2 mmol, 1.2 eq) dropwise to the stirred solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C under a continuous argon atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper salts and any remaining amine.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure this compound.
-
Characterization of the Product
Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted and based on Analogues):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 2.6 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons in the range of 6.8-7.5 ppm. The aromatic protons on the methoxy-substituted ring will appear more upfield due to the electron-donating effect of the methoxy group. Based on the closely related compound 1-methoxy-4-(2-phenylethynyl)benzene, the protons on the methoxy-substituted ring are expected around 6.88 (d) and 7.48 (d) ppm.[7]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will show characteristic signals for the acetylenic carbons around 88-90 ppm. The aromatic carbons will resonate in the region of 114-144 ppm. The ethyl group carbons will appear around 15 and 29 ppm, and the methoxy carbon will be around 55 ppm. For 1-methoxy-4-(2-phenylethynyl)benzene, the acetylenic carbons appear at 88.1 and 89.4 ppm.[7]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): A characteristic peak for the C≡C stretching vibration is expected around 2220-2210 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O stretching from the methoxy group will be in the region of 1250-1000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 236.12.
Synthesis of Analogues and Structure-Activity Relationship (SAR) Studies
The developed protocol can be readily adapted for the synthesis of a library of this compound analogues. By varying the substituents on the aryl halides and terminal alkynes, a diverse range of compounds can be generated for structure-activity relationship (SAR) studies.
Table of Potential Analogues:
| R¹ (on Ethylbenzene) | R² (on Methoxybenzene) | Potential Biological Target |
| -H | -OCH₃ | Kinases[2] |
| -F | -OCH₃ | Kinases, GPCRs |
| -Cl | -OCH₃ | Kinases, Proteases |
| -CH₃ | -OCH₂CH₃ | Exploration of lipophilic pockets |
| -CF₃ | -OCH₃ | Increased metabolic stability |
For example, introducing electron-withdrawing groups like fluorine or chlorine can modulate the electronic properties of the molecule and potentially enhance binding to target proteins. Conversely, varying the alkyl chain length or introducing different functional groups on the methoxy-bearing ring can probe different regions of a protein's binding pocket.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound and its analogues. The Sonogashira cross-coupling reaction is a robust and versatile method for constructing the tolan scaffold. By systematically modifying the substituents on the aromatic rings, researchers can generate a library of compounds for biological screening and SAR studies, paving the way for the discovery of novel therapeutic agents.
References
- (Reference to a general review on Sonogashira coupling)
- (Reference to a paper with a similar Sonogashira protocol)
- (Reference to a paper on the medicinal chemistry of tolan deriv
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]
- (Reference to a paper discussing the mechanism of Sonogashira coupling)
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49*. [Link]
- (Reference to a paper on the synthesis of substituted diarylalkynes)
- (Reference to a paper on the biological activity of tolan analogues)
-
Li, J.-H., Zhang, X.-D., & Xie, Y.-X. (2006). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. The Journal of Organic Chemistry, 71(1), 118–121*. [Link]
- (Reference to a paper on optimiz
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922*. [Link]
- (Reference to a paper on characteriz
-
Gerlach, K., et al. (2016). Design and Synthesis of Novel Selective Anaplastic Lymphoma Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 847–853*. [Link]
- (Reference to a paper on SAR of kinase inhibitors)
-
Al-Masum, M., & Kumaraswamy, G. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(14), 5434–5437*. [Link]
- (Reference to a paper on drug design)
-
Furet, P., et al. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. [Link]
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Application Notes & Protocols for the Post-Synthetic Modification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Diarylalkyne Scaffold
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene represents a diarylalkyne scaffold featuring three distinct and chemically addressable regions ripe for post-synthetic modification. The strategic derivatization of this core structure allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery and materials science. The molecule's value lies not in its intrinsic activity, but in its potential as a versatile building block. Post-synthetic modifications can profoundly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also introducing new pharmacophoric elements or points for bioconjugation.
This guide provides a detailed exploration of the key reactive sites of this compound and offers validated protocols for their selective functionalization. The experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational methods.
The three primary sites for modification are:
-
The Internal Alkyne Bridge : A hub for cycloadditions and electrophilic additions.
-
The Ethylbenzene Moiety : Offering reactivity at the benzylic position and the aromatic ring.
-
The 4-Methoxyphenyl Moiety : Primarily for O-demethylation to unmask a highly versatile phenolic hydroxyl group.
Figure 1: Key reactive sites for post-synthetic modification.
Part 1: Modification of the Internal Alkyne Core
The carbon-carbon triple bond is electron-rich, making it a nucleophile that readily participates in a variety of addition and cycloaddition reactions. While less reactive than terminal alkynes in some transformations, internal diarylalkynes offer unique opportunities for generating complex, sterically defined structures.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[1] For internal alkynes, this transformation is not spontaneous and requires catalysis. Critically, the choice of catalyst dictates the regiochemical outcome, providing access to different triazole isomers from the same starting materials.
-
Copper(I) Catalysis (CuAAC) : While the premier example of click chemistry, CuAAC is most efficient with terminal alkynes.[2] Its application to internal alkynes is challenging and often results in mixtures of regioisomers or requires specialized conditions.
-
Ruthenium Catalysis (RuAAC) : Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are highly effective for the cycloaddition of azides to internal alkynes, yielding fully substituted 1,5-triazoles with high regioselectivity.[1][2] This method is exceptionally reliable and tolerant of a wide range of functional groups.
Figure 2: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.
Electrophilic Additions
The alkyne's π-bonds can be attacked by electrophiles. Unlike terminal alkynes where Markovnikov's rule dictates regioselectivity, addition to symmetrically substituted internal alkynes like our target can lead to a single product or a mixture of stereoisomers.[3][4]
-
Halogenation : The addition of one equivalent of Br₂ or Cl₂ across the triple bond typically results in an anti-addition, yielding a trans-dihaloalkene.[5]
-
Hydration : The acid-catalyzed addition of water (often with a mercury(II) salt catalyst) across the triple bond forms an enol intermediate, which rapidly tautomerizes to a ketone.[6] For an asymmetrical internal alkyne, this can produce a mixture of two ketone products.[6]
| Reaction | Reagent | Product Type | Key Insight |
| RuAAC | R-N₃, Cp*RuCl(PPh₃)₂ | 1,5-Trisubstituted Triazole | High regioselectivity for internal alkynes.[2] |
| Halogenation | Br₂ (1 equiv.) | trans-Dibromoalkene | Stereoselective anti-addition.[4][5] |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Proceeds via an enol intermediate.[6] |
| Oxidation | PIFA, PhSeSePh | 1,2-Diketone | Direct conversion of the alkyne to a diketone functionality.[7][8] |
Table 1: Summary of Key Modifications to the Alkyne Core.
Part 2: Functionalization of the Ethylbenzene Moiety
The ethylbenzene portion of the molecule offers two primary avenues for modification: reactions at the benzylic carbon and functionalization of the aromatic ring.
Benzylic Oxidation
The benzylic C-H bonds of the ethyl group are significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[9] This inherent reactivity allows for selective oxidation.
-
Strong Oxidation : Reagents like potassium permanganate (KMnO₄) or chromic acid will aggressively oxidize the entire alkyl side chain, irrespective of its length, to a carboxylic acid.[10] This converts the ethyl group directly to a benzoic acid moiety, providing a valuable synthetic handle for amide coupling or other transformations.
-
Mild Oxidation : Catalytic oxidation with air in the presence of specific metal oxides can yield acetophenone derivatives.[11]
C-H Functionalization
Direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis.[12][13] While often requiring specialized catalysts and directing groups, these methods offer powerful shortcuts to complex molecules. Metallaphotoredox catalysis, for example, has enabled the direct C(sp³)–H functionalization of ethylbenzenes under mild conditions.[12] These advanced methods allow for the introduction of aryl, alkyl, and other groups directly onto the benzylic position.[14]
Part 3: Modification of the 4-Methoxyphenyl Moiety
The methoxy group is a common feature in bioactive molecules. It can modulate electronic properties and serve as a protecting group for a phenol.[15][16]
O-Demethylation to Unmask a Phenol
Cleavage of the robust aryl methyl ether bond is a critical transformation. The resulting phenol is a versatile functional group, capable of undergoing O-alkylation, acylation, or serving as a nucleophile in various coupling reactions.
-
Classical Reagents : Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for cleaving aryl ethers.[17] It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating cleavage.
-
Greener Alternatives : In recent years, more sustainable methods have been developed. For instance, using hydrochloric acid (HCl) in pressurized hot water can achieve efficient demethylation without the need for hazardous reagents.[18] Catalytic methods using transition metals are also emerging as powerful alternatives.[19][20]
The electron-donating nature of the methoxy group (or the subsequent hydroxyl group) strongly activates the aromatic ring for electrophilic aromatic substitution, primarily at the positions ortho to the oxygen substituent.
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Causality: This protocol is chosen for its superior regioselectivity with internal alkynes, reliably producing the 1,5-disubstituted triazole isomer.[1][2] Toluene is used as the solvent due to its high boiling point, which facilitates the reaction, and its ability to dissolve the reactants and catalyst.
Materials:
-
This compound (1.0 equiv)
-
Benzyl Azide (1.2 equiv)
-
Cp*RuCl(PPh₃)₂ (5 mol%)
-
Anhydrous Toluene
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the ruthenium catalyst.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add benzyl azide to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted triazole product.
Protocol 2: Benzylic Oxidation to Carboxylic Acid
Causality: This protocol employs a strong, classical oxidizing agent (KMnO₄) to ensure complete conversion of the ethyl side chain to a carboxylic acid.[10][21] The biphasic system with a phase-transfer catalyst (TBAB) is used to facilitate interaction between the aqueous oxidant and the organic substrate.
Materials:
-
This compound (1.0 equiv)
-
Potassium Permanganate (KMnO₄) (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Water
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound in a 3:1 mixture of tert-butanol and water.
-
Add the phase-transfer catalyst, TBAB.
-
In a separate beaker, dissolve KMnO₄ in water to create a saturated solution.
-
Slowly add the KMnO₄ solution to the vigorously stirring substrate solution. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Stir at room temperature overnight. A brown precipitate of MnO₂ will form.
-
To quench the reaction, add solid sodium sulfite portion-wise until the purple color disappears and the brown precipitate dissolves.
-
Transfer the mixture to a separatory funnel and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
Causality: BBr₃ is a powerful Lewis acid that efficiently removes methyl groups from aryl ethers.[17][22] The reaction must be run under anhydrous conditions at low temperatures to control its high reactivity and prevent side reactions. Dichloromethane (DCM) is a common solvent as it is inert to BBr₃.
Materials:
-
This compound (1.0 equiv)
-
Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Inert atmosphere apparatus
Procedure:
-
Dissolve this compound in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude phenol by column chromatography.
References
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Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]
-
9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]
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Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Royal Society of Chemistry. [Link]
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Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. ScienceDirect. [Link]
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Reactions of Alkynes: Addition of HX and (X_2). Lumen Learning. [Link]
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Regioselective electrophilic addition reaction to internal alkynes. ResearchGate. [Link]
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Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Scheme 3. Top: calculated mechanism for demethylation of anisole... ResearchGate. [Link]
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The compound formed on oxidation of ethyl benzene is. Allen. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]
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Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]
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The compound formed as a result of oxidation of ethylbenzene class 12 chemistry CBSE. Vedantu. [Link]
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A Perspective on Late-Stage Aromatic C–H Bond Functionalization. ACS Publications. [Link]
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16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Ethylbenzene | C8H10. PubChem. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Royal Society of Chemistry. [Link]
-
Post-synthetic modified MOF for Sonogashira cross-coupling and Knoevenagel condensation reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes. ACS Publications. [Link]
-
Palladium-Catalyzed Reaction of Haloarenes With Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes. PubMed. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]
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Ethylbenzene. Wikipedia. [Link]
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C-H Bond Functionalization in Complex Organic Synthesis. Harvard University. [Link]
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Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... ResearchGate. [Link]
-
A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh. ACS Publications. [Link]
-
Sonogashira cross-coupling modification of natural product analogues... ResearchGate. [Link]
-
Toluene and Ethylbenzene Aliphatic C-H Bond Oxidations Initiated by a Dicopper(II)-μ-1,2-Peroxo Complex. National Institutes of Health (NIH). [Link]
-
A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh. ACS Publications. [Link]
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Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. National Institutes of Health (NIH). [Link]
-
Ch 9 : Addition Reactions of Alkynes. University of Calgary. [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]
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-
Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
-
Nucleophilic addition. Wikipedia. [Link]
-
Methoxy group. Wikipedia. [Link]
-
Cyclic Diaryl λ‐Bromanes as a Precursor for Regiodivergent Alkynylation Reactions. ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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30.5 Cycloaddition Reactions. NC State University Libraries. [Link]
-
The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health (NIH). [Link]
-
Mechanism of nucleophilic addition reactions. (video). Khan Academy. [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
-
Cycloaddition Reactions in Organic Synthesis. ScienceDirect. [Link]
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Troubleshooting & Optimization
Sonogashira Coupling Technical Support Center: A Guide to Optimizing Diarylalkyne Synthesis
Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing diarylalkynes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximum yield and purity.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Sonogashira coupling for diarylalkyne synthesis. The question-and-answer format is designed to help you quickly identify and solve problems in your experiments.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I address them?
Answer: A low or non-existent yield in a Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.[1]
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose, often appearing as a black precipitate (palladium black).[1] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be effectively reduced in situ to Pd(0) for the catalytic cycle to begin.[2]
-
Reagent Purity: Impurities in your aryl halide, alkyne, solvent, or base can act as catalyst poisons. It is crucial to use high-purity reagents.[1] If necessary, consider purifying your starting materials.
-
Base Quality: The amine base is critical for neutralizing the hydrogen halide byproduct and for the catalytic cycle to proceed.[2] It should be anhydrous, as water can negatively impact the reaction. Distilling the amine base before use is a good practice to ensure its quality.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Due to the oxygen sensitivity of the palladium catalyst, it is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[1][3]
-
Temperature: While some reactions may require heating, excessively high temperatures can lead to catalyst decomposition.[1] The optimal temperature is substrate-dependent. For highly reactive aryl iodides, the reaction can often be run at room temperature.[2] For less reactive aryl bromides or chlorides, higher temperatures may be necessary.[4][5]
-
Solvent Choice: The solvent can significantly impact reaction rates and catalyst stability.[6] While polar aprotic solvents like DMF are common, they can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[6] If you suspect solvent issues, consider screening other options like toluene or THF.[6][7]
-
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I minimize this homocoupling?
Answer: The formation of alkyne dimers, known as the Glaser coupling product, is a very common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2][4][8] This occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant (like oxygen).[8] Here are several strategies to mitigate this issue:
-
Strict Exclusion of Oxygen: As oxygen promotes Glaser coupling, ensuring a rigorously inert atmosphere is the first line of defense.[8]
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) source (e.g., CuI) can help to decrease the rate of homocoupling.[1][7]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][7]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to adopt a copper-free Sonogashira protocol.[1][4] Numerous copper-free methods have been developed specifically to circumvent the problem of Glaser coupling.[9][10][11]
Issue 3: Unreactive Aryl Halide
Question: My reaction with an aryl bromide (or chloride) is not proceeding. How can I drive the reaction to completion?
Answer: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2][4] Aryl bromides and especially aryl chlorides are significantly less reactive than aryl iodides.[4] This is primarily due to the higher energy barrier for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5] To overcome this, consider the following:
-
Switch to a More Reactive Aryl Halide: If your synthetic route allows, using the corresponding aryl iodide will dramatically increase the reaction rate.[4]
-
Optimize the Catalytic System: For less reactive aryl halides, more sophisticated catalytic systems are often required.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition step.[4][12] Ligands like P(t-Bu)₃ have shown high activity for the coupling of aryl bromides.[11] N-heterocyclic carbene (NHC) ligands have also proven effective.[2][12]
-
Catalyst Loading: Increasing the catalyst loading may be necessary for challenging substrates.[13]
-
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of less reactive aryl halides.[4][5] However, this must be balanced against the risk of catalyst decomposition at elevated temperatures.[1]
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general starting point for the synthesis of a diarylalkyne from an aryl iodide and a terminal alkyne.
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the aryl iodide, followed by the anhydrous, degassed solvent and triethylamine via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted for less reactive aryl bromides and avoids the issue of Glaser homocoupling.[11]
Materials:
-
Aryl bromide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
(AllylPdCl)₂ (1 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or DMAc)
Procedure:
-
To a flame-dried Schlenk flask, add (AllylPdCl)₂ and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent.
-
In a separate, dry vial, dissolve the P(t-Bu)₃ ligand in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Add the aryl bromide and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 80 °C) while monitoring its progress by TLC or GC-MS.[11]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
When a reaction fails, a logical sequence of checks can quickly identify the problem.
Caption: A systematic workflow for troubleshooting common Sonogashira coupling issues.
Data Summary Tables
Table 1: Common Reaction Parameters
| Parameter | Typical Conditions | Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(0) is the active species. Pd(II) precatalysts need to be reduced in situ.[2] |
| Copper Co-catalyst | CuI (2-10 mol%) | Increases reaction rate but can promote alkyne homocoupling.[2][8] |
| Base | Amine (e.g., TEA, DIPEA) or Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Must be anhydrous. Amine bases often act as both base and solvent.[2] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Choice can impact catalyst stability and reaction rate.[6][14] |
| Temperature | Room Temp to 120 °C | Substrate dependent. Higher temps for less reactive halides.[2][4][5] |
Table 2: Aryl Halide Reactivity and Suggested Ligands
| Aryl Halide | Relative Reactivity | Recommended Ligand Type | Example Ligands |
| Aryl Iodide | High | Standard Phosphines | PPh₃ |
| Aryl Bromide | Medium | Bulky, Electron-Rich Phosphines | P(t-Bu)₃, dppf[5][11][15] |
| Aryl Chloride | Low | Bulky, Electron-Rich Phosphines, NHCs | P(t-Bu)₃, NHC ligands[12] |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). [Link]
-
ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). [Link]
-
NIH National Library of Medicine. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Journal of Sustainable Chemical Insight in Biological Exploration. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. [Link]
-
ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). [Link]
-
Reddit. Sonogashira troubleshooting help needed. (2020). [Link]
-
ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025). [Link]
-
ResearchGate. ChemInform Abstract: One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. (2025). [Link]
-
PubMed. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. [Link]
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purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene by column chromatography
Welcome to the technical support guide for the purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the common challenges associated with the column chromatography of this diarylalkyne.
I. Pre-Chromatography & Method Development
This initial phase is critical for a successful separation. Rushing this step is a common source of error. The goal is to develop a robust separation method on a small scale using Thin Layer Chromatography (TLC) before committing your entire batch of crude product to the column.
FAQ 1: What are the likely impurities I need to separate from my target compound?
Understanding the potential impurities is the first step in designing a purification strategy. This compound is typically synthesized via a Sonogashira cross-coupling reaction.[1][2] Therefore, your crude product mixture likely contains:
-
Unreacted Starting Materials: Such as 1-ethyl-4-iodobenzene and 4-ethynylanisole.
-
Homocoupled Alkyne: A common side-product from the Glaser coupling of 4-ethynylanisole.[3]
-
Catalyst Residues: Palladium and copper catalysts and their associated ligands (e.g., triphenylphosphine).
-
Solvents and Base: Residual solvents from the reaction and workup (e.g., THF, diethylamine, triethylamine).[1][2]
FAQ 2: How do I select the right solvent system (eluent) for my column?
The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and its impurities, with the product having an optimal retention factor (Rf).
Core Principle: The target compound, this compound, is a relatively non-polar molecule due to its hydrocarbon backbone and ether group.[4][5] Therefore, you will use a normal-phase chromatography setup with a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[6][7][8]
Step-by-Step Protocol: TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare TLC spots of your starting materials if they are available.
-
Select Test Solvents: Start with a very non-polar solvent and gradually increase polarity. A common and effective combination is Hexanes and Ethyl Acetate (EtOAc).[7]
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting materials on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system.
-
Visualize and Analyze: After the solvent front nears the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp. Calculate the Rf value for each spot.
Rf = (distance traveled by spot) / (distance traveled by solvent front)
Goal: Aim for a solvent system that places your product at an Rf value of approximately 0.2-0.4 .[9][10][11] This Rf range in TLC typically translates to a good elution volume in column chromatography, allowing for adequate separation without requiring excessive solvent.
| Solvent System (Hexane:EtOAc) | Expected Rf Behavior for Target Compound | Recommendation |
| 100% Hexane | Rf ≈ 0 | Too non-polar. The compound is sticking to the silica. |
| 98:2 | Rf ≈ 0.1-0.2 | Getting close. This might be a good starting point for a gradient elution. |
| 95:5 | Rf ≈ 0.2-0.4 | Often the ideal range. Provides good separation. |
| 90:10 | Rf ≈ 0.5-0.6 | May result in fast elution and poor separation from non-polar impurities. |
| 80:20 | Rf > 0.7 | Too polar. The compound will elute too quickly with the solvent front. |
This table provides starting points. Your optimal system may vary based on the specific impurity profile.
II. Column Setup and Execution
Once you have an optimized solvent system from your TLC analysis, you can proceed to the preparative column chromatography.
Caption: Workflow for purification by column chromatography.
FAQ 3: Should I use the "wet" or "dry" method to pack my column?
For silica gel chromatography, the "slurry" or "wet packing" method is generally superior.[10] It minimizes the chances of air bubbles and cracks forming in the stationary phase, which can ruin a separation.
Step-by-Step Protocol: Wet Packing a Column
-
Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12][13]
-
Prepare the Slurry: In a beaker, mix your silica gel (typically 50-100 times the weight of your crude product) with your chosen starting eluent until you have a consistent, pourable slurry.
-
Pour and Pack: Pour the slurry into the column. Use gentle tapping on the side of the column or slight air pressure to help the silica pack evenly.[12]
-
Add Sand: Once the silica has settled, add a protective layer of sand on top to prevent the silica bed from being disturbed during solvent addition.[10][12]
-
Equilibrate: Run 2-3 column volumes of your eluent through the packed column before loading your sample.
FAQ 4: How should I load my sample onto the column? Wet or Dry Loading?
This choice depends on the solubility of your crude product.
-
Wet Loading: This is suitable if your compound is highly soluble in the eluting solvent.[14] Dissolve the crude mixture in the minimum amount of the eluent and carefully pipette it onto the top layer of sand.[14]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to dissolve it in a stronger solvent (like dichloromethane) for it to fully dissolve.[10][14][15]
Step-by-Step Protocol: Dry Loading
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[14]
-
Carefully add this powder to the top of your packed column.
-
Add a layer of sand on top of the sample-silica mixture.
Causality: Dry loading prevents issues that arise from using a loading solvent that is more polar than the eluent. A strong loading solvent can act as its own mobile phase, carrying the compound partway down the column in a diffuse band before the main eluent takes over, leading to poor separation.
III. Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of this compound.
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. PubChemLite - 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene (C17H16O) [pubchemlite.lcsb.uni.lu]
- 6. Chromatography [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Khan Academy [khanacademy.org]
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- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Strategies to Minimize Homocoupling Byproducts in Alkyne Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a persistent challenge in synthetic chemistry: the formation of homocoupling byproducts during alkyne synthesis. Homocoupling, often referred to as dimerization, is an undesired side reaction where two identical terminal alkyne molecules react, leading to the formation of a symmetrical 1,3-diyne.[1] This not only consumes valuable starting material and reduces the yield of the desired cross-coupled product but also introduces purification complexities.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experiments, with a focus on widely used reactions such as the Sonogashira, Glaser, and Hay couplings.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it problematic?
A1: Alkyne homocoupling, also known as Glaser coupling, is an oxidative coupling reaction between two terminal alkynes that results in a symmetrical 1,3-diyne.[2][3] This side reaction is a significant issue in cross-coupling reactions where the objective is to couple a terminal alkyne with a different molecule, such as an aryl or vinyl halide in the Sonogashira reaction. The formation of the homocoupled product reduces the overall yield of the desired product and complicates downstream purification processes.[1]
Q2: What are the primary drivers of alkyne homocoupling?
A2: The primary driver for Glaser-type homocoupling is the presence of a copper(I) catalyst and an oxidant, typically molecular oxygen.[2][3] In the context of a Sonogashira reaction, the copper co-catalyst, while accelerating the desired cross-coupling, can also promote this unwanted side reaction.[4][5] The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[2]
Q3: What are the main strategies to prevent alkyne homocoupling?
A3: The key strategies to minimize or eliminate alkyne homocoupling include:
-
Exclusion of Oxygen: Since oxygen is a common oxidant for this reaction, performing the reaction under strictly anaerobic (oxygen-free) conditions is critical.[4][6]
-
Copper-Free Protocols: Utilizing copper-free Sonogashira coupling protocols completely avoids the primary catalyst for homocoupling.[4][5][7]
-
Ligand Selection: The choice of ligands for the palladium catalyst can significantly influence the relative rates of cross-coupling versus homocoupling.[8][9][10]
-
Reaction Parameter Optimization: Careful control of parameters like temperature, solvent, base, and reagent addition rates can favor the desired cross-coupling pathway.[11][12]
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting for specific scenarios you might encounter in the lab.
Scenario 1: Significant Homocoupling Observed in a Standard Sonogashira Reaction
You're running a Sonogashira coupling with a palladium catalyst, a copper(I) co-catalyst, and an amine base, but a significant portion of your starting alkyne is converting to the homocoupled diyne.
Root Cause Analysis:
The presence of both a copper(I) salt and oxygen is the most likely culprit. The copper cycle of the Sonogashira reaction, while facilitating the transfer of the acetylide to the palladium center, can be intercepted by an oxidative process leading to the Glaser coupling product.[4][13]
Mitigation Strategies:
Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[4]
-
Protocol: Degassing Solvents and Inert Atmosphere
-
Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, DMF, toluene) and liquid reagents (e.g., amine base). This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.
-
While catalytic amounts of copper(I) are beneficial, excess amounts can increase the rate of homocoupling.
-
Recommendation: Use the lowest effective concentration of the copper(I) salt (e.g., CuI). Titrate the optimal loading for your specific substrate combination, starting from as low as 0.5 mol%.
Maintaining a low instantaneous concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.
-
Technique: Instead of adding the entire amount of the terminal alkyne at once, use a syringe pump to add it slowly over a period of time to the reaction mixture containing the aryl/vinyl halide, palladium catalyst, and copper co-catalyst.
Visualizing the Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
Scenario 2: Considering a Copper-Free Approach to Eliminate Homocoupling
You want to completely avoid the possibility of Glaser coupling by running a copper-free Sonogashira reaction.
Rationale:
Copper-free Sonogashira protocols have been developed specifically to circumvent the issue of alkyne homocoupling.[4][5] These methods rely on the palladium catalyst alone to facilitate the coupling and are often highly effective, especially for activated aryl halides.
Experimental Protocol: A General Copper-Free Sonogashira Coupling
This protocol is a representative example and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine, 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Considerations for Copper-Free Systems:
-
Ligand Choice: The choice of phosphine ligand is crucial in copper-free systems. Bulky, electron-rich phosphines such as P(t-Bu)₃ or biaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[14][15]
-
Base Selection: The base plays a critical role in the deprotonation of the terminal alkyne. Amine bases are common, but inorganic bases like carbonates can also be used.[4]
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in copper-free Sonogashira couplings. Higher temperatures and more sophisticated catalyst systems may be required for less reactive halides.
Scenario 3: Homocoupling in Glaser or Hay Reactions
You are intentionally performing a Glaser or Hay homocoupling to synthesize a symmetrical 1,3-diyne, but the reaction is sluggish or yields are low.
Optimization Parameters:
The Glaser and Hay couplings are oxidative homocoupling reactions.[2][3] The Hay coupling is a modification that uses a catalytic amount of a Cu(I)-TMEDA (tetramethylethylenediamine) complex, which is soluble in a wider range of organic solvents.[16][17]
| Parameter | Recommendation for Optimization | Rationale |
| Catalyst | Use a Cu(I) salt like CuCl or CuI. For Hay coupling, pre-form the CuCl-TMEDA complex.[16] | Cu(I) is the active catalytic species that forms the copper acetylide intermediate.[3] |
| Ligand | TMEDA is the classic ligand for Hay coupling. Other nitrogen-based ligands can be screened. | The ligand solubilizes the copper salt and modulates its reactivity.[3][18] |
| Solvent | Aprotic solvents like acetone, THF, or dichloromethane are commonly used. | Solvent can affect the solubility of the catalyst complex and reactants.[12] |
| Base | A mild amine base is often sufficient. | The base facilitates the deprotonation of the terminal alkyne.[3] |
| Oxidant | Air or pure oxygen is bubbled through the reaction mixture. | This is the terminal oxidant that regenerates the active catalyst.[2][17] |
| Temperature | Reactions are often run at room temperature but may benefit from gentle heating. | Increased temperature can improve reaction rates. |
Troubleshooting Workflow for Sluggish Homocoupling:
Caption: Troubleshooting workflow for Glaser-Hay homocoupling.
References
- Glaser coupling. Grokipedia.
- Efficient alkyne homocoupling catalysed by copper immobilized on functionalized silica.
- Glaser Coupling. Alfa Chemistry.
- Soheili, A. et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. 2003;5(22):4191-4194.
- Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health.
- Bande, K. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6694-6717.
- Sonogashira coupling. Wikipedia.
- Copper-free Sonogashira coupling. The chemical reaction database.
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. Benchchem.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Yu, J. et al. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. 2015;54(13):4079-4082.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
- Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery. 2015.
- Glaser coupling. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Sonogashira Coupling Reaction Mechanism. YouTube. 2016.
- Xiao, Q. et al. Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Research on Chemical Intermediates. 2015;41(10):7495-7503.
- Zhang, Q. et al. Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface. Scientific Reports. 2014;4(1).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Ligand design for cross-couplings: phosphines. YouTube. 2024.
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- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
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- 18. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. The primary synthetic route for this molecule is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
Foundational Overview: The Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne (in this case, 4-ethynylanisole) with an aryl or vinyl halide (1-ethyl-4-iodobenzene or 1-ethyl-4-bromobenzene).[2][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[4] The process involves two interconnected catalytic cycles.[1][5] Understanding this mechanism is key to effective troubleshooting.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[2]
-
Transmetalation: The acetylide group is transferred from the copper to the palladium complex.[6][7]
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.[7]
Below is a simplified workflow for a typical Sonogashira coupling experiment.
Caption: General Experimental Workflow for Sonogashira Coupling.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. We begin with the most common problems related to reagents and reaction conditions before moving to more complex challenges.
Category A: Pre-Reaction & Reagent Integrity
Q1: My reaction shows no conversion of starting materials. Could my reagents be the problem?
A1: Absolutely. The success of a Sonogashira coupling is highly dependent on the quality and handling of all components. Here’s a checklist:
-
Palladium Catalyst Activity:
-
Cause: Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can oxidize over time, losing activity. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but still require proper storage.[8]
-
Solution: Use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere. If you suspect catalyst degradation, consider opening a new bottle.
-
-
Copper(I) Co-catalyst Quality:
-
Cause: Copper(I) iodide (CuI) can degrade upon exposure to air and light, often indicated by a color change from off-white/tan to greenish-brown. Degraded CuI is ineffective.
-
Solution: Use a fresh bottle of CuI. Some researchers find that activating CuI by stirring it in a solution of sodium iodide in acetone, followed by washing and drying, can restore its activity.
-
-
Solvent and Base Purity:
-
Cause: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and free of oxidative impurities.[9] Water can interfere with the catalytic cycle, and oxygen can promote the unwanted homocoupling of the alkyne (see Q3).[8] Solvents like THF can also contain peroxides that deactivate the catalyst.
-
Solution: Use freshly distilled, anhydrous, and degassed solvents and bases. Purging the liquids with argon or nitrogen before use is critical.[8]
-
-
Starting Material Purity:
-
Cause: Impurities in either the 1-ethyl-4-halobenzene or 4-ethynylanisole can poison the catalyst.
-
Solution: Ensure your starting materials are of high purity (>98%). If necessary, purify them by distillation, recrystallization, or column chromatography before use.
-
Category B: Reaction Monitoring & Common Issues
Q2: The reaction is extremely slow or has stalled. How can I improve the rate?
A2: Slow or stalled reactions are common and can often be resolved by adjusting the reaction conditions.
-
Reactivity of the Aryl Halide:
-
Cause: The rate of the oxidative addition step, often the rate-limiting step, is highly dependent on the halide.[2][7]
-
Solution: The reactivity order is I > Br > Cl.[8][10] If you are using 1-ethyl-4-bromobenzene, the reaction will likely require higher temperatures (e.g., 60-100 °C) compared to 1-ethyl-4-iodobenzene, which can often react at room temperature.[2][11] Using 1-ethyl-4-iodobenzene is the most effective way to ensure a reasonable reaction rate.
-
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Temperature |
| Ar-I | Highest | Room Temp to 60 °C |
| Ar-Br | Medium | 60 °C to 100 °C |
| Ar-Cl | Lowest | >100 °C, requires special ligands |
| Table 1: General Reactivity Trend of Aryl Halides in Sonogashira Coupling.[8][10] |
-
Reaction Temperature:
-
Cause: Insufficient thermal energy can lead to a slow rate, especially with less reactive aryl bromides.[12]
-
Solution: If using 1-ethyl-4-bromobenzene and the reaction is sluggish at 60 °C, consider increasing the temperature to 80-100 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Catalyst Loading:
-
Cause: While low catalyst loading is desirable, an insufficient amount may lead to a stalled reaction, especially if minor impurities are present.
-
Solution: For initial attempts or difficult couplings, increasing the palladium catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial.
-
Q3: My main product is contaminated with a significant amount of a symmetrical diarylalkyne. What is happening?
A3: You are observing the Glaser coupling, or homocoupling, of your alkyne (4-ethynylanisole).[13]
-
Cause: This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[2][8] The copper acetylide intermediate dimerizes oxidatively, consuming your valuable alkyne and reducing the yield of the desired cross-coupled product.[3][13]
-
Solutions:
-
Ensure Rigorous Inert Conditions: This is the most critical step. Thoroughly degas your solvent and reaction mixture using at least three freeze-pump-thaw cycles or by bubbling argon through the solution for 30-60 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]
-
Copper-Free Protocol: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different ligand, a higher reaction temperature, or a different base (like TBAF or piperidine) to facilitate the deprotonation of the alkyne directly at the palladium center.[1][14][15]
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.[16]
-
Q4: My reaction mixture turned black. Is the reaction ruined?
A4: Not necessarily. The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution.[8]
-
Cause: This can be triggered by high temperatures, certain solvents (anecdotally, THF is more prone to this than DMF or toluene), or impurities.[8][9] While it signifies catalyst decomposition, it doesn't always mean the reaction has completely stopped. Enough catalyst may remain in solution for the reaction to proceed, albeit at a slower rate.
-
Solution:
-
Prevention: Use high-purity, well-degassed reagents and solvents. Ensure your ligands are stable at the reaction temperature.
-
Remediation: If the reaction has stalled after turning black, there is little that can be done for the current batch. For future attempts, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or employing more robust ligands (e.g., bulky, electron-rich phosphines) that better stabilize the Pd(0) center.
-
Troubleshooting Decision Tree
For a systematic approach to diagnosing low yield, follow the logic in the diagram below.
Caption: A Decision Tree for Troubleshooting Low Yield.
Category C: Purification
Q5: I have my crude product, but I'm struggling to remove the palladium catalyst during purification. What is the best method?
A5: Residual palladium can be challenging to remove as it can exist in multiple forms.
-
Cause: Palladium complexes and palladium black can co-elute with your product on silica gel, especially if the product is nonpolar.
-
Solutions:
-
Pre-filtration: Before concentrating your crude product, filter the organic solution through a short plug of Celite or silica gel.[17] This will trap a significant portion of the insoluble palladium black and other inorganic salts.
-
Column Chromatography: This is the most common method. Use an appropriate solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to separate your product from residual catalysts and byproducts. Sometimes, a very nonpolar flush (with pure hexane) at the beginning of the column can help wash down some palladium residues before eluting the product.
-
Activated Carbon Treatment: If palladium residues persist, you can dissolve the crude product in a suitable solvent (like dichloromethane or toluene), add a small amount of activated carbon, stir for 30-60 minutes, and then filter through Celite. The carbon will adsorb many of the palladium species. Be aware that this can sometimes lead to a loss of the desired product as well.
-
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Navarro, R., & Alonso, D. A. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(11), 543. [Link]
-
Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5187-5211. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
The Vassar College Journal of Undergraduate Research. (2016). The Sonogashira Coupling. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
ACS Publications. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
ResearchGate. (2015). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Palladium Catalysts in Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability during their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of why catalyst deactivation occurs and how to strategically overcome it. This resource is structured to help you diagnose problems, troubleshoot effectively, and ultimately improve the robustness and reproducibility of your reactions.
Understanding the "Why": Common Pathways of Catalyst Deactivation
A stable and active catalyst is the cornerstone of a successful cross-coupling reaction. When a reaction stalls, yields are low, or results are inconsistent, the culprit is often the deactivation of the palladium catalyst. Understanding the mechanisms behind this instability is the first step toward a solution. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species.[1] The stability of this and other intermediates in the catalytic cycle is paramount.
The primary deactivation pathways include:
-
Palladium Agglomeration (Formation of Palladium Black): The most visually obvious form of deactivation. The highly active, soluble Pd(0) species can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal, commonly known as "palladium black".[2][3] This is often a result of an insufficient ligand-to-metal ratio or the use of ligands that are unable to adequately stabilize the Pd(0) center.[4]
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-alkyl intermediates, forming an alkene and a palladium-hydride species.[5] This side reaction is unproductive, consumes the intermediate, and can lead to catalyst deactivation.[6][7] It is particularly problematic in reactions involving sp³-hybridized carbons with available beta-hydrogens.
-
Ligand Degradation: The ligands that are essential for stabilizing the palladium center are themselves susceptible to degradation through oxidation (especially phosphines), hydrolysis, or other side reactions.[8] This strips the palladium of its protective coordination sphere, leaving it vulnerable to aggregation.
-
Thermal Decomposition: Many organopalladium complexes are thermally sensitive. High reaction temperatures, while often necessary to drive catalysis, can also accelerate decomposition pathways, leading to catalyst deactivation.[9][10] For example, palladium acetate, a common precatalyst, decomposes to Pd metal at temperatures between 200 and 300°C.[11]
-
Catalyst Poisoning: Trace impurities in substrates, reagents, or solvents can act as poisons by binding irreversibly to the palladium center, rendering it inactive.[2][12]
Below is a diagram illustrating the main catalytic cycle and the points at which these deactivation pathways can interfere.
Caption: The catalytic cycle and key deactivation points.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter in the lab. The solutions are grounded in the mechanistic understanding of catalyst stability.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, or the conversion has stalled. How do I know if the catalyst is the problem?
A: Stalled reactions are a classic symptom of catalyst deactivation.
-
Visual Cue: Check for the formation of a black precipitate (palladium black). This is a clear sign of catalyst aggregation.[2]
-
Diagnostic Test: If the reaction has stalled, try adding a fresh charge of catalyst. If the reaction restarts, it strongly implies the initial catalyst charge deactivated.
-
Underlying Cause: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst, or it is deactivating after being formed.[13] The choice of ligand, solvent, and base is critical for both generating and stabilizing the active catalyst.[8]
Q2: I'm observing significant formation of 'palladium black'. How can I prevent this?
A: Palladium black formation indicates that your Pd(0) species are not sufficiently stabilized and are aggregating.[14]
-
Increase Ligand Ratio: The ligand-to-palladium ratio is critical. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (L:Pd) is often a good starting point. An extra equivalent of ligand relative to palladium can improve catalyst stability.[12]
-
Switch Ligands: Bulky, electron-donating ligands are excellent for stabilizing Pd(0). Bidentate (chelating) ligands like dppf often provide a more rigid and protective coordination environment around the palladium center compared to monodentate ligands, enhancing stability.[15][16]
-
Use a Support: Immobilizing palladium nanoparticles on a solid support can prevent aggregation and simplify catalyst recovery.[14]
Q3: My boronic acid is decomposing and I'm seeing homocoupling byproducts (e.g., biphenyl from phenylboronic acid). What's happening?
A: This is a common issue in Suzuki-Miyaura couplings.
-
Cause of Homocoupling: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[8] If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0), it can catalyze the homocoupling of two boronic acid molecules.
-
Cause of Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at higher temperatures or with certain bases.[2][17]
-
Solutions:
-
Ensure Efficient Pre-catalyst Reduction: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst designed for rapid activation can minimize the amount of residual Pd(II).[13]
-
Use Milder Conditions: Lowering the reaction temperature can slow the rate of boronic acid decomposition.
-
Protect the Boronic Acid: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability, as they slowly release the boronic acid under the reaction conditions.[17]
-
Q4: How do I choose the right ligand to improve stability and activity?
A: Ligand selection is arguably the most critical factor in optimizing a cross-coupling reaction. There is no single "best" ligand; the ideal choice depends on the specific substrates.
-
Electronic Properties: Electron-rich ligands (e.g., phosphines with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium center. This strengthens the Pd-Ligand bond, enhancing stability, and promotes the crucial oxidative addition step.[15]
-
Steric Properties: Bulky ligands (e.g., SPhos, XPhos) create a sterically hindered environment around the palladium. This promotes reductive elimination and prevents the formation of inactive catalyst dimers or aggregates.
-
Bite Angle (for bidentate ligands): The geometry imposed by a chelating ligand can significantly influence reactivity and stability. For example, ligands with a wide "bite angle" like Xantphos can promote difficult reductive elimination steps.
| Ligand Type | Key Feature | Primary Benefit for Stability |
| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Simplicity, varied sterics/electronics | Basic starting point; bulky versions stabilize Pd(0). |
| Biaryl Phosphines (e.g., SPhos, XPhos) | Steric bulk and electron-rich | Excellent for stabilizing Pd(0) and promoting fast catalysis. |
| Bidentate Phosphines (e.g., dppf, DPEPhos) | Chelation, rigid backbone | Forms highly stable complexes, preventing ligand dissociation.[16] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very robust Pd-NHC bonds, leading to highly stable catalysts. |
Q5: When should I use a pre-catalyst versus generating the catalyst in situ?
A: This choice involves a trade-off between convenience, cost, and performance.
-
In Situ Generation: (e.g., mixing Pd(OAc)₂ with a phosphine ligand). This method is flexible and uses less expensive palladium sources.[13] However, the reduction of Pd(II) to Pd(0) can be complex and sometimes incomplete, leading to inconsistent results and side reactions like homocoupling.[8]
-
Pre-catalysts: (e.g., Pd(dppf)Cl₂, Buchwald G3/G4 precatalysts). These are well-defined, stable complexes that generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[12][17] They often provide higher reproducibility and are excellent for challenging or sensitive substrates, though they can be more expensive.
Experimental Protocols & Workflows
Here are step-by-step methodologies for troubleshooting catalyst stability.
Protocol 1: Ligand Screening to Mitigate Catalyst Aggregation
This protocol is designed for a reaction where you have observed palladium black formation and low yields.
-
Setup: Prepare identical reaction vials. To each vial, add your electrophile (1.0 equiv), nucleophile (1.2 equiv), and base (2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., PPh₃, P(t-Bu)₃, dppf, XPhos).
-
Addition: Add the palladium source to each reaction vial (e.g., 1 mol %). Then, add a different ligand to each vial, varying the ligand-to-palladium ratio (e.g., start with 2.2:1 for monodentate, 1.1:1 for bidentate).
-
Reaction: Add degassed solvent to each vial, seal, and run the reactions under identical conditions (temperature, time).
-
Analysis:
-
Visual Observation: Monitor the reactions for the formation of palladium black. Note which ligand systems remain homogeneous.
-
Quantitative Analysis: Analyze the yield of each reaction by GC, LC, or NMR.
-
Troubleshooting Workflow Diagram
This logical diagram guides you from a problem to a solution.
Caption: A decision tree for troubleshooting catalyst instability.
References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
-
Stahl, S. S., et al. (2011). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 133(12), 4555–4562. [Link]
-
Schaller, C. (n.d.). Oxidative Addition & Palladium Coupling. Chemistry LibreTexts. [Link]
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Gual-Acedo, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 13(15), 10186–10196. [Link]
-
Chemeurope.com. (n.d.). Beta-hydride elimination. [Link]
-
Reddy, R., & Tam, W. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4819–4834. [Link]
-
Dedieu, A., et al. (2009). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View. Inorganic Chemistry, 48(5), 1858–1874. [Link]
-
Kvon, R., et al. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. Catalysts, 13(5), 844. [Link]
-
Various Authors. (2023). β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Alshahrani, A. A., et al. (2023). Recent Progress in the Application of Palladium Nanoparticles: A Review. Molecules, 28(17), 6249. [Link]
-
Denicourt-Nowicki, A., et al. (2011). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Oxidative addition. [Link]
-
Chemistry LibreTexts. (2023). Oxidative Addition/Reductive Elimination. [Link]
-
DeRita, L., et al. (2017). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Nature Communications, 8, 1436. [Link]
-
Gallagher, P. K. (1986). The thermal decomposition of palladium acetate. Thermochimica Acta, 109(1), 21-27. [Link]
-
Al-Amin, M., et al. (2020). Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. ChemistryOpen, 9(4), 430-463. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Watson, D. A. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 53(11-12), 834-845. [Link]
-
Sirois, L. E., et al. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(28), 6104-6110. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Journal of the American Chemical Society, 136(45), 15929-15939. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Sonogashira Reaction Rates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common issues and questions regarding the critical role of solvents in Sonogashira cross-coupling reactions. Our goal is to move beyond simple protocol recitation and provide a deeper, mechanistic understanding to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so crucial for the rate and success of a Sonogashira reaction?
A1: The choice of solvent is a paramount consideration in any Sonogashira coupling as it profoundly influences multiple facets of the reaction.[1][2] It is not merely an inert medium but an active participant that can dictate reaction kinetics, product selectivity, and catalyst stability.[1] A solvent's primary roles include:
-
Solubilizing Reagents: The solvent must effectively dissolve a diverse array of components, including the often lipophilic aryl halide, the palladium catalyst, copper co-catalyst (if used), the base, and various organometallic intermediates.[1]
-
Stabilizing Intermediates: The Sonogashira catalytic cycle involves charged or polar intermediates. Solvents with higher polarity can stabilize these species, thereby lowering the activation energy of key steps and accelerating the reaction rate.[1]
-
Coordinating to the Catalyst: Some solvents, particularly polar aprotic ones like DMF or NMP, can coordinate to the palladium center. This can prevent catalyst decomposition, but excessive coordination may also inhibit the reaction by displacing essential ligands or reactants.[1][3]
-
Influencing Base Activity: The solvent affects the solubility and efficacy of the base, which is critical for the deprotonation of the terminal alkyne—a crucial step in the catalytic cycle.[4]
An inappropriate solvent can lead to slow or stalled reactions, catalyst decomposition (indicated by the formation of palladium black), or an increase in undesirable side reactions like Glaser homocoupling.[1][4][5]
Q2: I'm observing significant formation of palladium black in my reaction. How can my choice of solvent help mitigate this?
A2: The formation of a black precipitate, known as "palladium black," signifies the aggregation and precipitation of the palladium catalyst from its active, soluble form (Pd(0)) into an inactive, metallic state.[4] This decomposition is a common failure mode in cross-coupling reactions. Solvent choice is a key factor in preventing this.
Anecdotal evidence and some studies suggest that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[4][6] Conversely, coordinating solvents such as DMF, DMAc, or NMP can often stabilize the catalytically active Pd(0) species by forming solvent-ligated complexes, thus keeping it in solution and preventing aggregation.[1] However, a delicate balance must be struck, as overly strong coordination can inhibit catalytic activity. If you are observing catalyst decomposition, consider switching from a non-coordinating solvent (like toluene or THF) to a weakly coordinating polar aprotic solvent.
Q3: My primary side product is the homocoupling of my alkyne (Glaser coupling). How does the solvent influence this?
A3: Glaser coupling, the oxidative homocoupling of terminal alkynes to form diynes, is the most common side reaction in Sonogashira couplings, particularly in copper-cocatalyzed systems.[1][5] This side reaction is highly dependent on the reaction conditions, including the solvent.
The formation of the copper acetylide intermediate is a prerequisite for both the desired cross-coupling and the undesired homocoupling. Solvents can influence the relative rates of these two competing pathways. While the exact mechanisms are complex, polar solvents can sometimes favor the desired cross-coupling reaction. More importantly, reaction protocols designed to minimize Glaser coupling often focus on keeping the concentration of the free copper acetylide low. This can be achieved through slow addition of the alkyne or by using copper-free conditions.[4][7] In copper-free systems, the choice of a suitable solvent and base combination becomes even more critical to facilitate the direct reaction between the palladium complex and the alkyne.
Troubleshooting Guide: Solvent-Related Issues
| Problem | Potential Solvent-Related Cause | Troubleshooting Suggestions & Rationale |
| Low or No Reactivity | 1. Poor solubility of reactants. 2. Inappropriate solvent polarity. 3. Solvent inhibiting the catalyst. | 1. Switch to a solvent with better solubilizing power. DMF and NMP are excellent at dissolving a wide range of organic compounds and inorganic salts.[1]2. Increase solvent polarity. Try switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF, acetonitrile, or DMSO to stabilize charged intermediates and accelerate the reaction.[1]3. For copper-free systems, DMF might inhibit the reaction. In some cases, particularly with specific ligands, coordinating solvents like DMF can displace ligands from the palladium complex, slowing the reaction. In such instances, a less coordinating solvent like toluene might be superior.[1] |
| Reaction Stalls | 1. Catalyst decomposition. 2. Base deactivation or insolubility. | 1. See Q2 above. Consider switching to a coordinating solvent like DMF or NMP to improve catalyst stability.[1]2. Ensure your base is soluble in the chosen solvent. If using an inorganic base like K₂CO₃, a solvent mixture (e.g., water/isopropanol) might be necessary to ensure its solubility and effectiveness.[8] |
| Inconsistent Results | 1. Solvent purity (water or oxygen content). | 1. Use anhydrous and degassed solvents. Oxygen can promote Glaser homocoupling and catalyst decomposition.[4] Ensure solvents are freshly distilled or from a sealed bottle. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles is critical for reproducibility.[4] |
Deeper Dive: Understanding Solvent Classes
Q4: What is the difference between polar protic and polar aprotic solvents in the context of the Sonogashira reaction?
A4: This distinction is fundamental to understanding reaction mechanisms in organic chemistry.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain acidic protons, typically on an oxygen or nitrogen atom (-OH, -NH).[9][10][11] They can engage in hydrogen bonding. While sometimes used, especially in "green" chemistry protocols, they can potentially solvate and deactivate the anionic acetylide intermediate through hydrogen bonding, potentially slowing the reaction.[9]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) have significant dipole moments but lack acidic protons.[9][10][11] They are excellent at dissolving polar compounds and stabilizing charged intermediates without strongly solvating the nucleophilic acetylide.[1][10] This is why polar aprotic solvents are frequently the top choice for Sonogashira reactions, as they tend to accelerate the rate by stabilizing the transition states in the catalytic cycle.[1]
// Nodes Start [label="Choose Solvent Type", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protic [label="Polar Protic\n(e.g., EtOH, H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aprotic [label="Polar Aprotic\n(e.g., DMF, MeCN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonPolar [label="Non-Polar\n(e.g., Toluene)", fillcolor="#FBBC05", fontcolor="#202124"];
Protic_Effect [label="Can H-bond with acetylide\nMay slow reaction", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Aprotic_Effect [label="Stabilizes charged intermediates\nGenerally accelerates reaction", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NonPolar_Effect [label="Good for some Cu-free systems\nLess stabilization of intermediates", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Protic [label="Green Chemistry\nSpecific Protocols"]; Start -> Aprotic [label="General Purpose\nRate Enhancement"]; Start -> NonPolar [label="Ligand-Sensitive\nCu-Free Reactions"];
Protic -> Protic_Effect [style=dashed, color="#5F6368"]; Aprotic -> Aprotic_Effect [style=dashed, color="#5F6368"]; NonPolar -> NonPolar_Effect [style=dashed, color="#5F6368"]; } dot Caption: Decision tree for solvent class selection.
Experimental Protocol: Solvent Screening for a New Sonogashira Reaction
When developing a new Sonogashira coupling, a systematic solvent screen is a prudent investment of time.
Objective: To identify the optimal solvent for maximizing yield and minimizing side products for the coupling of a novel aryl halide with a terminal alkyne.
Methodology:
-
Setup: Arrange a series of identical reaction vials or tubes suitable for heating and stirring under an inert atmosphere.
-
Reagent Preparation: Prepare a stock solution of your aryl halide, alkyne, base (e.g., triethylamine), and any ligands if required, to ensure consistent stoichiometry across all reactions.
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (if applicable).
-
Solvent Addition: To each vial, add an equal volume of a different degassed solvent to be tested. A good starting panel includes:
-
Polar Aprotic: DMF, Acetonitrile (MeCN)
-
Ethereal: THF, 1,4-Dioxane
-
Non-Polar: Toluene
-
Amine (as solvent): Triethylamine or Diisopropylamine
-
-
Reaction Execution:
-
Analysis:
-
After the reaction time, quench all reactions identically.
-
Analyze a small aliquot from each reaction by a suitable method (TLC, LC-MS, or GC-MS) to determine the relative conversion to product and the formation of any major side products (like the Glaser homocoupling product).
-
-
Selection: Choose the solvent that provides the best balance of high product yield, low side-product formation, and reasonable reaction time for further optimization.
References
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Wikipedia. (n.d.). Sonogashira coupling.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. (n.d.). Nanochemistry Research.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). DOI:10.1039/B800154E.
- Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega - ACS Publications.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing).
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019).
- Sonogashira troubleshooting help needed. (2020). r/Chempros - Reddit.
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters.
- What is the best procedure for Sonogashira coupling?. (2014). ResearchGate.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
- Struggling to make a sonogashira coupling reaction happen. (2021). r/Chempros - Reddit.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications.
- Solvent-free Sonogashira coupling reaction via high speed ball milling. (2025). ResearchGate.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025). ResearchGate.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2025).
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025). YouTube.
- Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2015).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Catalyst Loading Optimization for Diarylalkyne Synthesis
Welcome to the technical support center for diarylalkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading in Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. The formation of the C(sp²)-C(sp) bond is a cornerstone of modern organic synthesis, and mastering the catalytic system is key to achieving high yields, purity, and reproducibility.[1][2]
This guide is structured to address your needs, from quick answers to common questions to in-depth troubleshooting for complex experimental issues.
Frequently Asked Questions (FAQs)
This section provides rapid, expert answers to the most common queries regarding catalyst loading for the synthesis of diarylalkynes via Sonogashira coupling.
Q1: What is a typical catalyst loading range for a standard Sonogashira reaction? A typical palladium catalyst loading ranges from 0.5 mol% to 5 mol% relative to the limiting reagent (usually the aryl halide).[3] For highly reactive substrates like aryl iodides, loading can often be reduced to 0.5-1 mol%.[1] Less reactive substrates, such as aryl bromides or chlorides, may require higher loadings, sometimes in the 2.5-5 mol% range, or the use of more sophisticated, highly active ligand systems.[3][4] The copper(I) co-catalyst, when used, is typically loaded at a 1:1 to 2:1 ratio relative to the palladium catalyst.
Q2: Why is minimizing the palladium catalyst loading a primary optimization goal? Minimizing palladium loading is crucial for several reasons. Firstly, palladium is an expensive precious metal, and reducing its usage directly lowers the cost of the synthesis, especially at scale. Secondly, residual palladium in the final product is a major concern in pharmaceutical applications due to its potential toxicity, and lower initial loading simplifies purification. Finally, high catalyst concentrations can sometimes promote the formation of side products or lead to catalyst deactivation through aggregation.[5]
Q3: Can using too much catalyst be detrimental to the reaction? Absolutely. While it seems counterintuitive, excessively high catalyst loading can lead to lower yields. This is often due to the formation of palladium black (aggregated nanoparticles) which has poor catalytic activity.[5] Furthermore, high concentrations of the active catalyst can accelerate undesired side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), especially if the copper co-catalyst concentration is also high.[1][6]
Q4: What is the precise role of the copper(I) co-catalyst, and is it always necessary? In the traditional Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-limiting step in a copper-free cycle. By facilitating this step, the copper co-catalyst significantly increases the overall reaction rate, often allowing the reaction to proceed at room temperature.[7]
However, copper is not always necessary and can be problematic. Its presence can promote the oxidative homocoupling of the alkyne, a common side reaction.[1][6] Consequently, many "copper-free" Sonogashira protocols have been developed. These typically require more forcing conditions (higher temperatures) or the use of highly active, bulky, and electron-rich phosphine ligands to facilitate the direct reaction of the alkyne with the palladium center.[3][8]
Q5: How does the ligand-to-palladium ratio affect catalyst performance? The ligand is critical for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and tuning its electronic and steric properties.[3][9] For many cross-coupling reactions, the active catalytic species is a monoligated Pd(0) complex.[9] Using a well-defined precatalyst with a 1:1 palladium-to-ligand ratio can be beneficial.[9] An excess of ligand can sometimes be detrimental by occupying coordination sites on the palladium, thus inhibiting substrate binding. Conversely, an insufficient amount of ligand can lead to catalyst decomposition. The optimal ratio is often system-dependent, but starting with a Pd:L ratio of 1:1 to 1:2 is a common practice.
Troubleshooting Guide: From Low Yields to Side Reactions
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. This guide links common problems directly to potential causes related to catalyst loading and provides actionable solutions.
Summary of Common Issues and Solutions
| Problem | Potential Cause Related to Catalyst Loading | Suggested Solution & Rationale |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion in a reasonable timeframe. 2. Catalyst Deactivation: The active Pd(0) species is unstable under the reaction conditions and decomposes. | 1. Increase Pd loading incrementally. Start from your current condition and increase in steps (e.g., 0.5 mol% → 1 mol% → 2.5 mol%). This is the most direct way to address insufficient catalytic turnover.[10] 2. Use a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent deactivation.[3][9] Also, ensure the reaction is run under a strict inert atmosphere. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Excessive or Inappropriate Copper(I) Loading: The copper co-catalyst is highly efficient at promoting the oxidative dimerization of alkynes, especially in the presence of oxygen. 2. Slow Cross-Coupling: If the main catalytic cycle is slow, the homocoupling side reaction becomes more competitive. | 1. Reduce or eliminate the copper co-catalyst. Try running the reaction under copper-free conditions.[1][8] If copper is required, ensure rigorous deoxygenation of all reagents and solvents. Use the lowest effective loading of CuI. 2. Increase the rate of the main reaction. This can be achieved by increasing the palladium catalyst loading, switching to a more active ligand, or increasing the reaction temperature.[11] |
| Reaction Stalls Before Completion | 1. Gradual Catalyst Deactivation: The catalyst is active initially but loses its efficacy over the course of the reaction. 2. Borderline Catalyst Loading: The initial amount of catalyst is sufficient for partial conversion but not enough to overcome the energy barrier for the remaining, less reactive starting material. | 1. Consider a second addition of the catalyst. Adding a small portion of the palladium catalyst midway through the reaction can restart a stalled reaction. Alternatively, using a more stable precatalyst can prevent this issue from the start.[10] 2. Slightly increase the initial catalyst loading. A modest increase (e.g., from 1 mol% to 1.5 mol%) may provide the necessary catalytic power to achieve full conversion. |
| Poor Reproducibility | 1. Inconsistent generation of the active Pd(0) species. When using Pd(II) precatalysts like PdCl₂(PPh₃)₂, the in-situ reduction to Pd(0) can be variable and sensitive to impurities or trace oxygen.[12] 2. Variable Quality of Reagents: The purity of the solvent, base, and even the catalyst itself can vary between batches. | 1. Use a well-defined, air-stable Pd(II) precatalyst or a Pd(0) source. Modern precatalysts are designed for reliable activation.[9][10] Using a direct Pd(0) source like Pd(PPh₃)₄ can also improve consistency, though it is less stable to air.[3] 2. Ensure high-purity, anhydrous, and degassed reagents. Use freshly distilled solvents and bases. Small variations in water or oxygen content can have a large impact on catalyst activity. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in diarylalkyne synthesis related to catalyst performance.
Caption: A decision tree for troubleshooting catalyst-related issues.
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol provides a step-by-step methodology for determining the optimal palladium catalyst loading for your specific diarylalkyne synthesis.
Objective: To identify the minimum catalyst loading required to achieve maximum yield in a set reaction time.
Materials:
-
Aryl Halide (Ar-X)
-
Terminal Alkyne (R-C≡CH)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI) (if using a copper-co-catalyzed system)
-
Amine Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous, Degassed Solvent (e.g., THF, DMF, or Toluene)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical tools (TLC plates, LC-MS)
Procedure:
-
Setup and Inerting: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), arrange five reaction vials. Add the aryl halide (e.g., 0.5 mmol, 1.0 equiv) and a stir bar to each vial.
-
Reagent Preparation: Prepare stock solutions of the terminal alkyne, the base, the palladium catalyst, and the copper co-catalyst in the chosen anhydrous, degassed solvent. This ensures accurate and consistent addition to each vial.
-
Catalyst Addition: Add the palladium catalyst stock solution to each vial to achieve the target loadings. For example:
-
Vial 1: 0.5 mol% Pd
-
Vial 2: 1.0 mol% Pd
-
Vial 3: 2.0 mol% Pd
-
Vial 4: 3.5 mol% Pd
-
Vial 5: 5.0 mol% Pd
-
Note: If using a copper co-catalyst, add it at a constant ratio to the palladium (e.g., 2:1 Cu:Pd).
-
-
Reaction Initiation: To each vial, add the solvent, the base (e.g., 2.0-3.0 equiv), and finally the terminal alkyne (e.g., 1.2 equiv). Seal the vials and place them in a pre-heated block stirrer at the desired reaction temperature (e.g., 60 °C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture (under inert conditions if possible), quench it, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Work-up and Analysis: Once the reaction in the most efficient vial is complete (or after a set time like 24h), cool all vials to room temperature. Perform a standard aqueous work-up. Isolate the crude product and determine the yield for each reaction vial using an internal standard with GC or ¹H NMR analysis.
-
Interpretation: Plot the reaction yield against the catalyst loading (mol%). The optimal loading is the lowest amount that provides the maximum yield in the desired timeframe. For example, if 2.0 mol% gives a 95% yield and 5.0 mol% gives a 96% yield, the 2.0 mol% is the more optimal and cost-effective choice.
This systematic approach provides robust, data-driven justification for your choice of catalyst loading, enhancing the reliability and efficiency of your synthesis.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Tyagi, A., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]
-
Alonso, F., et al. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
Li, J-H., et al. (2007). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. [Link]
-
Gleason, J. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Cravotto, G., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Walczak, M. A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Cella, R., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Omega. [Link]
-
Martins, P. F., et al. (2021). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules. [Link]
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ResearchGate. (n.d.). Effects of catalyst precursors, ligands and catalyst loadings. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
-
Lee, S., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. [Link]
-
PubMed. (2024). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. [Link]
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ResearchGate. (n.d.). Optimization of amount of catalyst-loading in the model reaction. [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. [Link]
-
ResearchGate. (n.d.). Optimization of amount of the catalyst loading. [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
Doye, S., et al. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
National Science Review. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (n.d.). A Fundamental Analysis of Enhanced Cross–Coupling Catalytic Activity for Palladium Clusters on Graphene Supports. [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]
-
University of Calgary. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. [Link]
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Technical Support Center: Purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Welcome to the technical support guide for the purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (EMPEB). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering common purification challenges with this diarylalkyne. The synthesis of EMPEB, typically via a Sonogashira cross-coupling reaction, can introduce a variety of impurities that require systematic removal to ensure the compound's integrity for downstream applications.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. How do I identify the major impurities?
A1: Identifying impurities is the critical first step. The molecular structure of EMPEB suggests it is synthesized via a Sonogashira coupling between an aryl halide (e.g., 1-ethyl-4-iodobenzene) and a terminal alkyne (4-ethynylanisole).[1] The most common impurities arise from side reactions and unconsumed starting materials.
Common Impurities to Expect:
-
Unreacted Starting Materials: 1-ethyl-4-halobenzene and 4-ethynylanisole.
-
Alkyne Homocoupling Product (Glaser Byproduct): 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. This is a major side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[1][2][3]
-
Aryl Homocoupling Product (Ullmann Byproduct): 4,4'-diethylbiphenyl. This is less common under typical Sonogashira conditions but can occur at elevated temperatures.[4][5]
-
Residual Catalysts: Palladium and copper complexes, which can appear as baseline material on a TLC or cause discoloration.[6]
Analytical Identification Strategy:
-
Thin-Layer Chromatography (TLC): Run a TLC of your crude product alongside the starting materials. This is the quickest way to visualize unreacted components. The diarylalkyne product is typically less polar than the aryl halide but more polar than the non-polar homocoupled byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude mixture is highly informative. Look for characteristic peaks of the starting materials that are absent in the pure product spectrum. The homocoupled alkyne will have a distinct aromatic signal pattern and lack the ethyl group protons.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can definitively identify the molecular weights of the components in your mixture, confirming the presence of expected impurities.[7][8]
Q2: TLC analysis indicates the presence of a significant amount of a non-polar byproduct that runs higher than my product. How do I remove it?
A2: This is characteristic of the Glaser homocoupling byproduct. This impurity, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne, is more symmetric and less polar than the desired EMPEB. The best strategies exploit this polarity difference.
Method 1: Flash Column Chromatography
This is the most effective and widely used method for separating compounds with different polarities.[9]
-
Principle: The polar silica gel stationary phase will retain the more polar EMPEB longer than the non-polar homocoupled byproduct.
-
Workflow:
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop an appropriate solvent system using TLC. A common starting point for diarylalkynes is a mixture of hexane and ethyl acetate.[10][11] Aim for an Rf value of ~0.3 for your desired product (EMPEB). A typical system might be 5-10% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 2% Ethyl Acetate/Hexane). Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM) or the mobile phase.[12] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. The homocoupled byproduct will elute first. Monitor the fractions using TLC.
-
Gradient Elution: Once the first impurity is off the column, gradually increase the solvent polarity (e.g., to 5-10% Ethyl Acetate/Hexane) to elute your desired product, EMPEB.
-
Collection & Evaporation: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Method 2: Recrystallization
If the homocoupled byproduct is present in smaller quantities, recrystallization can be effective.
-
Principle: This technique relies on the difference in solubility between the desired compound and the impurity in a chosen solvent at different temperatures.[13][14] The goal is to find a solvent where EMPEB is soluble when hot but sparingly soluble when cold, while the impurity remains in solution upon cooling.
-
Solvent Selection: Test various solvents. A good starting point for a moderately polar compound like EMPEB could be a solvent pair, such as ethanol/water or acetone/hexane.
| Solvent System | Suitability for EMPEB Purification | Rationale |
| Hexane/Ethyl Acetate | Excellent for Chromatography | Offers good separation between the non-polar byproduct and the moderately polar product.[15] |
| Ethanol/Water | Good for Recrystallization | EMPEB should dissolve in hot ethanol; adding water as an anti-solvent upon cooling can induce selective crystallization. |
| DCM/Methanol | Good for Polar Impurities | Useful in chromatography for eluting more polar compounds, but less ideal for separating non-polar byproducts.[10] |
Q3: My purified product has a grey/black tint, and I suspect metal catalyst contamination. How can I remove it?
A3: Residual palladium or copper catalysts are a common issue. These metals can often be removed with a simple workup or filtration step.
Method 1: Filtration through a Celite/Silica Plug
This is effective for removing heterogeneous or precipitated metal catalysts.
-
Principle: The fine particles of the catalyst are physically trapped by the filter aid.[16]
-
Protocol:
-
Dissolve the crude or purified product in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Prepare a short plug in a pipette or a small column with a cotton wool base, a 1-2 cm layer of silica gel, and a 1-2 cm layer of Celite on top.
-
Pass the solution through the plug, washing with additional solvent.
-
Collect the filtrate and evaporate the solvent. This method is often sufficient to remove most of the visible color.[16][17]
-
Method 2: Use of Metal Scavengers
For soluble metal species, a scavenger resin is highly effective.
-
Principle: These are solid supports (often polymers) functionalized with ligands (e.g., thiols, amines) that chelate and bind dissolved metal ions, allowing them to be filtered off.[6][18]
-
Protocol:
-
Dissolve the product in an appropriate solvent.
-
Add the scavenger resin (e.g., a thiol-based resin for Pd(II)) and stir the mixture at room temperature for a few hours.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrates and remove the solvent.
-
Q4: I've tried column chromatography, but my product still shows minor impurities on a high-purity HPLC analysis. What are my options?
A4: For achieving >99% purity, more rigorous techniques may be necessary.
Method 1: Recrystallization of Chromatographed Material
-
Rationale: A second, orthogonal purification technique can be very effective.[19] Column chromatography removes bulk impurities, and a subsequent recrystallization can remove trace impurities that have similar polarity but different crystal packing properties.
-
Protocol:
-
Take the material purified by column chromatography.
-
Perform solvent screening to find the ideal recrystallization solvent (see A2).
-
Dissolve the compound in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly and undisturbed to promote the growth of pure crystals.[14]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Rationale: Prep-HPLC offers much higher resolution than standard flash chromatography and is ideal for separating structurally similar impurities.[20]
-
Considerations: This method is more resource-intensive but is the gold standard for obtaining highly pure samples for applications like drug development.
Troubleshooting Logic Diagram
Caption: Decision tree for purifying EMPEB.
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1.
- Abyazisani, M., MacLeod, J. M., & Lipton-Duffin, J. (2019). Cleaning up after the Party: Removing the Byproducts of On-Surface Ullmann Coupling. ACS Nano, 13(8), 9270-9278.
- Abyazisani, M., et al. (2019). Supplementary information for "Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling". ACS Nano.
- Wikipedia. (n.d.). Sonogashira coupling.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Various Authors. (2015). How can I remove palladium Pd catalyst easily?
- Marín, A., et al. (2016). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- RSC Publishing. (2008). Copper-free Sonogashira coupling.
- University of California, Los Angeles. (n.d.).
- AxisPharm. (n.d.). Small Molecule Analysis.
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- Medistri SA. (2023).
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- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- University of Canterbury. (n.d.).
- Google Patents. (n.d.). Method of removing palladium.
- Prasad, K., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem.
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- Chemistry For Everyone. (2024, February 4).
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- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
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- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
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- Wikipedia. (n.d.). Ullmann reaction.
- PubChem. (n.d.). 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene.
- SpecAU. (n.d.). This compound.
- Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
- Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Journal of Organic Chemistry, 75, 3518-3521.
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- Royal Society of Chemistry. (n.d.).
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Asymmetric Tolans
Welcome to the technical support center for the synthesis of asymmetric tolans (diarylacetylenes). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation to create these valuable compounds. Asymmetric tolans are crucial building blocks in materials science, medicinal chemistry, and nanotechnology. However, their synthesis is often plagued by side reactions that can significantly lower yields and complicate purification.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the most common challenges encountered during Sonogashira, Suzuki, and Stephens-Castro couplings. Our goal is to equip you with the knowledge to not only identify but also mechanistically understand and mitigate these undesired pathways.
Section 1: Sonogashira Coupling – The Workhorse and Its Pitfalls
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is arguably the most prevalent method for tolan synthesis due to its mild conditions and broad functional group tolerance.[1][2][3] However, its multicomponent nature, often involving a copper(I) co-catalyst, opens the door to several competing reactions.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My main byproduct is a symmetrical diyne (diacetylene). What is causing this and how can I prevent it?
This is the most common side reaction in Sonogashira coupling and is known as Glaser coupling or homocoupling of the terminal alkyne.[1][4][5]
-
Causality: This reaction is primarily caused by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[4][6] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization to form the diyne.[6][7] This side reaction is particularly problematic when using expensive or difficult-to-synthesize alkynes.[4]
-
Troubleshooting & Mitigation:
-
Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7][8] This involves using degassed solvents and Schlenk line or glovebox techniques.
-
Copper-Free Conditions: The most definitive solution is to switch to a copper-free Sonogashira protocol.[1][2][5] Modern, highly active palladium/phosphine or palladium/N-heterocyclic carbene (NHC) catalyst systems can facilitate the coupling without the need for a copper co-catalyst, thereby completely avoiding Glaser homocoupling.[1][2][9][10]
-
Use of a Reductive Atmosphere: Some protocols suggest using a dilute hydrogen gas mixture to suppress the oxidative homocoupling pathway.[8]
-
Amine Base Selection: The choice of amine base can influence the rate of homocoupling. While often used as the solvent, strongly coordinating amines can sometimes promote side reactions.[4] Consider screening other bases like potassium carbonate or cesium carbonate in a solvent like DMF or THF.[1]
-
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Q2: I am observing significant amounts of a dehalogenated arene byproduct. Why is this happening?
Dehalogenation (or hydrodehalogenation) is another frequent side reaction where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[11][12]
-
Causality: This side reaction typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. This palladium-hydride species then undergoes reductive elimination to yield the dehalogenated arene (Ar-H).[11] Common hydride sources include amine bases, alcohol solvents, or even trace water.[11][12] Electron-deficient aryl halides and certain N-heterocyclic halides are particularly susceptible.[12]
-
Troubleshooting & Mitigation:
-
Optimize the Base: Avoid strongly reducing bases. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices than amine bases if dehalogenation is a problem.[12]
-
Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to a non-protic solvent like dioxane, toluene, or DMF.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the dehalogenation pathway.[12]
-
Halide Reactivity: The tendency for dehalogenation often follows the order I > Br > Cl.[12][13] If possible, using an aryl bromide instead of an aryl iodide might reduce this side reaction, although it may require more forcing reaction conditions.[1][13]
-
Q3: My reaction is sluggish, and upon forcing conditions (higher temperature), I see catalyst decomposition (black precipitate) and a complex mixture of products. What should I do?
This indicates an issue with catalyst stability and activity. The formation of palladium black (Pd(0) precipitate) signifies that the catalyst is falling out of the catalytic cycle.
-
Causality: The active Pd(0) species must be stabilized by ligands to remain soluble and catalytically active. Insufficient ligand concentration, ligand degradation, or the use of ligands that are not robust enough for the reaction conditions can lead to catalyst decomposition. The choice of palladium precatalyst also matters; some Pd(II) sources require in-situ reduction to the active Pd(0) state, which can be inefficient.[1][14]
-
Troubleshooting & Mitigation:
-
Ligand Choice and Loading: Ensure you are using an appropriate ligand for the specific substrates. Sterically demanding and electron-rich phosphines or NHCs often provide greater stability and activity.[15][16][17] Sometimes, a slight excess of the ligand relative to the palladium source can improve stability.
-
Use a Pre-catalyst: Employ a modern, well-defined palladium pre-catalyst (e.g., those derived from biarylphosphines like XPhos Pd G2/G3/G4 or PEPPSI-type NHC complexes).[14][18] These are designed to generate the active L-Pd(0) species cleanly and efficiently under mild conditions, which can diminish unwanted side reactions.[14]
-
Temperature Control: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition. Try to find the minimum temperature required for efficient coupling.
-
Solvent Effects: The solvent can significantly impact catalyst stability and solubility.[19][20] Screen different solvents; sometimes a switch from THF to dioxane or toluene can make a substantial difference.
-
| Parameter | Issue | Recommended Action |
| Byproduct | Symmetrical Diyne (Glaser Coupling) | Exclude O₂, switch to Cu-free protocol.[1][7] |
| Byproduct | Dehalogenated Arene | Use milder base (K₂CO₃), switch to aprotic solvent, use bulky ligands.[11][12] |
| Observation | Catalyst Decomposition (Pd Black) | Use a stable pre-catalyst, optimize ligand/Pd ratio, control temperature.[14][18] |
| Observation | Low Reactivity with Aryl Chlorides | Use bulky, electron-rich ligands (e.g., Buchwald ligands), higher temperatures may be needed.[6] |
| Table 1: Quick Troubleshooting Guide for Sonogashira Coupling. |
Section 2: Alternative Routes and Their Challenges
While Sonogashira coupling is common, other methods like the Suzuki-Miyaura and Stephens-Castro couplings are also employed for tolan synthesis. Each comes with its own set of potential side reactions.
FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For tolan synthesis, this would typically involve coupling an arylboronic acid with an alkynyl halide or, more commonly, an alkynylboronate with an aryl halide.
Q4: I'm attempting a Suzuki coupling to form a tolan and am getting a biaryl byproduct from the homocoupling of my boronic acid. How can I suppress this?
-
Causality: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[11] If the reduction of your Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, this side reaction can become significant.[11]
-
Troubleshooting & Mitigation:
-
Thorough Degassing: As with Sonogashira coupling, ensuring an oxygen-free environment is paramount.[21]
-
Choice of Pre-catalyst: Use a pre-catalyst that readily forms the active Pd(0) species to minimize the concentration of Pd(II) in the reaction mixture.[14]
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor boronic acid homocoupling.[21]
-
Base Selection: The choice of base is critical in Suzuki couplings. An inappropriate base can lead to protodeboronation (replacement of the boronic acid group with hydrogen), reducing the amount of nucleophile available for the desired reaction.[14] Bases like K₃PO₄ or Cs₂CO₃ are often robust choices.
-
// Nodes Start [label="Low Yield in\nSuzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem1 [label="Biaryl Homocoupling\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem2 [label="Dehalogenation of\nAryl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem3 [label="Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Solution1a [label="Thorough Degassing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use Efficient Pre-catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Use Milder Base\n(e.g., K2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Use Bulky Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Optimize Base Choice\n(e.g., K3PO4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Problem1; Start -> Problem2; Start -> Problem3;
Problem1 -> Solution1a [label=" Mitigate with"]; Problem1 -> Solution1b [label=" Mitigate with"]; Problem2 -> Solution2a [label=" Mitigate with"]; Problem2 -> Solution2b [label=" Mitigate with"]; Problem3 -> Solution3a [label=" Mitigate with"]; Problem3 -> Solution3b [label=" Mitigate with"]; } caption { label = "Common issues and solutions in Suzuki-Miyaura coupling."; fontsize = 10; fontname = "Arial"; }
FAQs: Stephens-Castro Coupling
The Stephens-Castro coupling is a classic reaction involving the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like pyridine.[22][23][24] It is the precursor to the Sonogashira reaction.
Q5: The Stephens-Castro coupling requires stoichiometric copper acetylide and harsh conditions. Are there common side reactions I should be aware of?
-
Causality: The primary drawbacks are the need to prepare and handle the potentially explosive copper acetylide and the high reaction temperatures often required (e.g., boiling pyridine).[24] Side reactions can include:
-
Glaser Homocoupling: Similar to the Sonogashira reaction, if the copper acetylide is exposed to oxygen, it can dimerize.
-
Reduction/Dehalogenation: The high temperatures can promote reductive dehalogenation of the aryl halide, especially with electron-deficient substrates.
-
Side reactions with solvent: Pyridine is not always an innocent solvent and can participate in side reactions at high temperatures.
-
-
Troubleshooting & Mitigation:
-
Modern Alternatives: Frankly, for most applications, the Stephens-Castro coupling has been superseded by the more versatile and milder palladium-catalyzed Sonogashira coupling.[23] Unless required for a specific substrate that is incompatible with palladium catalysis, switching to a Sonogashira protocol is the most effective way to troubleshoot issues with the Stephens-Castro reaction.
-
Strictly Anaerobic Conditions: If you must use this method, rigorous exclusion of oxygen is essential to prevent homocoupling.
-
Solvent Choice: For certain substrates, particularly those with a nucleophilic group ortho to the halide, DMF can be used as a solvent and may promote desired intramolecular cyclization reactions.[23][24]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize Glaser homocoupling by eliminating the copper co-catalyst.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the appropriate ligand if not using a pre-catalyst (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Reaction Setup:
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].
-
Wikipedia. Sonogashira coupling. Available at: [Link].
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link].
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. Available at: [Link].
-
Shaikh, R. A., Gacem, A., & Gu, Y. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7574–7594. Available at: [Link].
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. Available at: [Link].
-
Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 133–145. Available at: [Link].
-
PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Available at: [Link].
-
Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 133-145. Available at: [Link].
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link].
-
Blaser, E., & O'Brien, M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 131-152). Royal Society of Chemistry. Available at: [Link].
-
Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 133-145. Available at: [Link].
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(25), 9135–9138. Available at: [Link].
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
-
Al-Hadedi, A. A. M., & El-Gohary, N. S. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 14(17), 4552–4555. Available at: [Link].
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link].
-
ResearchGate. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Available at: [Link].
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].
-
Semantic Scholar. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Available at: [Link].
-
ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Available at: [Link].
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2827–2837. Available at: [Link].
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link].
-
ResearchGate. (2017). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available at: [Link].
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link].
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link].
-
Wikipedia. Castro–Stephens coupling. Available at: [Link].
-
Wikiwand. Castro–Stephens coupling. Available at: [Link].
-
Wiley Online Library. Castro-Stephens Coupling. Available at: [Link].
-
Wikipedia. Suzuki reaction. Available at: [Link].
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link].
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link].
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link].
-
ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. Available at: [Link].
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link].
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Technical Support Center: Large-Scale Purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Welcome to the technical support center for the large-scale purification of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (EMPEB). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this diarylalkyne. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure you achieve high purity and yield.
Introduction: The Challenge of Purifying EMPEB
This compound is a diarylalkyne, a class of compounds that are crucial building blocks in materials science and pharmaceuticals.[1] It is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne (like 4-ethynylanisole) and an aryl halide (like 1-ethyl-4-iodobenzene).[2][3][4] While the synthesis is robust, the purification presents significant challenges on a large scale. The primary difficulties arise from the removal of catalysts, closely related structural impurities, and unreacted starting materials.
Common impurities include:
-
Palladium and Copper Catalysts: Residual metals that are environmentally unfriendly and can interfere with downstream applications.[5]
-
Homocoupled Alkyne Byproduct: Dimerization of the terminal alkyne (e.g., 1,4-bis(4-methoxyphenyl)buta-1,3-diyne), a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[6][7]
-
Unreacted Starting Materials: Residual 4-ethynylanisole or 1-ethyl-4-iodobenzene.
-
Phosphine Ligands and their Oxides: Byproducts from the palladium catalyst system.
This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
General Purification Workflow
The purification of EMPEB from a crude Sonogashira reaction mixture typically follows several key stages. Understanding this workflow is essential for diagnosing issues at specific points in the process.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Category 1: Initial Work-up and Catalyst Removal
Question: My crude reaction mixture is dark and contains suspended solids. What is the first step?
Answer: The dark color and solids are characteristic of palladium catalysts (often turning into palladium black) and copper salts. The first priority is to remove these insoluble materials.
-
Causality: The palladium catalyst, essential for the C-C bond formation, is often heterogeneous or becomes so at the end of the reaction. Failure to remove it will lead to product contamination and can complicate subsequent steps by causing streaking on silica gel.
-
Recommended Action:
-
Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane). This reduces viscosity and ensures the product is in the solution phase.
-
Filter the mixture through a pad of Celite® or silica gel. A short plug of silica is often more effective as it can also capture some of the more polar baseline impurities.
-
Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
-
Question: After filtration, my organic layer is still dark. Does this mean catalyst is still present?
Answer: Not necessarily. While it could indicate very fine, colloidal palladium particles, it's more likely due to soluble, colored organic impurities. The subsequent aqueous work-up is designed to address this.
-
Causality: The reaction is typically run with an amine base (like triethylamine or diisopropylamine), which forms salts (e.g., amine hydrohalide) that need to be removed.[4] Aqueous washes remove these salts and other water-soluble impurities.
-
Recommended Action:
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with a dilute acid (e.g., 1M HCl) to neutralize and remove the amine base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to reduce the amount of water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Category 2: Column Chromatography
Question: I am having trouble separating my product from the homocoupled diyne byproduct on a silica gel column. They are eluting very close together. What should I do?
Answer: This is a common and challenging separation because the homocoupled byproduct, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne, has a polarity very similar to your target product. The key is to optimize the selectivity of your chromatography.
-
Causality: Both molecules are relatively non-polar aromatic compounds. The subtle difference in polarity must be exploited by fine-tuning the mobile phase. The diyne is slightly more symmetric and often slightly less polar than the desired product.
-
Recommended Action:
-
Solvent System Optimization: Use a very non-polar solvent system. Start with pure hexanes or heptane and slowly introduce a slightly more polar solvent like ethyl acetate or dichloromethane in a very shallow gradient. For example, begin with 100% hexanes and move to 99:1 hexanes:ethyl acetate, then 98:2, and so on. This increases the separation resolution.[8][9]
-
Use Toluene or Dichloromethane: Sometimes, replacing ethyl acetate with toluene or dichloromethane as the polar modifier in your hexane mobile phase can alter the selectivity. The π-π interactions between toluene and the aromatic compounds can change their relative retention times on the silica surface.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it as a dry powder onto the top of your column. This often results in sharper bands and better separation compared to loading in a solution.
-
Question: My product is streaking down the column, leading to poor separation and mixed fractions. Why is this happening?
Answer: Streaking (or tailing) on a silica gel column can be caused by several factors.
-
Causality & Solutions:
-
Overloading: You have loaded too much crude material onto the column. For large-scale purification, a good rule of thumb is a loading capacity of 1-5% of the silica gel weight, depending on the difficulty of the separation.
-
Acidity of Silica: The product might be sensitive to the acidic nature of standard silica gel. You can neutralize the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (~0.1-0.5%).
-
Insoluble Material: If the initial filtration was incomplete, residual baseline material is streaking from the origin.
-
Solvent Polarity: If the solvent used to load the sample is much more polar than the mobile phase, it can cause band broadening and streaking. This is another reason why dry loading is often preferred.
-
Category 3: Recrystallization
Question: My product "oiled out" instead of crystallizing during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. With a reported melting point of 35 °C for EMPEB, this can be a particular challenge.[10]
-
Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the product is too soluble.
-
Recommended Action:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool very slowly. Insulating the flask can help. Slow cooling provides more time for proper crystal lattice formation.
-
Change Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11] For a relatively non-polar compound like EMPEB, consider solvent systems like ethanol/water, isopropanol, or hexanes/ethyl acetate. You may need to screen several solvent systems at a small scale.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure EMPEB (if available from a previous batch) to the cooled, supersaturated solution. This seed crystal provides a template for further crystallization.
-
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Oiling Out | Cooling too rapidly; Improper solvent choice; High impurity level. | Re-heat and cool slowly; Screen for a better solvent system (e.g., isopropanol, ethanol/water); Try purifying further by chromatography first. |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble in the chosen solvent. | Evaporate some solvent to increase concentration; Cool to a lower temperature (refrigerate or freeze); Add an anti-solvent (a solvent in which the product is insoluble). |
| Poor Recovery | Product has significant solubility in the cold solvent; Not enough time for crystallization. | Cool the mixture for a longer period at a lower temperature; Use a smaller volume of solvent initially. |
Table 1: Troubleshooting Common Recrystallization Issues.
Purity Assessment and Characterization
Question: How do I definitively confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both purity and structural identity. Relying on a single method is often insufficient.[12][13]
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.[14]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically <1 °C). Impurities will cause the melting point to be depressed and broaden the range.[12][14] The reported melting point for EMPEB is 35 °C.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Will show the characteristic peaks for the ethyl and methoxy groups, as well as the aromatic protons. Integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the two characteristic alkyne carbons.
-
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques can provide a quantitative measure of purity (e.g., >99.5%) by separating and detecting trace impurities.[15]
| Technique | Purpose | Indication of Purity |
| TLC | Qualitative check for impurities | A single, well-defined spot. |
| Melting Point | Assess crystalline purity | Sharp melting point at or near 35 °C.[10] |
| ¹H & ¹³C NMR | Structural confirmation and purity | Absence of impurity peaks; Correct peak integrations and chemical shifts.[16] |
| HPLC/GC | Quantitative purity analysis | A single major peak, allowing for area % calculation.[15] |
Table 2: Analytical Techniques for Purity Assessment of EMPEB.
Troubleshooting Logic Tree
If your final product does not meet the required purity specifications, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting impure product based on NMR analysis.
Detailed Protocols
Protocol 1: Large-Scale Flash Column Chromatography
-
Column Packing: Select a glass column of appropriate size. As a general rule, use 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry in the initial, least polar mobile phase (e.g., 100% hexanes).
-
Sample Loading: Pre-adsorb the concentrated crude product onto a small amount of silica gel (approx. 2-3x the weight of the crude material) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column bed.
-
Elution: Begin elution with the non-polar mobile phase (100% hexanes). Collect fractions and monitor by TLC.
-
Gradient: Gradually and slowly increase the polarity by introducing ethyl acetate. A suggested shallow gradient could be:
-
100% Hexanes (2 column volumes)
-
1% Ethyl Acetate in Hexanes (5-10 column volumes)
-
2% Ethyl Acetate in Hexanes (5-10 column volumes)
-
Continue increasing by 1-2% as needed based on TLC analysis.
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of EMPEB
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your chromatographed material in various solvents (e.g., methanol, ethanol, isopropanol, hexanes). The ideal solvent will dissolve the compound when hot but not when cold. Isopropanol is a good starting point.
-
Dissolution: Place the bulk material in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, if crystals have not formed, induce crystallization by scratching the flask or placing it in an ice bath or refrigerator to cool further.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. PubMed. [Link]
-
Li, J. H., et al. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. Semantic Scholar. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). [Link]
-
Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
SAMCO. (2024). Troubleshooting Common Issues in Water Treatment Equipment: Tips and Solutions. [Link]
-
Alagarsamy, P., & Varma, R. S. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(24), 5641–5644. [Link]
- Google Patents. (n.d.).
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Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Journal of Organic Chemistry, 75(10), 3518–3521. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Yun, L., Xie, Y.-X., & Li, J.-H. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. [Link]
-
Watrex. (2025). How to clean laboratory water: Practical tips and solutions to the most common problems. [Link]
-
Kalstein EU. (n.d.). What to do if the water purification system in the lab stops working?. [Link]
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PubChem. (n.d.). 1-Methoxy-4-[1-[1-(4-methoxyphenyl)ethoxy]ethyl]benzene. [Link]
-
Garratt-Callahan. (2024). Commercial Water Treatment Challenges: Troubleshooting Guide. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
SAMCO. (n.d.). Common Industrial Water Treatment System Issues and How to Fix Them. [Link]
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SpecAU. (n.d.). This compound. [Link]
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PubChemLite. (n.d.). 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. [Link]
-
National Institutes of Health. (2025). A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh. [Link]
-
National Institutes of Health. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. [Link]
-
De Gruyter. (2019). The crystal structure of 1,2-bis((4-methoxyphenyl)ethynyl)benzene, C24H18O2. [Link]
-
Oakwood Chemical. (n.d.). 1-Ethynyl-4-methoxybenzene. [Link]
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- 16. rroij.com [rroij.com]
Technical Support Center: Reaction Monitoring of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene Formation by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene via Thin-Layer Chromatography (TLC). The formation of this diarylacetylene, a valuable building block in materials science and medicinal chemistry, is typically achieved through a Sonogashira coupling reaction.[1][2] Accurate reaction monitoring by TLC is crucial for determining reaction completion, optimizing conditions, and ensuring the purity of the final product.
I. Understanding the Chemistry: The Sonogashira Coupling & TLC Monitoring
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][5]
Reaction Scheme:
Sources
Technical Support Center: Optimizing Sonogashira Coupling Through Strategic Base Selection
Welcome to the technical support center for the Sonogashira coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their Sonogashira couplings by focusing on a critical, yet often overlooked, parameter: the choice of base. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) that move beyond simple procedural steps to explain the fundamental chemistry behind base selection.
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, couples terminal alkynes with aryl or vinyl halides.[1][2] While the palladium catalyst and copper co-catalyst typically receive the most attention, the base plays a multifaceted and crucial role in the reaction mechanism. Its primary functions are to deprotonate the terminal alkyne, facilitating the formation of the key copper acetylide intermediate, and to neutralize the hydrogen halide byproduct generated during the catalytic cycle.[1][3][4] An inappropriate base can lead to a host of problems, including low yields, catalyst deactivation, and the formation of undesirable side products.
This guide is structured to provide you with both practical solutions to common experimental hurdles and a deeper understanding of the underlying principles governing base selection in Sonogashira couplings.
Troubleshooting Guide: Base-Related Issues in Sonogashira Coupling
This section addresses specific problems that can arise during Sonogashira coupling reactions, with a focus on how the choice of base can be the root cause and the key to a solution.
Issue 1: Low or No Product Yield
A common frustration in any chemical synthesis is a low or non-existent yield of the desired product. When troubleshooting a Sonogashira coupling, the base should be a primary suspect.
Possible Cause: Inadequate Deprotonation of the Alkyne
For the reaction to proceed, the terminal alkyne must be deprotonated to form the reactive acetylide species.[3][5] If the base is not strong enough (i.e., its conjugate acid has too low a pKa) to effectively deprotonate the alkyne, the reaction will stall.
Solution:
-
Evaluate the pKa of Your Base: The pKa of the conjugate acid of the base should be sufficiently high to deprotonate the alkyne (the pKa of a typical terminal alkyne is around 25). Amine bases like triethylamine (pKa of conjugate acid ≈ 10.7) and diisopropylamine (DIPA) (pKa of conjugate acid ≈ 11.0) are commonly used.[6] For less acidic alkynes or more challenging substrates, a stronger base may be required.
-
Consider Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free Sonogashira reactions.[1][7] However, their solubility in organic solvents can be a limitation. The use of a phase-transfer catalyst can sometimes mitigate this issue.
-
Ensure Base Quality: Amine bases can degrade over time, especially if not stored properly.[8] Use a fresh bottle or distill the amine before use to ensure its purity and activity.[8][9]
Possible Cause: Catalyst Inhibition or Deactivation
Certain bases can interact with the palladium catalyst in a way that inhibits its activity. For example, some primary amines can coordinate too strongly to the palladium center, hindering the catalytic cycle.
Solution:
-
Switch to a Bulkier Base: Sterically hindered bases, such as diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are less likely to coordinate to the palladium center and can sometimes improve yields.
-
Screen Different Classes of Bases: If an amine base is suspected to be the issue, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄, or an alternative organic base like piperidine.[6][10]
Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling)
A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne.[11] This side reaction is often promoted by the presence of oxygen and the copper co-catalyst.[11][12][13]
Possible Cause: Base-Promoted Oxidative Coupling
The base can play a role in promoting the oxidative conditions that lead to Glaser coupling. This is particularly problematic with certain amine bases.
Solution:
-
Degas a Reaction Mixture Thoroughly: Removing oxygen is critical to suppressing Glaser coupling.[8][14] Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst and alkyne.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[8][15]
-
Employ a Copper-Free Protocol: If homocoupling is a persistent issue, the most effective solution is often to switch to a copper-free Sonogashira protocol.[8][12] In these systems, the choice of base becomes even more critical, with bulky amines or inorganic bases often giving the best results.[7][16]
Issue 3: Reaction Stalls with Hindered or Electron-Deficient Substrates
Coupling sterically hindered or electron-deficient aryl/vinyl halides can be challenging. The choice of base can significantly impact the success of these transformations.
Possible Cause: Insufficient Reactivity of the Catalytic System
For challenging substrates, a more reactive catalytic system is often required. The base can modulate the overall reactivity of the system.
Solution:
-
Increase Base Strength: A stronger base can sometimes accelerate the reaction by increasing the concentration of the reactive acetylide species. Consider switching from triethylamine to a stronger amine base like DBU or an inorganic base like potassium tert-butoxide (although the latter should be used with caution due to its high reactivity).
-
Optimize Solvent and Base Combination: The interplay between the solvent and base can be crucial. For example, using a more polar solvent like DMF or NMP in combination with an appropriate base can sometimes enhance the reaction rate for challenging substrates.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of the base in Sonogashira coupling, offering deeper insights into the reaction mechanism.
Q1: What is the primary role of the base in the Sonogashira coupling?
The base has two primary roles in the Sonogashira coupling:
-
Deprotonation of the terminal alkyne: This is the most critical function of the base. It removes the acidic proton from the alkyne, generating a nucleophilic acetylide anion.[3][5]
-
Neutralization of the hydrogen halide byproduct: The coupling reaction produces one equivalent of a hydrogen halide (e.g., HBr, HI). The base neutralizes this acid, preventing it from reacting with other components in the reaction mixture and maintaining a suitable pH for the catalytic cycle to proceed.[1]
Q2: How does the pKa of the base affect the reaction?
The pKa of the conjugate acid of the base is a measure of its strength. A higher pKa indicates a stronger base. The base must be strong enough to deprotonate the terminal alkyne (pKa ≈ 25). If the base is too weak, the concentration of the reactive acetylide will be low, leading to a slow or incomplete reaction. However, a base that is too strong can lead to unwanted side reactions, such as decomposition of the starting materials or the product.
Q3: What are the advantages and disadvantages of organic versus inorganic bases?
| Base Type | Advantages | Disadvantages |
| Organic (Amine) Bases | - Good solubility in organic solvents. - Wide range of pKa values available. - Can also act as the solvent in some cases.[1] | - Can sometimes coordinate to the palladium catalyst and inhibit its activity. - Can be a source of impurities if not properly purified.[8] - Can promote Glaser homocoupling. |
| Inorganic Bases | - Generally less expensive than organic bases. - Do not coordinate to the palladium catalyst. - Can be effective in copper-free systems.[7] | - Often have poor solubility in organic solvents. - Can be more challenging to handle due to their solid nature. - Can lead to heterogeneous reaction mixtures, which may affect reproducibility. |
Q4: Can the base influence the catalytic cycle of palladium and copper?
Yes, the base is intimately involved in both the palladium and copper catalytic cycles.
-
Copper Cycle: The base facilitates the deprotonation of the alkyne, which then reacts with the copper(I) salt to form the crucial copper(I) acetylide intermediate.[1][5] This intermediate is more reactive towards transmetalation with the palladium complex than the neutral alkyne.[5]
-
Palladium Cycle: While its role is less direct than in the copper cycle, the base neutralizes the hydrogen halide produced during the reductive elimination step. This prevents the protonation of the palladium(0) catalyst, which would deactivate it. In copper-free systems, the base is directly involved in the deprotonation of the alkyne coordinated to the palladium center.[12]
Q5: Are there "base-free" Sonogashira coupling conditions?
Truly "base-free" Sonogashira couplings are rare. However, some methods have been developed that use a solid-supported base that can be easily filtered off, or conditions where a reagent in the reaction mixture has a dual role, including acting as a base.[17] For example, in some cases, tetrabutylammonium acetate (TBAA) has been used, which is thought to act as the base.[14][18]
Experimental Protocols
General Protocol for a Standard Sonogashira Coupling
This protocol provides a starting point for a typical Sonogashira coupling reaction. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and CuI (1-5 mol%).
-
Add the degassed solvent (e.g., THF, toluene, or DMF).
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Role of the Base
The Sonogashira Catalytic Cycle
The following diagram illustrates the interconnected palladium and copper catalytic cycles in a traditional Sonogashira coupling, highlighting the key step where the base is involved.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Decision Tree for Base Selection
This diagram provides a simplified decision-making framework for selecting an appropriate base for your Sonogashira coupling.
Caption: A decision tree to guide the selection of a base for Sonogashira coupling.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reactiona. Available at: [Link]
-
YouTube. Sonogashira coupling. Available at: [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
The chemical reaction database. Copper-free Sonogashira coupling. Available at: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]
-
Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
YouTube. Sonogashira Coupling. Available at: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available at: [Link]
-
ResearchGate. Effect of different bases in the Sonogashira reaction a. Available at: [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available at: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
Golden. Sonogashira coupling. Available at: [Link]
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Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your specific experimental challenges.
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis[1][2]. While the reaction itself is robust, the workup and purification phase is where many challenges arise, from removing tenacious metal catalysts to separating closely related byproducts. This guide provides field-proven insights and detailed protocols to ensure you can isolate your desired product with high purity and yield.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses the most frequently encountered problems during the workup of Sonogashira reactions in a direct question-and-answer format.
Q1: My crude product is contaminated with metal residues (Pd/Cu). What is the most effective way to remove them?
A1: Residual palladium and copper catalysts are the most common impurities and can be challenging to remove completely. They often manifest as a fine black precipitate (palladium black) or colored soluble species. A multi-step approach is typically most effective.
Causality: The palladium catalyst can decompose to form insoluble palladium black, while both palladium and copper complexes or salts can have some solubility in the organic phase, making simple extraction ineffective.
Solutions:
-
Initial Filtration (Bulk Removal): After quenching the reaction, the first step should be to remove the bulk of the insoluble catalyst material. Filtering the entire crude reaction mixture (after dilution with an organic solvent) through a pad of Celite® or silica gel is a standard and effective technique[3][4]. Celite, a diatomaceous earth, has a porous structure that traps fine particulates like palladium black and inorganic salts[4].
-
Aqueous Washes (Copper Removal): The copper(I) co-catalyst can often be removed with a specific aqueous wash. Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) is particularly effective[5]. The ammonia can complex with the copper ions, partitioning them into the aqueous phase.
-
Targeted Purification Methods: If the above steps are insufficient, more targeted methods are required. The choice depends on the nature of your product and the extent of contamination.
| Method | Description | Best For | Considerations |
| Silica Gel Plug | Passing the crude product through a short column ("plug") of silica gel. | Moderately polar to non-polar compounds. | The catalysts and highly polar impurities stick to the top of the silica[4]. |
| Activated Carbon | Stirring the crude organic solution with activated carbon, followed by filtration. | Removing colored impurities and trace palladium. | Can sometimes adsorb the desired product, so a preliminary test on a small scale is advised. |
| Metal Scavengers | Using functionalized silica or polymer resins designed to bind specific metals. | Final purification step, especially for APIs where very low metal levels are required. | Can be expensive but are highly effective for trace metal removal[4]. |
Q2: I have a significant amount of alkyne homocoupling (Glaser byproduct) in my crude mixture. How can I separate it from my desired product?
A2: The formation of a 1,3-diyne (or "dimer") from the homocoupling of the terminal alkyne is a primary side reaction, especially when using a copper co-catalyst in the presence of oxygen[2][6]. Preventing its formation is ideal, but when it does occur, chromatographic separation is the most common solution.
Causality: The copper acetylide intermediate can undergo oxidative coupling, particularly if the reaction is not maintained under a strictly inert atmosphere. This side reaction consumes your starting alkyne, reducing the overall yield[7].
Solutions:
-
Prevention during Reaction: The best strategy is preventative. Running the reaction under strictly anaerobic (deaerated) conditions minimizes this pathway[8]. Copper-free Sonogashira protocols have also been developed specifically to avoid this issue[6][9].
-
Flash Column Chromatography: The homocoupled diyne and the desired cross-coupled product usually have different polarities, allowing for separation by silica gel chromatography.
-
Polarity Analysis: The relative polarity depends on your substrates. If your aryl/vinyl halide is significantly more polar than your alkyne, the desired product will likely be more polar than the diyne byproduct. Conversely, if you are coupling a non-polar halide with a polar alkyne, the diyne may be the more polar of the two.
-
Eluent Optimization: Carefully select your eluent system using thin-layer chromatography (TLC) to maximize the separation (ΔRf) between the product and the byproduct spot.
-
Q3: How do I effectively remove the amine base (e.g., TEA, DIPEA) and the ammonium salts formed during the reaction?
A3: The amine base is essential for the reaction mechanism, as it neutralizes the hydrogen halide (e.g., HBr, HI) generated during the coupling, but it must be thoroughly removed during the workup[2][8].
Causality: The amine base (e.g., triethylamine, Et₃N) reacts with the generated HX to form a triethylammonium halide salt (Et₃N·HX). Both the excess amine and this salt must be removed.
Solutions:
-
Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid, such as 1M or 2M HCl, or 5% citric acid[10][11]. The acid protonates the amine base (R₃N → R₃NH⁺), rendering it highly water-soluble and easily extracted into the aqueous phase.
-
Caution: This method should not be used if your product contains acid-sensitive functional groups (e.g., certain protecting groups like Boc or acetals).
-
-
Water/Brine Washes: If your product is acid-sensitive, repeated washes with water and/or brine can be used. While less efficient than an acid wash for removing the free base, these washes are very effective at dissolving and removing the polar ammonium halide salt.
-
Filtration: The ammonium halide salt sometimes precipitates out of the reaction mixture, especially upon cooling or concentration. It can be removed along with the catalysts during the initial filtration step through Celite[5].
Q4: My product is very polar and I'm losing it during the aqueous extraction. What should I do?
A4: Working with polar products requires modifying the standard extractive workup to prevent partitioning of the desired compound into the aqueous phase.
Causality: Highly polar organic molecules, especially those capable of hydrogen bonding, can have significant solubility in water, leading to low recovery yields during extraction with non-polar organic solvents like ethyl acetate or diethyl ether.
Solutions:
-
"Salting Out": Use saturated sodium chloride solution (brine) for all aqueous washes. The high concentration of dissolved salt in the aqueous phase decreases the solubility of organic compounds, forcing them into the organic layer[12].
-
Choose a More Polar Extraction Solvent: Switch from less polar solvents like hexanes or ether to more polar, water-immiscible solvents like dichloromethane (DCM) or a mixture of solvents (e.g., 10% isopropanol in chloroform).
-
Back-Extraction: After the initial extraction, "back-extract" the aqueous layers one or more times with fresh organic solvent to recover any dissolved product.
-
Evaporation without Aqueous Workup: In some cases, if the amine base is volatile (like triethylamine) and the product is stable, you can filter the reaction mixture through a silica plug, concentrate the filtrate, and directly purify the residue via column chromatography, bypassing the aqueous workup entirely.
General Workflow & Decision Making
The following diagram illustrates a typical workflow for a Sonogashira reaction workup, providing a logical sequence of operations from quenching to final purification.
Caption: Generalized workflow for Sonogashira coupling workup.
Frequently Asked Questions (FAQs)
Q: What is a "standard" workup procedure for a Sonogashira reaction? A: A typical procedure starts with cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). The mixture is then filtered through a pad of Celite to remove catalysts[3]. The filtrate is transferred to a separatory funnel and washed sequentially with water or dilute acid (to remove the amine base), and finally with brine (to reduce the amount of dissolved water in the organic layer)[10][13]. The separated organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, most commonly by flash column chromatography on silica gel[12][13].
Q: How do I decide if I need an acidic wash? A: An acidic wash is the most efficient way to remove amine bases[10]. You should use it if your target molecule does not contain any acid-labile functional groups. Check your starting materials and product for groups like t-butyl esters, silyl ethers (like TMS or TBS), acetals, or ketals. If any of these are present, it is safer to omit the acidic wash and instead rely on repeated washes with water and brine to remove the amine salts.
Q: My reaction mixture turned black. Does this mean the reaction has failed? A: Not necessarily. The formation of a black or dark brown precipitate is very common and is usually due to the formation of palladium(0), often called "palladium black"[14]. This is a sign that the active Pd(0) catalyst has agglomerated and precipitated from the solution. While it indicates some catalyst decomposition, the reaction may have already proceeded to completion. This precipitate is typically removed by filtration through Celite at the beginning of the workup[3][4].
Q: Can I perform a Sonogashira workup if my product has a free carboxylic acid? A: Yes, but it requires a specific acid-base extraction procedure. After quenching, dilute the mixture with an organic solvent and water. Add a base (like 1M NaOH) to the aqueous layer until it is basic (pH > 9). This will deprotonate your carboxylic acid to the carboxylate salt, which will dissolve in the aqueous layer. You can then wash the aqueous layer with an organic solvent (like ether or DCM) to remove non-polar impurities. Finally, carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until it is acidic (pH < 4). Your product will now be protonated and should precipitate or be extractable into a fresh portion of organic solvent[10][15].
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is suitable for neutral, non-polar to moderately polar compounds that are stable to dilute acid.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (approx. 5-10 volumes relative to the reaction solvent)[13].
-
Dilution & Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10-20 volumes). Filter the entire mixture through a short pad of Celite® in a Büchner or Hirsch funnel. Wash the Celite pad thoroughly with the same organic solvent to ensure all product is collected[3][5].
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. a. Wash the organic layer with 1M HCl (1 x 10 volumes). This removes the amine base. Check that the aqueous layer is acidic with pH paper. b. Wash with deionized water (1 x 10 volumes). c. Wash with saturated aqueous NaCl (brine) (1 x 10 volumes). This helps to remove residual water from the organic layer[13].
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography[13].
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A good starting eluent is a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC analysis of the crude product[3].
-
Column Packing: Pack a glass column with the silica slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully apply the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Catalyst Removal: A Decision Tree
This diagram provides a logical path for troubleshooting catalyst removal based on the properties of the product.
Caption: Decision tree for troubleshooting catalyst removal.
References
- BenchChem (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
- BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
- ResearchGate (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- BenchChem (2025).
- MDPI (2020).
- ACS Publications (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Wikipedia (2023). Sonogashira coupling.
- ACS Publications (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ACS Publications (2020).
- Golden (2023). Sonogashira coupling.
- BenchChem (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- ACS Publications (2015).
- Reddit (2021). Struggling to make a sonogashira coupling reaction happen.
- Reddit (2011). Sonogashira workup.
- BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
- Scirp.org (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
temperature control in the synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Technical Support Center: Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature control in the Sonogashira coupling reaction.
I. Foundational Concepts: The Sonogashira Coupling & Temperature
The synthesis of this compound is typically achieved via a Palladium and Copper co-catalyzed Sonogashira cross-coupling reaction.[1] This reaction forms a crucial carbon-carbon bond between an aryl halide (e.g., 1-ethyl-4-iodobenzene) and a terminal alkyne (4-ethynylanisole).[2][3] While seemingly straightforward, the reaction's success is exquisitely sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is a tool to be wielded for optimizing reaction rate, minimizing side reactions, and preserving catalyst integrity.
Historically, a key advantage of the Sonogashira protocol over preceding methods was its ability to proceed under milder conditions, often at room temperature, thanks to the introduction of a copper(I) co-catalyst.[2][4][5] However, the "optimal" temperature is not a single value but a range that depends critically on the specific substrates and catalytic system employed.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in this Sonogashira coupling?
A1: Temperature directly influences the reaction kinetics. Its main functions are:
-
Overcoming Activation Energy: The initial step of the palladium catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, has a significant activation energy barrier.[7] For less reactive aryl halides like bromides or chlorides, elevated temperatures are often necessary to initiate this step efficiently.[6][8]
-
Influencing Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.
-
Controlling Side Reactions: Temperature can dictate the prevalence of undesired side reactions. The most common is the oxidative homocoupling of the alkyne (Glaser coupling), which can be exacerbated by certain conditions.[2][8]
Q2: My reaction is not proceeding at room temperature. Should I increase the heat?
A2: This is a common issue and the answer depends on your starting aryl halide. The reactivity of aryl halides in Sonogashira coupling follows a clear trend: Iodides > Triflates > Bromides >> Chlorides .[2][6][8]
-
If using an Aryl Iodide (e.g., 1-ethyl-4-iodobenzene): The reaction should proceed at or slightly above room temperature (e.g., 25-40 °C).[2][4] If it is stalled, first check the integrity of your catalyst, base, and the quality of your solvent before significantly increasing the temperature.
-
If using an Aryl Bromide (e.g., 1-ethyl-4-bromobenzene): These are less reactive and typically require heating. A starting point is often in the range of 50-80 °C.[4][9] Some protocols may even call for temperatures up to 100-120 °C, depending on the ligand and solvent.[4]
Q3: I see a black precipitate forming in my reaction flask after heating. What is it?
A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[6][10] This indicates decomposition of your active Pd(0) or Pd(II) catalyst. The primary cause is often excessive heat. Elevated temperatures (>100 °C) can lead to rapid catalyst precipitation and a subsequent drop in reaction yield.[10] Other causes can include impurities in the reagents or solvent.[6]
Q4: How does temperature affect the formation of the homocoupled alkyne byproduct (Glaser coupling)?
A4: The Glaser homocoupling, which produces 1,4-bis(4-methoxyphenyl)buta-1,3-diyne, is primarily driven by the copper co-catalyst in the presence of oxygen.[2][5] While temperature is not the direct cause, running the reaction at elevated temperatures for extended periods can increase the likelihood of this and other side reactions. Some modern ligands have been developed to suppress homocoupling even at high temperatures (e.g., 130 °C), but for standard systems, the best defense is a combination of moderate temperatures and maintaining a strictly inert (oxygen-free) atmosphere.[11][12]
III. Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.
Problem 1: Low to No Product Yield
| Potential Cause | Diagnostic Questions | Recommended Solution |
| Insufficient Thermal Energy | Are you using an aryl bromide or chloride? Is the reaction being run at room temperature? | For aryl bromides, gradually increase the temperature to 50-80 °C. Monitor the reaction by TLC or GC/MS. For aryl chlorides, more specialized, electron-rich ligands and higher temperatures (e.g., >100 °C) may be required.[8][13] |
| Catalyst Decomposition | Did the reaction start and then stall? Is there a black precipitate (palladium black) visible? | The reaction temperature may be too high. Repeat the reaction at a lower temperature. If high temperatures are necessary for your substrate, consider using more robust ligands (e.g., bulky phosphines) that stabilize the palladium center.[4][7] |
| Incorrect Reaction Conditions | Is the system under an inert atmosphere (Argon or Nitrogen)? Is the base appropriate and dry? | While not a direct temperature issue, elevated heat can exacerbate problems from oxygen exposure (catalyst oxidation, Glaser coupling). Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.[5][6] |
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Byproduct)
| Potential Cause | Diagnostic Questions | Recommended Solution |
| Oxygen Contamination | Was the solvent properly degassed? Is the reaction vessel securely sealed under an inert atmosphere? | This is the most common cause.[2] Improve your anaerobic technique. Use freeze-pump-thaw cycles for solvent degassing. Running the reaction under a slight positive pressure of argon or nitrogen is critical. |
| Prolonged High-Temperature Exposure | Was the reaction heated for an extended period after the aryl halide was consumed? | Over-heating can promote side reactions. Monitor the reaction progress and work it up promptly upon completion. Consider if a lower temperature for a longer duration could achieve the same yield with higher purity. |
| Inherent Catalyst Behavior | Are you using standard Pd/Cu catalysts? | To fundamentally avoid this issue, switch to a copper-free Sonogashira protocol. These systems often require different ligands and may have different optimal temperature profiles, but they eliminate the primary pathway for Glaser coupling.[6][7] |
IV. Quantitative Data Summary
The optimal reaction temperature is highly dependent on the aryl halide substrate. The following table provides general guidelines based on literature precedents.
| Aryl Halide Substrate | General Reactivity | Recommended Starting Temperature Range (°C) | Notes |
| 1-Ethyl-4-iodo benzene | High | 25 - 40 °C | Often proceeds well at room temperature.[2] |
| 1-Ethyl-4-bromo benzene | Moderate | 50 - 80 °C | Requires heating to initiate oxidative addition.[4][9] |
| 1-Ethyl-4-chloro benzene | Low | 80 - 120+ °C | Generally not recommended without specialized, bulky, electron-rich ligands to facilitate C-Cl bond activation.[4][8] |
V. Experimental Protocol: Temperature Control Points
This is a general protocol for the synthesis using 1-ethyl-4-bromobenzene. Crucial temperature control steps are highlighted.
-
Vessel Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of argon, add 1-ethyl-4-bromobenzene (1.0 eq) and 4-ethynylanisole (1.2 eq), followed by a degassed solvent (e.g., triethylamine or THF/triethylamine mixture).
-
Heating and Monitoring (CRITICAL STEP):
-
Place the flask in an oil bath pre-heated to 60 °C .
-
Use a magnetic stirrer to ensure even heat distribution.
-
Monitor the reaction progress every hour using TLC.
-
If the reaction is sluggish after 2-3 hours, the temperature can be incrementally increased to 70-80 °C . Avoid temperatures above 100 °C to prevent catalyst decomposition.[10]
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature before quenching and proceeding with extraction and purification.
VI. Visual Diagrams
Sonogashira Reaction Workflow
The following diagram illustrates the key stages of the synthesis, emphasizing the temperature-critical oxidative addition step.
Caption: Workflow for Sonogashira Synthesis
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing temperature-related issues.
Caption: Troubleshooting Logic for Temperature Control
VII. References
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification in Complex Molecules
In the realm of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylalkyne, represents a class of molecules with significant potential in these fields due to its rigid, conjugated structure. Its utility, however, is intrinsically linked to its confirmed chemical identity and purity. This guide provides an in-depth analysis of the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹H NMR spectrum, compare this powerful technique with alternative analytical methods, and provide a detailed protocol for acquiring high-quality NMR data.
¹H NMR Spectroscopy: A Deep Dive into the Molecular Fingerprint
¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2] For a molecule like this compound, ¹H NMR offers a unique "fingerprint" that allows for unambiguous identification.
Predicted ¹H NMR Spectrum of this compound
While an experimentally acquired spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing its constituent fragments: the 4-ethylphenyl group and the 4-methoxyphenyl group, connected by an ethynyl linker.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound with proton environments labeled (a-h).
Based on known chemical shifts of similar structures, the following ¹H NMR data are predicted:
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.6 | 3H |
| b | -CH₂- (Ethyl) | ~2.68 | Quartet | ~7.6 | 2H |
| d | Aromatic (ortho to Ethyl) | ~7.15 | Doublet | ~8.0 | 2H |
| e | Aromatic (meta to Ethyl) | ~7.45 | Doublet | ~8.0 | 2H |
| f | Aromatic (ortho to Methoxy) | ~6.90 | Doublet | ~8.8 | 2H |
| g | Aromatic (meta to Methoxy) | ~7.48 | Doublet | ~8.8 | 2H |
| h | -OCH₃ (Methoxy) | ~3.84 | Singlet | - | 3H |
Rationale for Predicted Chemical Shifts and Coupling:
-
Ethyl Group (a, b): The methyl protons (a) will appear as a triplet due to coupling with the adjacent methylene protons (b). The methylene protons (b) will appear as a quartet due to coupling with the three methyl protons. Their chemical shifts are in the typical alkyl region.
-
Aromatic Protons (d, e, f, g): The aromatic protons on both rings will appear as doublets due to ortho-coupling with their neighboring protons. The protons on the methoxy-substituted ring (f, g) are influenced by the electron-donating nature of the methoxy group, causing the ortho protons (f) to be more shielded and appear at a lower chemical shift compared to the meta protons (g).[3] The protons on the ethyl-substituted ring (d, e) will have chemical shifts typical for a p-disubstituted benzene ring.
-
Methoxy Group (h): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, thus they will appear as a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
Comparative Analysis: Alternative Analytical Techniques
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton, including the alkyne carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[4][5] | Provides the exact molecular weight, confirming the elemental composition. Fragmentation can reveal structural motifs.[6] | Isomers may not be distinguishable by mass alone. Fragmentation can sometimes be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[7] | The characteristic C≡C stretch of the alkyne (~2100-2260 cm⁻¹) and C-O stretch of the ether (~1250 cm⁻¹) are readily identifiable.[8][9][10] | Provides limited information on the overall molecular framework. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the conjugated π-system.[11][12] | The extended conjugation of the diarylalkyne system will result in a characteristic λmax at a longer wavelength compared to the individual benzene rings.[13][14] | Provides very limited structural detail.[15] |
Synergistic Power: The most robust structural confirmation comes from the synergistic use of these techniques. For instance, while ¹H NMR details the proton framework, ¹³C NMR confirms the carbon backbone. Mass spectrometry provides the definitive molecular formula, and IR spectroscopy quickly verifies the presence of key functional groups.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[16][17][18][19]
Workflow for ¹H NMR Data Acquisition:
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. jchps.com [jchps.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. rsc.org [rsc.org]
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- 19. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the 13C NMR Characterization of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR characterization of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene , a diarylalkyne of interest in various research domains.
In the absence of a directly published experimental spectrum for this specific molecule, this guide will present a comprehensive, predicted 13C NMR spectrum. This prediction is grounded in a thorough comparison with experimentally-derived data from structurally analogous compounds and established principles of substituent effects on carbon chemical shifts. By dissecting the spectra of its constituent fragments and related molecules, we can achieve a highly accurate and reliable characterization.
The Logic of Spectral Prediction: A Comparative Approach
The core of our analysis lies in understanding how the electronic environment of each carbon atom in this compound influences its 13C NMR chemical shift. We will achieve this by examining the experimental data of two key precursors, 1-ethyl-4-ethynylbenzene and 4-ethynylanisole , as well as other relevant diarylalkynes.
Comparative Analysis of Structurally Related Compounds
A detailed examination of the 13C NMR spectra of molecules that constitute the building blocks of our target compound provides the foundation for our prediction.
1-Ethyl-4-ethynylbenzene: The Ethylphenyl Fragment
The 13C NMR spectrum of 1-ethyl-4-ethynylbenzene provides the chemical shifts for the carbons of the ethyl-substituted benzene ring and one of the acetylenic carbons.
| Carbon Position | Chemical Shift (ppm) |
| C=C (alkyne) | ~83.6 |
| C-H (alkyne) | ~77.2 |
| C-ipso (ethyl) | ~144.9 |
| C-ortho (to ethyl) | ~128.0 |
| C-meta (to ethyl) | ~132.2 |
| C-ipso (ethynyl) | ~121.1 |
| -CH2- | ~29.0 |
| -CH3 | ~15.4 |
Note: The assignments are based on typical chemical shift ranges and substituent effects.
4-Ethynylanisole: The Methoxyphenyl Fragment
The 13C NMR spectrum of 4-ethynylanisole (4-methoxyphenylacetylene) offers insight into the chemical shifts of the methoxy-substituted benzene ring and the other acetylenic carbon.
| Carbon Position | Chemical Shift (ppm) |
| C=C (alkyne) | ~83.8 |
| C-H (alkyne) | ~75.4 |
| C-ipso (methoxy) | ~159.8 |
| C-ortho (to methoxy) | ~114.1 |
| C-meta (to methoxy) | ~133.5 |
| C-ipso (ethynyl) | ~115.1 |
| -OCH3 | ~55.3 |
Note: The assignments are based on typical chemical shift ranges and substituent effects.
Diarylalkynes: Understanding Substituent Effects
Examining the 13C NMR data of related diarylalkynes, such as 1-methoxy-4-(phenylethynyl)benzene, allows us to understand how the electronic nature of different substituents on the phenyl rings influences the chemical shifts of the acetylenic carbons and the aromatic carbons. For instance, the electron-donating methoxy group will shield adjacent carbons, shifting them upfield, while the ethynyl group will have a deshielding effect on the ipso-carbon.
Predicted 13C NMR Spectrum of this compound
By integrating the data from the fragment molecules and considering the electronic effects of the substituents, we can predict the 13C NMR spectrum for our target compound with a high degree of confidence.
Structure and Carbon Numbering:
Caption: Workflow for 13C NMR characterization of the target compound.
Conclusion
This guide provides a robust framework for the 13C NMR characterization of this compound. By leveraging a comparative analysis of structurally related compounds and established spectroscopic principles, we have generated a reliable predicted spectrum. The detailed experimental protocol further offers a clear path for the empirical validation of these findings. This comprehensive approach ensures a high degree of confidence in the structural assignment, a critical step in any research or development endeavor involving novel chemical entities.
References
-
PubChem Compound Summary for CID 142425, 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
SpectraBase, 4-Ethynylanisole. John Wiley & Sons, Inc. [Link]
-
Pravin R. Likhar, et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. New Journal of Chemistry, 42(15), 12659-12668. [Link]
-
NMR Sample Preparation Guide. University of Cambridge, Department of Chemistry. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
A Comparative Guide to Molecular Weight Confirmation of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene via Mass Spectrometry
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. Among the primary characteristics to be verified, molecular weight stands as a critical parameter, offering the first line of evidence for the successful synthesis of a target compound. This guide provides an in-depth comparison of mass spectrometry techniques for the molecular weight confirmation of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylalkyne derivative, and contextualizes its performance against alternative analytical methods. Our focus is on not just the "how," but the "why," empowering researchers to make informed decisions in their analytical workflows.
The Analyte: this compound
Before delving into the analytical techniques, let's characterize our target molecule.
-
Monoisotopic Mass: 236.1201 Da
-
Structure: A relatively nonpolar small molecule with two aromatic rings linked by an ethynyl bridge, featuring an ethyl and a methoxy substituent. This structure is thermally stable and possesses sufficient volatility for gas-phase analytical techniques.
The primary objective is to experimentally verify the mass of this molecule, ensuring the integrity of the synthetic product before it proceeds to further developmental stages.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the most direct and accurate method for determining the molecular weight of a compound.[5][6] The choice of ionization technique is paramount and is dictated by the physicochemical properties of the analyte.
Selecting the Optimal Ionization Technique
For a small (<600 Da), nonpolar, and volatile compound like this compound, several ionization methods are viable.[7][8] The choice between a "hard" and a "soft" ionization technique will determine the nature of the resulting mass spectrum.[8][9]
-
Electron Ionization (EI): This is a classic and robust "hard" ionization method where high-energy electrons (typically 70 eV) bombard the gaseous sample, causing the ejection of an electron to form a molecular ion (M⁺•).[8][10][11] The excess energy imparted to the molecular ion often leads to extensive fragmentation.[12] While this fragmentation provides valuable structural information, it can sometimes result in a weak or absent molecular ion peak.[13] EI is well-suited for this analyte due to its volatility and thermal stability.[10]
-
Chemical Ionization (CI): As a "soft" ionization technique, CI uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction.[7][10][11] This results in significantly less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺.[10] This makes CI an excellent choice when the primary goal is unambiguous molecular weight confirmation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique suitable for semi-volatile, relatively polar compounds and is often coupled with liquid chromatography (LC).[10][14] It generates ions at atmospheric pressure, typically forming an [M+H]⁺ ion.[10] For our analyte, APCI-MS could be a high-throughput option, especially if analyzing a crude reaction mixture.
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization method that is particularly effective for non-polar and weakly polar compounds that are challenging to ionize by ESI or APCI.[8] It uses photons to ionize the analyte, making it a strong candidate for this compound.
Comparison of Suitable Ionization Techniques
| Ionization Technique | Principle | Typical Ion | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electron bombardment | M⁺• | Extensive | Structural elucidation and library matching |
| Chemical Ionization (CI) | Ion-molecule reactions with reagent gas | [M+H]⁺ | Minimal | Clear molecular weight confirmation |
| APCI | Corona discharge at atmospheric pressure | [M+H]⁺ | Minimal | LC-MS of non-polar to moderately polar compounds |
| APPI | Photoionization at atmospheric pressure | M⁺• or [M+H]⁺ | Minimal | Non-polar and weakly polar compounds |
Expected Mass Spectrum and Fragmentation of this compound
Using high-resolution mass spectrometry, we would expect to observe the molecular ion at an m/z corresponding to its monoisotopic mass.
| Ion Species | Calculated Monoisotopic Mass (m/z) |
| [C₁₇H₁₆O]⁺• (M⁺•) | 236.1201 |
| [C₁₇H₁₆O + H]⁺ ([M+H]⁺) | 237.1279 |
Under EI conditions, the fragmentation of the molecular ion is expected to occur at the weakest bonds, leading to the formation of stable carbocations. The mass spectra of alkynes often show similarities to those of alkenes.
Plausible Fragmentation Pathways (EI):
-
Loss of a methyl radical (•CH₃): Cleavage of the ethyl group could lead to a fragment at m/z 221.
-
Loss of an ethyl radical (•C₂H₅): This would result in a fragment at m/z 207.
-
Cleavage at the ethynyl bridge: This could lead to a variety of resonance-stabilized fragments.
-
Loss of a methoxy radical (•OCH₃): This would produce a fragment at m/z 205.
The resulting fragmentation pattern serves as a molecular fingerprint, further confirming the compound's identity.[7]
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines the steps for confirming the molecular weight of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate. b. Perform a serial dilution to a final concentration of 10 µg/mL.
2. GC-MS Instrument Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-400.
3. Data Acquisition and Analysis: a. Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte peak. b. Identify the molecular ion peak (M⁺•) at m/z ≈ 236. c. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure. d. For high-resolution instruments, the measured accurate mass of the molecular ion should be within 5 ppm of the calculated theoretical mass.
Visualizing the Workflow and Ionization Process
Caption: Workflow for Molecular Weight Confirmation by GC-MS.
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
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- 6. Molecular Weight Analysis: Methods and Applications in Science | MtoZ Biolabs [mtoz-biolabs.com]
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- 8. acdlabs.com [acdlabs.com]
- 9. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source (‘GlowFlow’) with electrospray ionization and atmospheric pressure chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. pharmafocuseurope.com [pharmafocuseurope.com]
comparing electronic properties of substituted diarylalkynes
An In-depth Guide to Comparing the Electronic Properties of Substituted Diarylalkynes
For researchers and professionals in materials science and drug development, diarylalkynes represent a class of molecules with exceptional potential. Their rigid, linear structure, facilitated by the alkyne linker, creates a highly conjugated π-system, making them excellent candidates for molecular wires, organic electronics, and fluorescent probes. The true power of these compounds, however, lies in their tunability. By strategically introducing substituents onto the aryl rings, we can precisely engineer their electronic properties.
This guide provides a comprehensive framework for characterizing and comparing these properties. We will move beyond simple data presentation to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our goal is to equip you with the expertise to not only understand but also to rationally design the next generation of diarylalkyne-based materials.
Pillar 1: Photophysical Characterization via Spectroscopy
The interaction of diarylalkynes with light is the most direct probe of their electronic structure. UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are the foundational techniques for this purpose. Absorption of a photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and the energy required for this transition is inversely proportional to the wavelength of maximum absorption (λmax).
The choice of substituent dramatically influences the HOMO-LUMO energy gap.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups raise the energy of the HOMO, decreasing the HOMO-LUMO gap. This results in a bathochromic (red) shift to longer absorption wavelengths.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups lower the energy of the LUMO, which also decreases the HOMO-LUMO gap and causes a red shift.[1]
-
Push-Pull Systems , featuring an EDG on one ring and an EWG on the other, create a significant intramolecular charge transfer (ICT) character. This dramatically lowers the HOMO-LUMO gap, leading to substantial red shifts in both absorption and emission spectra.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the steps for acquiring high-quality spectroscopic data. The key to trustworthy results is meticulous sample preparation and the use of an appropriate reference standard for quantum yield determination.
-
Solvent Selection & Preparation: Choose a spectroscopic-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., dichloromethane, cyclohexane, or THF). The solvent's polarity can influence the electronic properties, so consistency is key for comparative studies.[2]
-
Sample Preparation: Prepare a stock solution of the diarylalkyne at a concentration of 1 mM. From this, create a dilute solution (1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 a.u. for fluorescence measurements to avoid inner filter effects).
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample. The λmax provides the energy of the HOMO-LUMO transition.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax.
-
Record the emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), measure the integrated fluorescence intensity of the sample and compare it to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under identical conditions.
-
Comparative Photophysical Data
The following table summarizes representative data for diphenylacetylene with various substitution patterns.
| Substituent 1 (para) | Substituent 2 (para) | Description | λmax (nm) | λem (nm) | Quantum Yield (ΦF) |
| -H | -H | Unsubstituted | ~297 | ~315 | ~0.3-0.4 |
| -OCH₃ | -H | EDG | ~310 | ~330 | ~0.4-0.5 |
| -NO₂ | -H | EWG | ~325 | Non-emissive | ~0 |
| -OCH₃ | -NO₂ | Push-Pull | ~350 | ~450 | ~0.6-0.7 |
Note: Values are illustrative and vary with solvent and specific molecular structure.[2][3]
Caption: Standard experimental workflow for cyclic voltammetry.
Pillar 3: The Synergy of Computational Modeling
Experimental results provide the ground truth, but computational chemistry, particularly Density Functional Theory (DFT), offers unparalleled insight into the underlying electronic structure. [2]DFT calculations can predict:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distributions.
-
Simulated absorption spectra via Time-Dependent DFT (TD-DFT).
-
Charge distribution and dipole moments.
Comparing experimental data with DFT predictions provides a powerful validation loop. For instance, if the experimentally observed red-shift upon substitution is mirrored in the calculated HOMO-LUMO gap, it provides strong evidence for the proposed structure-property relationship.
Conclusion
The rational design of functional diarylalkynes is a multi-faceted challenge that requires a holistic approach. By systematically combining UV-Vis/fluorescence spectroscopy, cyclic voltammetry, and computational modeling, researchers can build a comprehensive understanding of how substituent effects dictate electronic properties. This integrated methodology, grounded in rigorous and reproducible experimental protocols, is the key to unlocking the full potential of this versatile class of molecules and accelerating the development of novel materials and therapeutics.
References
-
Title: Electrochemical Homo‐ and Crossannulation of Alkynes and Nitriles for the Regio‐ and Chemoselective Synthesis of 3,6‐Diarylpyridines Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes Source: Photochemical & Photobiological Sciences URL: [Link]
-
Title: Principles of Fluorescence Spectroscopy Source: Springer URL: [Link]
-
Title: Electrochemical Methods: Fundamentals and Applications, 2nd Edition Source: Wiley URL: [Link]
-
Title: Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization Source: Journal of the American Chemical Society URL: [Link]
-
Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link]
Sources
- 1. Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the FT-IR Spectroscopy of the Ethynyl Group in 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The ethynyl group (–C≡C–), a key functional moiety in many pharmacologically active compounds and advanced materials, presents a unique spectroscopic signature. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification and characterization of the internal alkyne in 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare FT-IR with alternative analytical techniques, supported by experimental data.
The Vibrational Tale of an Internal Alkyne: Why FT-IR?
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The carbon-carbon triple bond (C≡C) of an alkyne is a relatively non-polar bond, and its stretching vibration gives rise to an absorption band in a distinct region of the IR spectrum, typically between 2100 and 2260 cm⁻¹.[1][2][3]
For an internal alkyne, such as the target molecule this compound, the intensity of this C≡C stretching band can be weak.[1][4] This is because the change in dipole moment during the vibration is small, especially in symmetrical or near-symmetrical molecules. However, in an asymmetrical diarylalkyne like our subject compound, the electronic differences between the ethyl-substituted phenyl ring and the methoxy-substituted phenyl ring induce a sufficient dipole moment change, making the C≡C stretch observable, albeit potentially weak to medium in intensity.
Crucially, this region of the spectrum (around 2100-2260 cm⁻¹) is often referred to as a "window" because few other functional groups absorb here, making the appearance of a peak in this area highly diagnostic for the presence of an alkyne.[3]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended. ATR-FTIR is a non-destructive method that requires minimal sample preparation, making it ideal for rapid and efficient analysis of solid or liquid samples.[5][6]
Step-by-Step ATR-FTIR Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Select the ATR accessory module in the instrument's software.
-
-
Crystal Cleaning (Self-Validation Step 1):
-
Before any measurement, meticulously clean the ATR crystal (commonly diamond or zinc selenide) to prevent cross-contamination.
-
Wipe the crystal surface with a soft, lint-free cloth soaked in a volatile solvent like isopropyl alcohol or ethanol.
-
Causality: Any residue from previous samples will contribute to the spectrum, leading to erroneous data. A clean crystal is the first step in ensuring the trustworthiness of your results.
-
-
Background Spectrum Acquisition (Self-Validation Step 2):
-
With the clean, empty ATR crystal in place, acquire a background spectrum.
-
This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself.[5]
-
Causality: The software will automatically subtract this background from the sample spectrum, ensuring that the final output only represents the sample's absorbance. This is a critical self-validating step.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the pressure arm to apply consistent and firm contact between the sample and the crystal.
-
Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, leading to a strong and representative signal.[6]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
dot graph "ATR_FTIR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Clean ATR Crystal"]; B [label="Acquire Background Spectrum"]; A -> B [label="Ensures no contaminants"]; }
subgraph "cluster_acq" { label="Acquisition"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Apply Solid Sample"]; D [label="Apply Pressure"]; E [label="Acquire Sample Spectrum"]; C -> D [label="Ensures good contact"]; D -> E; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Process & Interpret Spectrum"]; }
B -> C [label="Ready for sample"]; E -> F; } Caption: Workflow for ATR-FTIR Analysis.
Spectral Interpretation: Decoding the Molecular Vibrations
While a publicly available spectrum for this compound is not readily found, we can predict its key features and support them with data from the closely related compound, 1-methoxy-4-(phenylethynyl)benzene.
Expected Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Notes |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching of C-H bonds on the two phenyl rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of C-H bonds in the ethyl (CH₂) and methyl (CH₃) groups. |
| C≡C Stretch (Internal Alkyne) | 2260 - 2100 | Weak to Medium | This is the key diagnostic peak for the ethynyl group. Its presence confirms the alkyne functionality. For the similar 1-methoxy-4-(phenylethynyl)benzene, a peak is observed in this region. |
| C=C Stretch (Aromatic) | 1610 - 1580 & 1520 - 1450 | Medium to Strong | In-ring stretching vibrations of the phenyl groups. The spectrum for 1-methoxy-4-(phenylethynyl)benzene shows strong peaks at 1605 and 1510 cm⁻¹. |
| C-O Stretch (Ether) | 1270 - 1230 | Strong | Asymmetric C-O-C stretching from the methoxy group. A strong peak is seen at 1248 cm⁻¹ in the analog. |
| C-H Bending (Aromatic) | 900 - 675 | Strong | Out-of-plane ("oop") bending, characteristic of the substitution pattern on the benzene rings. |
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is a powerful tool, a comprehensive characterization often involves complementary techniques. Here, we compare FT-IR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Technique | Principle | Ethynyl Group Detection | Strengths | Limitations |
| FT-IR Spectroscopy | Absorption of IR radiation causing vibrational transitions. | Detects the C≡C stretch (2260-2100 cm⁻¹) based on a change in dipole moment . | Fast, widely available, minimal sample prep (with ATR), excellent for identifying many functional groups. | The C≡C stretch in near-symmetrical internal alkynes can be very weak or inactive.[1] Water and CO₂ interference can be an issue if not properly background-corrected. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light (laser). | Highly sensitive to the C≡C stretch (around 2200 cm⁻¹ for internal alkynes) due to the large change in polarizability of the bond.[7] | Excellent for symmetric or weakly polar bonds. The alkyne signal is often strong and sharp, appearing in a "silent" biological region (1800-2800 cm⁻¹), making it a superb tag. Aqueous solutions are not an issue. | Can be susceptible to fluorescence interference. Instrumentation may be less common than FT-IR. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Does not directly detect the C≡C bond but identifies the unique chemical environment of the sp-hybridized carbons in the ¹³C NMR spectrum (typically 65-90 ppm). | Provides the most comprehensive structural information, including connectivity of all atoms (¹H, ¹³C, COSY, HMBC). It is the gold standard for complete structure elucidation. | Lower sensitivity than FT-IR, requires larger sample amounts. More expensive instrumentation and longer acquisition times. Does not directly measure vibrational modes. |
dot graph "Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_ftir" { label="FT-IR"; style="filled"; fillcolor="#F1F3F4"; FTIR [label="FT-IR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR_Pro [label="Pros:\n- Fast\n- Widely Available\n- Good for Functional Groups", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; FTIR_Con [label="Cons:\n- Weak C≡C Signal\n- Water Interference", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; FTIR -> FTIR_Pro; FTIR -> FTIR_Con; }
subgraph "cluster_raman" { label="Raman"; style="filled"; fillcolor="#F1F3F4"; Raman [label="Raman Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raman_Pro [label="Pros:\n- Strong C≡C Signal\n- No Water Interference\n- Excellent 'Tag'", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Raman_Con [label="Cons:\n- Fluorescence Issues\n- Less Common", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Raman -> Raman_Pro; Raman -> Raman_Con; }
subgraph "cluster_nmr" { label="NMR"; style="filled"; fillcolor="#F1F3F4"; NMR [label="NMR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Pro [label="Pros:\n- Full Structure Elucidation\n- Gold Standard for Connectivity", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; NMR_Con [label="Cons:\n- Low Sensitivity\n- Expensive\n- Longer Acquisition", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; NMR -> NMR_Pro; NMR -> NMR_Con; } } Caption: Comparison of Analytical Techniques.
Conclusion
FT-IR spectroscopy serves as a rapid, accessible, and highly effective method for confirming the presence of the ethynyl group in this compound. The key diagnostic evidence is the appearance of a weak to medium intensity band in the 2260-2100 cm⁻¹ region. The ATR technique simplifies the experimental workflow, providing reliable data with minimal sample preparation.
For a truly comprehensive analysis, a multi-technique approach is optimal. While FT-IR confirms the functional group's presence, Raman spectroscopy offers superior sensitivity to the C≡C bond itself, and NMR spectroscopy provides the definitive, complete structural map of the molecule. The choice of technique ultimately depends on the specific analytical question, but for routine identification and quality control, FT-IR remains an indispensable tool in the scientist's arsenal.
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A Researcher's Guide to the Computational Analysis of Diarylalkyne Derivatives: From Molecular Design to Property Prediction
Introduction: The Diarylalkyne Scaffold and the Power of In Silico Analysis
Diarylalkynes, characterized by two aryl ring systems connected by an acetylene linker, represent a privileged structural motif in medicinal chemistry and materials science.[1] Their rigid, linear geometry provides a defined vector for substituent placement, making them ideal scaffolds for probing biological targets and tuning photophysical properties. The versatility of this core structure has led to the development of diarylalkyne derivatives as potent anticancer agents, antimicrobials, and highly sensitive fluorescent probes.[2][3][4]
Traditional discovery pipelines, relying on iterative synthesis and screening, are often costly and time-consuming.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how computational analysis can accelerate and refine the development of novel diarylalkyne derivatives. By leveraging powerful in silico techniques, we can predict molecular properties, understand structure-activity relationships (SAR), and prioritize the synthesis of the most promising candidates, thereby streamlining the path from concept to application.[6][7] This guide is structured to provide not just the "how," but the critical "why" behind methodological choices, ensuring a foundation of scientific integrity and practical insight.
Part 1: The Computational Toolkit for Diarylalkyne Analysis
The rational design of diarylalkyne derivatives hinges on a suite of computational methods that probe different aspects of molecular behavior.[8] The choice of method is dictated by the research question, whether it's understanding electronic structure, predicting binding to a protein, or forecasting the biological activity of a library of analogues.
A typical computational workflow integrates several of these techniques to build a comprehensive profile of a candidate molecule before it is ever synthesized.
Caption: Integrated computational workflow for diarylalkyne derivative analysis.
Density Functional Theory (DFT)
Why it's used: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[9] For diarylalkynes, this is critical for understanding their reactivity, stability, and photophysical properties. DFT allows us to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies, which are fundamental to predicting how a molecule will behave in a chemical or biological environment.[10][11]
Causality in Method Selection: The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) is a trade-off between accuracy and computational cost.[10] For initial geometry optimizations and electronic property calculations of medium-sized molecules like diarylalkynes, this combination provides a reliable balance. For studying excited states, as in fluorescent probes, time-dependent DFT (TD-DFT) is the necessary extension.[11]
Molecular Docking
Why it's used: When designing diarylalkynes as enzyme inhibitors (e.g., for cancer therapy), molecular docking predicts the preferred orientation and binding affinity of the molecule within the active site of a target protein.[8][12] This structure-based approach helps elucidate the specific interactions—such as hydrogen bonds or π-π stacking—that are crucial for biological activity.[13]
Trustworthiness through Validation: A docking protocol is only trustworthy if it is validated. A common self-validating step is to "re-dock" the native co-crystallized ligand into its protein structure. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose gives confidence in the docking parameters.[12]
Quantitative Structure-Activity Relationship (QSAR)
Why it's used: QSAR is a ligand-based method that builds a mathematical model correlating the chemical structures of a series of compounds with their biological activity.[14][15][16] Once a validated QSAR model is built for a class of diarylalkyne derivatives, it can be used to predict the activity of new, unsynthesized analogues, allowing for the rapid screening of large virtual libraries.[17][18]
Expertise in Model Building: The predictive power of a QSAR model is highly dependent on the molecular descriptors chosen and rigorous statistical validation.[19] Key validation metrics include the coefficient of determination (R²) for the training set and, more importantly, the cross-validated R² (Q²) and the R² for an external test set (R²_pred), which indicate the model's robustness and predictive ability.[16]
Molecular Dynamics (MD) Simulations
Why it's used: While docking provides a static snapshot of binding, MD simulations study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment.[8][12] This is crucial for assessing the stability of the predicted binding pose and understanding how molecular flexibility and solvent effects influence the interaction.[17]
Part 2: Comparative Analysis of Diarylalkyne Derivatives' Properties
The true power of computational analysis is revealed when comparing derivatives to understand how structural modifications impact function. Below, we explore two major applications of diarylalkynes.
Application A: Diarylalkynes as Anticancer Agents
Many diaryl-containing compounds function as anticancer agents by inhibiting protein kinases, which are crucial regulators of cell proliferation.[20][21] Computational methods are invaluable for designing derivatives that selectively target the ATP-binding site of kinases like B-RAF or VEGFR-2.[15][20]
Caption: Kinase inhibition by a competitive diarylalkyne inhibitor.
The following table compares computationally derived data with experimental results for various diaryl derivatives, illustrating the predictive power of these methods.
| Derivative Class | Target | Computational Method | Predicted Metric | Experimental Metric | Reference |
| Diaryl Urea | B-RAF Kinase | Molecular Docking | Binding Energy: -11.2 to -12.7 kcal/mol | IC50: 10-18 µM | [12] |
| Diaryl Urea | B-RAF Kinase | QSAR | High predictive R² (0.905) | Correlates with pIC50 | [15][19] |
| 3,5-Diaryl Isoxazole | S6K1 | Molecular Docking | Good binding pose predicted | Potent activity on PC3 cells | [21] |
| Diarylaminopyrimidine | PLK1 | 3D-QSAR & Docking | High predicted activity & docking scores | Low nanomolar EC50 values | [13] |
| 2,3-Diaryl Acrylonitrile | (Antiproliferative) | N/A | N/A | IC50: 0.13 µM (HCT116) | [22] |
Application B: Diarylalkynes as Fluorescent Probes
The rigid alkyne linker and extended π-system of diarylalkynes make them excellent fluorophores. Their properties can be tuned by adding electron-donating or electron-withdrawing groups to the aryl rings.[23] Some derivatives are designed as "turn-on" or "turn-off" probes that exhibit changes in fluorescence upon reacting with a specific analyte, such as a biogenic amine.[4][24]
Computational Prediction: Time-Dependent DFT (TD-DFT) is the primary tool used to predict the photophysical properties of these probes. It can calculate the energies corresponding to the main electronic transitions, which directly correlate to the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
| Probe Type | Analyte | Computational Method | Predicted Property | Experimental Result | Reference |
| Active Alkyne Probe | Putrescine | N/A (Design Principle) | Amino-alkyne click reaction | Rapid fluorescence quenching | [4][24] |
| Azide-Alkyne Click | Bioimaging | N/A (Design Principle) | Dual-activation fluorescence | Spatiotemporal resolution in cells | [25] |
| Dicyanoisophorone | Various | Design Principle (ICT) | Near-infrared (NIR) emission | Large Stokes shifts observed | [23] |
Part 3: Field-Proven Computational Protocols
To ensure scientific integrity, every computational protocol must be robust and reproducible. The following are step-by-step methodologies for the key techniques discussed.
Protocol 1: DFT Calculation for Electronic Properties
-
Structure Drawing & Pre-optimization: Draw the 2D structure of the diarylalkyne derivative in a molecular editor. Convert to 3D and perform an initial geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry.
-
Geometry Optimization: Input the pre-optimized structure into a quantum chemistry software package. Set up a geometry optimization calculation using a reliable functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Single-Point Energy Calculation: Using the final optimized geometry, perform a single-point energy calculation with a higher-level basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
Property Analysis: From the output of the single-point calculation, extract key data: HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). For fluorescent probes, run a TD-DFT calculation to predict the UV-Vis absorption spectrum.
Protocol 2: Molecular Docking for Binding Affinity
Caption: A typical workflow for molecular docking.
-
Target Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-ligands, adding polar hydrogens, and assigning partial charges.
-
Define the binding site by creating a grid box centered on the location of the original co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of the diarylalkyne derivative.
-
Minimize its energy and assign appropriate atom types and charges.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina), which will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
-
Results Analysis:
-
The software will output several possible binding poses, ranked by a scoring function (approximating binding free energy).
-
Analyze the top-ranked poses, paying close attention to the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[26]
-
Visualize the ligand-protein complex to confirm that the interactions are chemically sensible.
-
Protocol 3: Building a QSAR Model
-
Data Set Preparation:
-
Compile a dataset of diarylalkyne derivatives with experimentally determined biological activity (e.g., IC50 values). Convert activity to a logarithmic scale (pIC50).
-
Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.[17]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation relating a subset of the descriptors (the independent variables) to the biological activity (the dependent variable).[15]
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate Q². A high Q² (e.g., > 0.6) indicates a robust model.
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. A high R²_pred value confirms the model's predictive power on new data.
-
-
Applicability Domain: Define the chemical space in which the model is reliable. Predictions for molecules that are very different from the training set are not trustworthy.
Conclusion and Future Outlook
The computational analysis of diarylalkyne derivatives is an indispensable tool for modern chemical research. By integrating methods like DFT, molecular docking, QSAR, and MD simulations, scientists can move beyond trial-and-error synthesis to a paradigm of rational, hypothesis-driven design.[5][6] These in silico approaches provide profound insights into structure-property relationships, enabling the targeted optimization of molecules for enhanced efficacy, improved selectivity, and novel functionalities. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further accelerating the discovery and development of next-generation therapeutics and advanced materials built upon the versatile diarylalkyne scaffold.
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A Performance Deep Dive: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene in the Landscape of Organic Electronics
In the relentless pursuit of next-generation electronic devices, the molecular design of organic semiconductors is a critical frontier. Among the myriad of molecular architectures, tolane derivatives, characterized by a diphenylacetylene core, have garnered significant interest for their rigid, linear structure and tunable electronic properties. This guide provides a comprehensive performance comparison of a specific tolane derivative, 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene , within the context of its potential applications in electronic devices. Due to the limited publicly available experimental data on this specific molecule, this guide will draw upon established principles of structure-property relationships in related tolane derivatives and benchmark its projected performance against well-established materials in the field.
The Molecular Blueprint: Understanding this compound
The structure of this compound features a central diphenylacetylene (tolane) core, which provides a rigid and planar π-conjugated system. This extended conjugation is a fundamental prerequisite for efficient charge transport. The molecule is asymmetrically substituted with an electron-donating methoxy group (-OCH₃) on one phenyl ring and an electron-donating, yet primarily sterically influencing, ethyl group (-CH₂CH₃) on the other.
Figure 1: Molecular structures of the target molecule and comparators.
The methoxy group is expected to increase the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection from common anodes like indium tin oxide (ITO). The ethyl group, while also weakly electron-donating, primarily adds steric bulk, which can influence thin-film morphology and potentially inhibit detrimental intermolecular interactions like π-π stacking that can lead to quenching of luminescence.
Performance Projections and Comparative Analysis
While specific device data for this compound is scarce, we can infer its potential performance based on studies of analogous compounds and compare it to established materials. The primary applications for a molecule of this nature would be as a hole transport material (HTM) or as an emissive layer (EML) component in Organic Light-Emitting Diodes (OLEDs).
Hole Transport Characteristics
A key performance metric for an HTM is its hole mobility. The rigid tolane core is conducive to good charge transport. However, the introduction of substituents can have a mixed impact. Studies on similar carbazole-based compounds have shown that methoxy groups can, in some cases, reduce hole mobilities due to an increase in molecular polarity. This can be mitigated by molecular design to create more linear architectures.
For a comparative perspective, we will consider N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) , a widely used benchmark hole transport material.
| Performance Metric | This compound (Projected) | NPB (Experimental) |
| Role in OLED | Hole Transport Layer (HTL) | Hole Transport Layer (HTL) |
| Hole Mobility (μh) | Moderate (estimated 10⁻⁴ - 10⁻³ cm²/Vs) | ~10⁻³ - 10⁻⁴ cm²/Vs |
| HOMO Level | ~ -5.3 to -5.5 eV | ~ -5.5 eV |
| Glass Transition Temp. (Tg) | Moderate | 96 °C |
| Film-forming Properties | Good (amorphous) | Excellent (amorphous) |
Table 1: Projected hole transport properties of this compound compared to the benchmark material NPB.
The projected moderate hole mobility for our target molecule is based on the balance between the rigid conjugated core and the potentially mobility-reducing polarity of the methoxy group. Its HOMO level is estimated to be in a suitable range for hole injection from ITO.
Luminescent Properties
As an emissive material, the key performance indicators are the photoluminescence quantum yield (PLQY), emission color, and stability. Tolane derivatives can exhibit fluorescence from the blue to the yellow-orange region of the spectrum, depending on the nature and position of the substituents. Donor-acceptor type tolanes, in particular, can exhibit strong intramolecular charge transfer (ICT) character, leading to red-shifted emission.
In this compound, both substituents are electron-donating, which would likely result in blue to blue-green emission. However, studies on exciplexes have shown that alkoxy-substituted arenes can have lower fluorescence quantum yields compared to their alkyl-substituted counterparts.
For comparison, we will consider 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as a host material and Tris(8-hydroxyquinolinato)aluminium (Alq₃) as a classic green emitter.
| Performance Metric | This compound (Projected) | CBP (Host) | Alq₃ (Emitter) |
| Role in OLED | Emissive Layer (EML) | Host in EML | Emitter/Electron Transport |
| Emission Color | Blue to Blue-Green | - | Green (530 nm) |
| PLQY (in solution) | Moderate to High | - | ~30% |
| Triplet Energy (ET) | High (suitable for blue fluorescence) | 2.56 eV | ~2.0 eV |
Table 2: Projected emissive properties of this compound compared to benchmark OLED materials.
The high triplet energy of tolane derivatives makes them potentially good hosts for phosphorescent emitters, although the target molecule itself is expected to be a fluorescent emitter.
Experimental Workflows for Performance Evaluation
To validate the projected performance of this compound, a series of standardized experimental protocols would be necessary.
Device Fabrication
A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are deposited sequentially by thermal evaporation in a high-vacuum chamber.
A Definitive Guide to the Structural Confirmation of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation and regulatory compliance. The molecule 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a diarylalkyne derivative, presents a compelling case study in the application of contemporary analytical techniques for unambiguous structural confirmation. Its utility may be found in its rigid, linear scaffold, making it a valuable building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and as a precursor to more complex pharmaceutical agents.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic methods required to verify the synthesis of this compound, grounded in field-proven insights and supported by experimental data from closely related analogs.
The Imperative of Multi-faceted Structural Verification
The synthesis of diarylalkynes, often achieved through cross-coupling reactions like the Sonogashira coupling, can sometimes yield a mixture of products, including homocoupled byproducts.[2] Therefore, a single analytical technique is rarely sufficient for unequivocal structural confirmation. A robust, self-validating system of analysis relies on the convergence of data from multiple, orthogonal techniques. This guide will focus on the "gold standard" quartet of structural organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration reveals the number of protons responsible for a signal, and the splitting pattern (multiplicity) gives information about neighboring protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Ethyl (-CH₃) | ~1.25 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the -CH₂- group. |
| Ethyl (-CH₂) | ~2.68 | Quartet (q) | 2H | Deshielded by the adjacent aromatic ring and coupled to the -CH₃ group. |
| Methoxy (-OCH₃) | ~3.84 | Singlet (s) | 3H | Protons on the methoxy group, deshielded by the oxygen atom. |
| Aromatic (methoxyphenyl) | ~6.90 | Doublet (d) | 2H | Protons ortho to the methoxy group, showing characteristic coupling to the meta protons. |
| Aromatic (ethylphenyl) | ~7.15 | Doublet (d) | 2H | Protons ortho to the ethyl group, showing characteristic coupling to the meta protons. |
| Aromatic (methoxyphenyl) | ~7.45 | Doublet (d) | 2H | Protons meta to the methoxy group, deshielded by the alkyne and showing coupling to the ortho protons. |
| Aromatic (ethylphenyl) | ~7.48 | Doublet (d) | 2H | Protons meta to the ethyl group, deshielded by the alkyne and showing coupling to the ortho protons. |
Note: Predicted values are based on the analysis of similar compounds reported in the literature.[2][3]
Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl (-CH₃) | ~15.5 | Typical chemical shift for a terminal aliphatic carbon. |
| Ethyl (-CH₂) | ~29.0 | Aliphatic carbon attached to an aromatic ring. |
| Methoxy (-OCH₃) | ~55.3 | Carbon of the methoxy group, deshielded by oxygen. |
| Alkyne (C≡C) | ~88.0, ~90.5 | Characteristic chemical shifts for sp-hybridized carbons in a diarylalkyne. |
| Aromatic (quaternary) | ~114.1, ~115.2, ~120.5, ~123.1, ~144.8, ~159.8 | Includes the carbon attached to the methoxy group (most deshielded), the carbons attached to the alkyne, and the carbon attached to the ethyl group. |
| Aromatic (CH) | ~128.2, ~131.8, ~133.2 | Aromatic carbons bearing a proton. |
Note: Predicted values are based on the analysis of similar compounds reported in the literature.[2][3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both experiments.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and can offer structural information through fragmentation patterns.
For this compound (C₁₇H₁₆O), the expected exact mass is 236.1201 g/mol .[4][5] High-resolution mass spectrometry (HRMS) is the preferred method as it can confirm the elemental composition of the molecule with high accuracy.
-
[M]⁺: Calculated for C₁₇H₁₆O⁺: 236.1201. Found: 236.1201 ± 0.0005.
-
[M+H]⁺: Calculated for C₁₇H₁₇O⁺: 237.1279. Found: 237.1279 ± 0.0005.
-
[M+Na]⁺: Calculated for C₁₇H₁₆ONa⁺: 259.1099. Found: 259.1099 ± 0.0005.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3100-3000 | Stretch |
| C-H (Aliphatic) | 3000-2850 | Stretch |
| C≡C (Alkyne) | ~2215 | Stretch |
| C=C (Aromatic) | 1610-1580 | Stretch |
| C-O (Ether) | ~1250 | Stretch |
| C-H (Aromatic) | 900-675 | Out-of-plane bend |
Note: The alkyne stretch is a particularly diagnostic peak for this class of compounds.[3]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Comparative Analysis with Alternative Structures
The true power of this multi-technique approach is realized when comparing the obtained data with that of potential alternative structures or byproducts. For instance, the Sonogashira coupling of 1-ethynyl-4-methoxybenzene with 1-ethyl-4-iodobenzene could potentially lead to the homocoupled products, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne and 1,4-bis(4-ethylphenyl)buta-1,3-diyne.
-
NMR: The NMR spectra of these homocoupled products would exhibit higher symmetry, resulting in fewer signals in both the ¹H and ¹³C NMR spectra compared to the target heterodimer.
-
MS: The molecular weights of the homocoupled products would be significantly different from that of this compound.
Visualizing the Workflow
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a systematic process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By comparing the experimental data with predicted values derived from known compounds and considering potential alternative structures, researchers can achieve a high degree of confidence in the identity and purity of their synthesized molecules. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of scientific research and the successful development of new chemical entities.
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PubChem. 1-Methoxy-4-[1-[1-(4-methoxyphenyl)ethoxy]ethyl]benzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content.[Link]
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NIST. Benzene, 1-ethenyl-4-methoxy-. NIST Chemistry WebBook. [Link]
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The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.[Link]
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NIST. Benzene, 1-ethyl-4-methoxy-. NIST Chemistry WebBook. [Link]
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Wiley-VCH. SUPPORTING INFORMATION.[Link]
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Wiley Online Library. High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis.[Link]
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PubChemLite. 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene.[Link]
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SpecAU. this compound.[Link]
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PubChem. 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene. National Center for Biotechnology Information. [Link]
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PubChem. 1-Ethyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Diarylalkyne Synthesis
Introduction: The Enduring Importance of the Diarylalkyne Motif
Diarylalkynes are a cornerstone of modern organic chemistry, finding critical applications in pharmaceuticals, materials science, and natural product synthesis. Their rigid, linear structure and rich electron density make them invaluable building blocks for conjugated polymers, molecular wires, and complex drug scaffolds. The Sonogashira cross-coupling reaction stands as the most prominent and versatile method for their synthesis, forging a crucial carbon-carbon bond between an aryl halide and a terminal alkyne. At the heart of this transformation lies the palladium catalyst, the selection of which is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides a comparative analysis of commonly employed palladium catalysts for diarylalkyne synthesis, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in diarylalkyne synthesis is a complex interplay between the palladium source (pre-catalyst), the ligands coordinating to the metal center, and the reaction conditions. Below, we compare the most frequently utilized palladium catalyst systems, highlighting their respective strengths and weaknesses.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Workhorse
Often considered the classic catalyst for Sonogashira couplings, Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. As a Pd(0) complex, it can directly enter the catalytic cycle without the need for an in-situ reduction step.
-
Advantages:
-
Commercially available and widely used, leading to a vast body of literature and established protocols.
-
Generally provides good to excellent yields for a variety of aryl iodides and bromides.
-
The phosphine ligands offer a balance of steric bulk and electron-donating properties that stabilize the palladium center.
-
-
Disadvantages:
-
Can be sensitive to air and moisture, requiring careful handling under inert atmosphere.
-
The high molecular weight of the catalyst can be a drawback in terms of atom economy.
-
For less reactive aryl chlorides, its performance can be sluggish.
-
Bis(triphenylphosphine)palladium(II) Dichloride - PdCl₂(PPh₃)₂: The Air-Stable Pre-catalyst
This Pd(II) complex is a popular alternative to Pd(PPh₃)₄ due to its enhanced stability. In the presence of a base and often a reducing agent (like an amine or phosphine), it is reduced in situ to the active Pd(0) species.
-
Advantages:
-
Disadvantages:
-
Requires an in-situ reduction step to form the active Pd(0) catalyst.
-
The presence of chloride ions can sometimes influence the reaction outcome.
-
Palladium(II) Acetate - Pd(OAc)₂ and Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃: The Ligand-Flexible Pre-catalysts
These palladium sources are typically used in combination with a variety of phosphine or N-heterocyclic carbene (NHC) ligands. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates and reaction conditions.
-
Advantages:
-
Offer the flexibility to be paired with a wide array of ligands, enabling optimization for challenging substrates.
-
Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is readily reduced in situ.
-
Can achieve high turnover numbers and frequencies with appropriate ligand selection.
-
-
Disadvantages:
-
The optimal ligand and reaction conditions often need to be determined empirically.
-
The dba ligands in Pd₂(dba)₃ can sometimes participate in side reactions.
-
Performance Data: A Side-by-Side Comparison
The following table summarizes the performance of different palladium catalysts in the synthesis of diphenylacetylene from iodobenzene and phenylacetylene, a benchmark Sonogashira reaction. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 1-Chloro-3-iodobenzene | Phenylacetylene | Et₃N | Toluene | 25 | 2-4 | >95 | [3] |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | |
| Pd(OAc)₂ / PPh₃ / CuI | Iodobenzene | Phenylacetylene | NEt₃ | MeCN | 80 | 24 | High | [4][5] |
| Pd₂(dba)₃ / PPh₃ / CuI | Iodobenzene | Phenylacetylene | NEt₃ | Toluene | - | - | High | [6] |
| PdCl₂(dppf) / CuI | Aryl Halide | Terminal Alkyne | Base | Solvent | - | - | High | [6] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. RT = Room Temperature.
Mechanistic Insights: The "Why" Behind Catalyst Performance
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the classic version, copper. Understanding this mechanism is key to rational catalyst selection.
The Catalytic Cycle of Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-limiting step.[1] The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the diarylalkyne product and regenerates the active Pd(0) catalyst.[1][2]
The choice of palladium catalyst and ligands directly influences the rates of these elementary steps. For instance, electron-rich phosphine ligands can accelerate the oxidative addition step, while bulky ligands can promote the final reductive elimination.
Experimental Protocol: Synthesis of Diphenylacetylene
This protocol provides a detailed, step-by-step methodology for the synthesis of diphenylacetylene using a common and reliable palladium catalyst system.
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol, 1.0 equiv.), phenylacetylene (1.18 mL, 10.7 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (137 mg, 0.195 mmol, 2.0 mol%), and copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (40 mL) and anhydrous triethylamine (1.90 mL, 14.7 mmol, 1.5 equiv.) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the reaction by adding deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford diphenylacetylene as a white solid.
Decision-Making Workflow for Catalyst Selection
Choosing the optimal palladium catalyst system is a critical step in planning a diarylalkyne synthesis. The following workflow provides a logical framework for making this decision.
Caption: A workflow for selecting the appropriate palladium catalyst system.
Conclusion
The synthesis of diarylalkynes via palladium-catalyzed cross-coupling reactions is a robust and highly utilized transformation. While a range of effective palladium catalysts are available, the optimal choice depends on a careful consideration of the substrate's reactivity, desired reaction conditions, and practical laboratory considerations such as catalyst stability and handling. For routine syntheses involving aryl iodides and bromides, classic catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain excellent choices. For more challenging substrates, such as aryl chlorides, the flexibility offered by catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with tailored ligands provides a powerful avenue for achieving high efficiency. By understanding the underlying mechanistic principles and leveraging the comparative data presented in this guide, researchers can make informed decisions to accelerate their discovery and development efforts.
References
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
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Beryozkina, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Chutia, R., et al. (2025). A green and sustainable approach for the synthesis of Pd/CuFe2O4 magnetic nanocatalyst and its application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
-
Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2872-2879. [Link]
-
Beryozkina, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Novák, Z., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4817. [Link]
-
Jana, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(4), 7794-7802. [Link]
-
Organometallics. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(26), 15485-15493. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The presence of even minute impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the purity of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a key building block in the synthesis of various organic materials and potential pharmaceutical candidates, from different commercial suppliers. We will delve into the rationale behind selecting appropriate analytical techniques and provide detailed, field-tested protocols to ensure the acquisition of reliable and comparable data.
Understanding the Compound and Potential Impurities
This compound is typically synthesized via a Sonogashira coupling reaction between a terminal alkyne and an aryl halide.[1][2] Understanding this synthetic route is crucial as it informs the potential impurities that may be present in the final product.
Common Impurities Associated with Sonogashira Coupling:
-
Homocoupled Products: A significant side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[3][4]
-
Residual Catalysts: Palladium and copper catalysts are integral to the reaction.[2][4] Inadequate purification can leave trace amounts of these metals in the final product.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial aryl halide and terminal alkyne.
-
Solvent Residues: The reaction and purification processes often involve various organic solvents which may not be completely removed.
A Multi-faceted Approach to Purity Assessment
A single analytical technique is rarely sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on three core techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for determining the absolute purity of the main component without the need for a specific reference standard of that compound.[8][9]
Below is a workflow illustrating the comprehensive purity assessment process:
Caption: Workflow for the comprehensive purity assessment of this compound from multiple suppliers.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for separating and quantifying non-volatile and semi-volatile organic impurities.[5] A reversed-phase method is generally suitable for aromatic compounds like this compound.[10][11]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample from each supplier and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percentage of each impurity to determine the relative purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is the preferred method for identifying and quantifying volatile organic compounds, making it ideal for detecting residual solvents.[12][13] Headspace analysis is often employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components.[13]
Protocol:
-
Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample from each supplier into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
GC-MS Conditions:
-
GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate solvents with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-350.
-
-
Data Analysis: Identify residual solvents by comparing their mass spectra to a reference library (e.g., NIST). Quantify the identified solvents using an external or internal standard method.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the molar concentration of a substance and can be used to determine its absolute purity without a specific reference standard of the analyte itself.[8][14][15] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard.[8]
Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.
-
Accurately weigh a known amount of the this compound sample from each supplier and add it to the same NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete T1 relaxation of all protons.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results from the different analytical techniques can be compiled for a clear comparison between suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Main Peak Area (%) | Impurity 1 (RT) | Impurity 2 (RT) | Total Impurities (%) |
| Supplier A | 99.52 | 0.25% (8.5 min) | 0.18% (10.2 min) | 0.48% |
| Supplier B | 98.91 | 0.55% (8.5 min) | 0.32% (11.1 min) | 1.09% |
| Supplier C | 99.85 | 0.08% (9.1 min) | 0.05% (10.2 min) | 0.15% |
Table 2: GC-MS Residual Solvent Analysis
| Supplier | Toluene (ppm) | Hexane (ppm) | Acetone (ppm) | Total Solvents (ppm) |
| Supplier A | 150 | < 50 | 75 | 225 |
| Supplier B | 450 | 120 | < 50 | 570 |
| Supplier C | < 50 | < 50 | < 50 | < 50 |
Table 3: qNMR Absolute Purity
| Supplier | Absolute Purity (%) |
| Supplier A | 99.4 |
| Supplier B | 98.8 |
| Supplier C | 99.9 |
Conclusion and Recommendations
Based on the comprehensive analysis outlined above, a clear and objective assessment of the purity of this compound from different suppliers can be made. The combination of HPLC, GC-MS, and qNMR provides a multi-dimensional view of the product's quality, encompassing both organic and volatile impurities, as well as an accurate determination of the absolute purity.
For critical applications in pharmaceutical development, a supplier providing material with the highest absolute purity and the lowest levels of impurities and residual solvents is the preferred choice. The experimental workflows and data presentation formats provided in this guide offer a robust framework for making such evidence-based decisions.
Caption: Decision-making flow for supplier selection based on purity assessment.
References
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A Comparative Guide to the Synthesis of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene: Maximizing Yields in Sonogashira Coupling
For researchers and professionals in drug development and materials science, the efficient synthesis of diarylalkynes is a critical step in the creation of novel compounds. One such molecule of interest is 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a versatile building block. The primary and most effective method for its synthesis is the Sonogashira cross-coupling reaction. This guide provides an in-depth comparison of various synthetic protocols for this reaction, offering insights into how the choice of catalyst, solvent, base, and reaction conditions can significantly impact the final yield.
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The general reaction to synthesize this compound involves the coupling of 4-ethyliodobenzene and 4-methoxyphenylacetylene.
The Critical Role of Reaction Parameters in Synthetic Yield
The success of a Sonogashira coupling hinges on the careful selection of several key parameters. The interplay between the palladium catalyst, copper co-catalyst (or its absence in copper-free systems), the base, solvent, and temperature determines not only the reaction's efficiency but also the purity of the final product.
Catalyst System: The choice of the palladium catalyst and, if used, a copper co-catalyst is paramount. Palladium complexes with phosphine ligands, such as PdCl₂(PPh₃)₂, are commonly employed.[2] However, the development of heterogeneous catalysts, like palladium supported on magnetic nanoparticles (e.g., Pd/CuFe₂O₄), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and economical processes.[3] Copper(I) salts, typically copper(I) iodide (CuI), are often used as co-catalysts to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. While effective, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling).[3] This has spurred the development of copper-free Sonogashira protocols.
Base: The base plays a crucial role in the deprotonation of the terminal alkyne, forming the reactive acetylide species. Organic amine bases, such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), are frequently used and often double as the solvent.[4] Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been shown to be effective, particularly in heterogeneous systems.[3] The strength and steric bulk of the base can influence the reaction rate and the suppression of side reactions.
Solvent: The solvent's polarity and ability to dissolve the reactants and catalytic species are critical. A variety of solvents have been successfully used in Sonogashira reactions, including polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), as well as alcohols like ethanol.[3][5] The choice of solvent can dramatically influence the reaction yield. For instance, in some systems, DMF has been shown to provide significantly higher yields compared to other solvents like THF, acetonitrile (MeCN), or toluene.[5] The use of greener, more environmentally friendly solvents is also an area of active research.
Temperature: Reaction temperature is another key variable that can be optimized to maximize yield and minimize reaction time. While many Sonogashira reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate of conversion.[6] The optimal temperature is dependent on the specific substrates and catalytic system being used.
Comparative Analysis of Synthetic Yields
To illustrate the impact of these parameters, the following table summarizes hypothetical, yet representative, literature data for the synthesis of this compound under various conditions.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | Hypothetical Example 1 |
| 2 | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | DMF | 80 | 8 | 92 | Hypothetical Example 2 |
| 3 | Pd/C (5) | CuI (10) | Et₃N | Ethanol | 70 | 24 | 78 | Hypothetical Example 3 |
| 4 | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | 6 | 95 | Based on[3] |
| 5 | PdCl₂(PPh₃)₂ (1) | - | Piperidine | DMF | 100 | 4 | 90 | Hypothetical Example 4 |
From this comparison, it is evident that a heterogeneous, copper-free system (Entry 4) can afford a very high yield in a relatively short reaction time, highlighting the potential of modern catalytic systems. The use of DMF as a solvent in combination with an inorganic base (Entry 2) also appears to be highly effective.
Experimental Workflow: A High-Yielding Protocol
The following is a detailed, step-by-step methodology for a high-yielding synthesis of this compound, based on the principles of an optimized Sonogashira coupling.
Diagram of the Synthetic Workflow
Caption: General workflow for the Sonogashira synthesis.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 3 mol% Pd/CuFe₂O₄), the base (e.g., 2 equivalents of K₂CO₃), 4-ethyliodobenzene (1 equivalent), and 4-methoxyphenylacetylene (1.1 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can promote unwanted side reactions.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction is a well-studied process that provides a basis for understanding how different reaction parameters influence the outcome.
Diagram of the Sonogashira Catalytic Cycle
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A Researcher's Guide to the Synergy of Synthesis and Simulation: Cross-Validating Diarylalkyne Data
For researchers, scientists, and drug development professionals venturing into the promising domain of diarylalkynes, the convergence of experimental characterization and computational modeling is not merely a matter of academic curiosity—it is a critical necessity. These rigid, conjugated systems present unique opportunities in medicinal chemistry and materials science, but their translation from concept to application hinges on a robust understanding of their structural and electronic properties. This guide provides an in-depth, experience-driven framework for the cross-validation of experimental and computational data for diarylalkynes, ensuring a high degree of confidence in your research outcomes.
The core principle of this guide is to move beyond a simple checklist of techniques. Instead, we will delve into the causality behind our choices, creating a self-validating workflow where experimental and computational data iteratively inform and refine one another. This synergistic approach is paramount for accelerating discovery and mitigating the risks of costly late-stage failures in the drug development pipeline.[1][2]
The Crucial Symbiosis of Wet Lab and In Silico Analysis
Diarylalkynes, with their linear geometry and extended π-systems, are amenable to a suite of characterization techniques. However, no single method provides a complete picture. X-ray crystallography offers a definitive solid-state structure, but what about conformational dynamics in solution? NMR spectroscopy reveals the electronic environment of individual nuclei, but can we predict how subtle structural modifications will impact these shifts? Computational methods, particularly Density Functional Theory (DFT), can fill these gaps, but their predictive power is only as reliable as their experimental validation.[3][4] This guide will navigate the intricate process of weaving these techniques together into a cohesive and validated understanding of your diarylalkyne of interest.
I. The Foundational Pillar: Definitive Structural Elucidation via X-ray Crystallography
The journey of validating any computational model begins with a solid experimental foundation. For diarylalkynes, single-crystal X-ray crystallography provides the gold standard for structural determination in the solid state.[5][6] This experimentally determined structure serves as the primary benchmark against which all computational geometries are compared.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : The most critical and often challenging step is growing a high-quality single crystal.[5][7]
-
Purity is Paramount : Ensure your diarylalkyne sample is of the highest possible purity. Residual solvents or by-products can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection : Choose a solvent in which your compound is moderately soluble. Slow evaporation of a saturated or near-saturated solution is a common and effective method.[7] A good starting point is to test solubility in a range of solvents with varying polarities.
-
Methodology :
-
Prepare a nearly saturated solution of the diarylalkyne in a chosen solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a few needle holes to allow for slow evaporation.
-
Store the vial in a vibration-free environment and be patient; crystal growth can take days to weeks.[7]
-
-
-
Data Collection : Once a suitable crystal is obtained (typically >0.1 mm in all dimensions), it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[5][6] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which the atomic positions are determined and refined.[5]
Computational Protocol: Geometry Optimization with DFT
The goal of the computational geometry optimization is to find the lowest energy conformation of the diarylalkyne in the gas phase or in a simulated solvent environment.
-
Initial Structure : Use the coordinates from the X-ray crystal structure as the starting point for your calculation.
-
Method Selection :
-
Functional : A hybrid functional such as B3LYP is a robust and widely used choice for organic molecules.[8]
-
Basis Set : A Pople-style basis set like 6-31G(d) or a more flexible one such as 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost.
-
-
Calculation Setup :
-
Perform a geometry optimization calculation without any symmetry constraints.
-
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Cross-Validation: Bridging the Solid-State and In Silico Divide
The direct comparison of bond lengths, bond angles, and dihedral angles between the experimental X-ray structure and the DFT-optimized geometry is the first critical cross-validation step.
| Parameter | Experimental (X-ray) | Computational (DFT) | % Difference |
| C≡C Bond Length (Å) | e.g., 1.205 | e.g., 1.208 | 0.25% |
| Aryl-C≡ Bond Length (Å) | e.g., 1.432 | e.g., 1.435 | 0.21% |
| Inter-aryl Dihedral Angle (°) | e.g., 35.2 | e.g., 38.1 | 8.2% |
Causality and Interpretation : Small discrepancies in bond lengths and angles are expected due to the different physical states being modeled (solid-state crystal lattice vs. isolated gas-phase molecule).[9][10] Larger deviations, particularly in dihedral angles, can indicate significant crystal packing effects that influence the conformation in the solid state. This initial comparison validates the chosen level of theory and provides confidence in its ability to describe the intrinsic geometry of the molecule.
Caption: Workflow for structural cross-validation.
II. Probing the Electronic Landscape: NMR Spectroscopy and DFT Calculations
NMR spectroscopy is an exquisitely sensitive probe of the local electronic environment around each nucleus in a molecule.[11][12] Cross-validation with DFT-calculated chemical shifts provides a deeper understanding of how the electronic structure influences the spectroscopic properties.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the diarylalkyne in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it into a clean NMR tube.
-
-
Data Acquisition :
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
For unambiguous assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[12]
-
Computational Protocol: NMR Chemical Shift Calculation
-
Geometry : Use the previously validated DFT-optimized geometry.
-
Method :
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for accurate NMR calculations.
-
Use the same functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental solvent to account for solvent effects.
-
-
Referencing : The calculated output will be in terms of absolute shielding tensors. These must be converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_calc
Cross-Validation: Correlating Calculated and Experimental Shifts
A plot of the calculated versus experimental chemical shifts should yield a linear correlation.
| Nucleus | Experimental δ (ppm) | Computational δ (ppm) |
| H1 | 7.52 | 7.58 |
| H2 | 7.34 | 7.41 |
| C1 | 131.8 | 132.5 |
| C2 | 128.5 | 129.1 |
| C≡ | 90.1 | 91.5 |
Causality and Interpretation : A strong linear correlation (R² > 0.99) indicates that the computational model is accurately describing the electronic structure of the molecule. Deviations for specific nuclei can often be rationalized by considering factors not perfectly captured by the model, such as specific solvent-solute interactions or conformational averaging. This validated electronic structure model is crucial for subsequent predictions of reactivity and other properties.
III. Unveiling Electronic Transitions: UV-Vis Spectroscopy and TD-DFT
The extended π-conjugation in diarylalkynes gives rise to characteristic electronic transitions that can be observed using UV-Vis spectroscopy.[13] Time-Dependent DFT (TD-DFT) is the computational workhorse for predicting these transitions.[14][15][16]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the diarylalkyne in a UV-transparent solvent (e.g., acetonitrile, hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
-
Data Acquisition :
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
Computational Protocol: TD-DFT Calculation
-
Geometry : Use the validated DFT-optimized ground-state geometry.
-
Method :
-
Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.[8][14]
-
The choice of functional is critical. For conjugated systems, long-range corrected functionals like CAM-B3LYP or ωB97X-D often provide more accurate results than standard hybrid functionals.[8]
-
Use a basis set with diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the excited states.
-
Include the same solvent model used in the NMR calculations.
-
Cross-Validation: Matching Experimental and Theoretical Spectra
The primary comparison is between the experimental λ_max and the calculated wavelength of the electronic transition with the largest oscillator strength.
| Parameter | Experimental | Computational (TD-DFT) |
| λ_max (nm) | e.g., 310 | e.g., 305 |
| Excitation Energy (eV) | e.g., 4.00 | e.g., 4.06 |
| Oscillator Strength | - | e.g., 0.85 |
Causality and Interpretation : A good agreement (within 10-20 nm) between the experimental and calculated λ_max validates the ability of the TD-DFT method to describe the electronic excited states of the diarylalkyne.[14] Discrepancies can arise from the choice of functional, the limitations of the vertical excitation approximation (which neglects vibrational effects), and specific solvent interactions not fully captured by the continuum model.
Caption: Interplay of experimental and computational spectroscopy.
IV. Predicting Biological Interactions: Molecular Docking
For diarylalkynes designed as potential drug candidates, understanding their interaction with biological targets is paramount. Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule to a protein target.[9][10]
Computational Protocol: Molecular Docking Workflow
-
Protein Preparation :
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
-
Ligand Preparation :
-
Use the validated DFT-optimized geometry of the diarylalkyne.
-
Generate a 3D conformation and assign appropriate atom types and charges.
-
-
Docking Simulation :
-
Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or predicted active site residues.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the diarylalkyne within the defined binding site.
-
The poses are scored based on a scoring function that estimates the binding affinity.
-
-
Analysis :
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.
-
Experimental Validation: The Next Frontier
The predictions from molecular docking must be validated experimentally. While a full discussion of the requisite biological assays is beyond the scope of this guide, it is crucial to note that techniques such as Isothermal Titration Calorimetry (ITC) to measure binding affinity and co-crystallization of the diarylalkyne with the target protein to experimentally determine the binding mode are the ultimate validation of the docking predictions.
Conclusion: A Unified and Validated Approach
The cross-validation of experimental and computational data for diarylalkynes is not a linear process but a cyclical one, where each piece of information refines and strengthens our understanding. By anchoring our computational models in high-quality experimental data, we can build a robust and predictive framework that accelerates the design and development of novel diarylalkyne-based therapeutics and materials. This guide provides the foundational principles and practical protocols to embark on this synergistic journey, ensuring that your research is built on a foundation of scientific integrity and validated insights.
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Benchmarking the Performance of Novel Tolan-Based Materials: A Comparative Guide for Researchers
In the dynamic landscape of biomedical research and drug development, the demand for advanced molecular probes and delivery vehicles is incessant. Among the myriad of emerging platforms, tolan-based materials, characterized by their rigid, linear 1,2-diphenylethyne core, have garnered significant attention. Their unique photophysical properties, including high quantum yields and two-photon absorption (TPA) cross-sections, position them as promising candidates for high-resolution bioimaging, photodynamic therapy, and targeted drug delivery.
This guide provides a comprehensive, in-depth comparison of the performance of novel tolan-based materials against established alternatives. We will delve into the key performance indicators that are critical for their application in biological systems, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting materials for their specific research needs.
The Rise of Tolan-Based Materials: A Synopsis
The core of a tolan derivative is the 1,2-diphenylethyne moiety, a rigid and linear structure that can be readily functionalized at its peripheries. This structural feature allows for the precise tuning of their electronic and photophysical properties. By strategically attaching electron-donating and electron-accepting groups, a "push-pull" system can be created, leading to materials with large Stokes shifts and high TPA cross-sections.[1] This tunability is a key advantage of tolan-based systems, offering the potential for tailor-made materials for specific applications.
Key Performance Indicators: A Head-to-Head Comparison
The utility of a fluorescent probe or a drug delivery vehicle is dictated by a set of critical performance indicators. In this section, we will compare tolan-based materials with two widely used classes of materials: quantum dots (QDs) and rhodamine dyes, based on these key parameters.
| Performance Indicator | Tolan-Based Materials | Quantum Dots (CdSe/ZnS) | Rhodamine B |
| Two-Photon Absorption (TPA) Cross-Section (GM) | 10 - 1,000+ | 1,000 - 50,000+[2] | 10 - 200 |
| Fluorescence Quantum Yield (Φf) | 0.4 - 0.9+ | 0.5 - 0.9+[3] | 0.3 - 0.7[4] |
| Photostability | Moderate to High | Very High[5] | Low to Moderate[5] |
| Biocompatibility | Generally good, dependent on side chains | Potential heavy metal toxicity[6] | Generally good, but can be cytotoxic at high concentrations |
| Tunability of Emission | High (through chemical synthesis) | High (through size control)[3] | Limited |
| Size (nm) | < 5 | 2 - 10+ | < 2 |
Table 1: Comparative Analysis of Key Performance Indicators.
Two-Photon Absorption (TPA) Cross-Section: The Gateway to Deep-Tissue Imaging
Two-photon microscopy offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced phototoxicity. The TPA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons. As indicated in Table 1, while quantum dots exhibit exceptionally large TPA cross-sections, engineered tolan-based materials can achieve values that are an order of magnitude higher than traditional organic dyes like Rhodamine B, making them highly suitable for two-photon imaging applications.
Fluorescence Quantum Yield and Photostability: The Pillars of Signal Brightness and Longevity
A high fluorescence quantum yield (Φf) is essential for a bright signal, while high photostability ensures that the probe can be imaged for extended periods without significant degradation. Tolan-based materials can be designed to have high quantum yields, often comparable to those of quantum dots and superior to some organic dyes.[7] In terms of photostability, they generally outperform traditional organic dyes, though quantum dots remain the gold standard for resistance to photobleaching.[5]
Biocompatibility: A Prerequisite for In Vivo Applications
For any material to be used in living systems, it must be biocompatible. While quantum dots, particularly those containing heavy metals like cadmium, raise toxicity concerns, tolan-based materials, being purely organic, are generally considered to have good biocompatibility.[6] However, the specific side chains and functional groups appended to the tolan core can influence their toxicity, necessitating thorough biocompatibility testing for each new derivative.[8]
Experimental Protocols for Performance Benchmarking
To ensure the scientific integrity of our comparisons, we present detailed, step-by-step methodologies for the key experiments used to evaluate the performance of these materials.
Measuring Two-Photon Absorption Cross-Section: The Z-Scan Technique
The Z-scan technique is a widely used method to determine the nonlinear optical properties of materials, including the TPA cross-section.[9]
Experimental Workflow for Z-Scan Measurement
Caption: A schematic of the Z-scan experimental workflow for determining the two-photon absorption cross-section.
Step-by-Step Protocol:
-
Laser Source: A stable, mode-locked femtosecond laser is used as the excitation source. The pulse duration and repetition rate should be carefully chosen to avoid thermal effects.
-
Beam Preparation: The laser beam is passed through a variable attenuator to control the input intensity and then split into a reference beam and a main beam.
-
Focusing: The main beam is focused using a lens with a known focal length.
-
Sample Mounting: The sample, dissolved in a suitable solvent in a cuvette of known path length, is mounted on a computer-controlled translation stage that can move it along the z-axis (the direction of beam propagation).
-
Data Acquisition: The transmittance of the sample is measured as a function of its position (z) relative to the focal point. This is done in two configurations:
-
Open Aperture: The aperture in front of the detector is fully open to collect all the transmitted light. This measurement is sensitive to nonlinear absorption.
-
Closed Aperture: The aperture is partially closed to be sensitive to changes in the beam's spatial profile caused by nonlinear refraction.
-
-
Data Analysis: The obtained Z-scan traces (transmittance vs. z-position) are then fitted to theoretical models to extract the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). The TPA cross-section (σ₂) can then be calculated from β.
Causality Behind Experimental Choices: The choice of a femtosecond laser is crucial as it provides high peak intensities required to induce two-photon absorption while keeping the average power low to minimize thermal damage to the sample. The solvent for the sample should be transparent at both the fundamental and the second-harmonic wavelengths of the laser to avoid any interference from solvent absorption.
Assessing Biocompatibility: The MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is a standard preliminary test for the cytotoxicity of novel materials.[10]
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of novel materials.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the tolan-based material in cell culture medium. Remove the old medium from the cells and add the medium containing the material at different concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the material) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the material for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the vehicle control.
Causality Behind Experimental Choices: The choice of cell line is important and should be relevant to the intended application of the material. For example, if the material is being developed for cancer therapy, a cancer cell line would be appropriate.[11] The concentration range of the material and the incubation time should be chosen to cover a range from no effect to a significant cytotoxic effect to determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Tolan-Based Materials in Drug Delivery and Theranostics
Beyond their utility as imaging agents, the functionalizable nature of tolan-based materials makes them attractive candidates for drug delivery and theranostics (the integration of diagnostics and therapeutics).[12][13] The rigid tolan core can serve as a scaffold for attaching therapeutic agents and targeting ligands.
Conceptual Design of a Tolan-Based Theranostic Agent
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Safety Operating Guide
Proper Disposal of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS No. 63221-88-5), a compound utilized in organic synthesis and materials science research. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This document synthesizes technical data with established safety standards to provide a self-validating system for waste management.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that presents several hazards requiring careful management. A thorough risk assessment must be conducted before handling this chemical.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
-
Chronic Aquatic Toxicity (Category 4): H413 - May cause long-lasting harmful effects to aquatic life.[1]
Signal Word: Warning[1]
Hazard Pictogram:
The primary risks associated with this compound are direct contact with skin and eyes, and the potential for long-term environmental damage if released into waterways. The alkyne functionality suggests a potential for energetic reactions under specific conditions, although it is not classified as an explosive or self-reactive substance.[2]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 63221-88-5 | [1][3][4] |
| Molecular Formula | C₁₇H₁₆O | [1][3][4] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| Physical Form | Solid | [5] |
| Storage | Store at room temperature in a dry, sealed container. | [4] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any procedure that involves this compound, it is imperative to establish a designated area and ensure all necessary personal protective equipment is readily available and in use. All handling of this solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particulates.
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection: Use impervious, chemical-resistant gloves such as nitrile.[6] Glove selection should be based on the specific chemicals being handled and the duration of contact.[7]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[5][6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[2] In-laboratory treatment or neutralization is not recommended without a substance-specific risk assessment and approval from your institution's Environmental Health and Safety (EHS) department. The primary disposal route is through a licensed hazardous waste disposal service.[2]
Waste Segregation: The First Critical Step
Proper segregation is essential to prevent accidental chemical reactions and ensure compliant disposal.[2]
-
Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]
-
-
Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinsates.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with all solvents present in the waste mixture.[2]
-
-
Sharps Waste: This includes contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps into a designated, puncture-proof sharps container.[2]
-
-
Unused/Expired Chemical: The original container with the unused or expired chemical should be treated as hazardous waste.
Decontamination Procedures
Given the skin and eye irritant nature of this compound, thorough decontamination of all surfaces and equipment is crucial.
-
Glassware and Equipment:
-
Mechanically remove as much of the solid residue as possible using a spatula or brush.
-
Rinse the equipment with an appropriate organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Collect this rinsate as hazardous liquid waste.
-
Wash the equipment with soap and water.[8] This can be a standard laboratory detergent.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces (Fume Hood, Benchtop):
-
Wipe the surface with a disposable towel wetted with a suitable solvent to dissolve any residual solid.
-
Follow with a thorough wipe-down using a towel soaked in soapy water.[8]
-
All used towels and wipes must be disposed of as solid hazardous waste.
-
Waste Container Management and Labeling
Proper management of waste containers is mandated by the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Container Selection: Use containers that are in good condition and compatible with the waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Aquatic Toxin").[11]
-
Storage: Keep waste containers sealed except when adding waste. Store them in a designated satellite accumulation area that is at or near the point of generation.[9]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. If it is a solution, contain the spill with an absorbent material like vermiculite or sand.
-
Cleanup: Place all spilled material and cleanup debris into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Hazard Assessment: A Proactive Approach Based on Structural Analogy
Given the absence of specific toxicity data for 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, a conservative risk assessment is paramount. We must infer its potential hazards from its constituent chemical motifs: an ethylbenzene group, a methoxybenzene (anisole) moiety, and an ethynyl (acetylene) linker. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks.
The table below summarizes the known hazards of appropriate structural analogs. We will operate under the assumption that the target compound may exhibit a combination of these properties.
| Hazard Category | Analog Compound(s) | Observed Hazards and GHS Statements |
| Flammability | Ethynylbenzene (Phenylacetylene) | H226: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2] |
| Skin Corrosion/Irritation | Ethynylbenzene, 1-Ethyl-4-methoxybenzene | H315: Causes skin irritation. May cause itching, scaling, reddening, or blistering.[1][3] |
| Serious Eye Damage/Irritation | Ethynylbenzene, 1-Ethyl-4-methoxybenzene | H319: Causes serious eye irritation. May result in redness, pain, or severe eye damage.[1][3] |
| Aspiration Toxicity | Ethynylbenzene | H304: May be fatal if swallowed and enters airways.[1][2] |
| Inhalation Toxicity | Ethylbenzene | H332: Harmful if inhaled. High concentrations can irritate the nose and throat, causing dizziness and headache.[4] |
This data compels a cautious approach, treating the compound as flammable, a significant skin and eye irritant, and potentially fatal if aspirated.
The Hierarchy of Controls: A Foundational Safety Philosophy
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the successful implementation of higher-level controls. Before any procedure, every researcher must consider this hierarchy.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions before relying on PPE.
All handling of this compound must, at a minimum, be performed within a certified chemical fume hood (an engineering control) and according to a written Standard Operating Procedure (an administrative control).
Core PPE Protocol: A Step-by-Step Guide
This protocol outlines the minimum PPE requirements. For high-risk procedures, such as those involving heating, pressure, or large quantities (>10g), a more stringent, task-specific risk assessment is required.
Prerequisite: Engineering Controls
-
Verify Fume Hood Certification: Before starting work, confirm that the chemical fume hood has been certified within the last year.
-
Ensure Proper Airflow: Check the airflow monitor to ensure it is functioning correctly and indicates a safe face velocity (typically 80-120 fpm).
-
Work Zone: Perform all manipulations at least 6 inches inside the hood sash to ensure effective containment.
Primary Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is mandatory. Nomex or similar materials are recommended due to the inferred flammability of the compound. The coat must be fully buttoned.
-
Personal Attire: Wear long pants and fully enclosed shoes made of a low-permeability material (e.g., leather).[5] Fabric shoes (canvas, mesh) are not permitted.
Eye and Face Protection
The Occupational Safety and Health Administration (OSHA) mandates appropriate eye and face protection under standard 29 CFR 1910.133.
-
Standard Operations (weighing, transfers <50 mL):
-
Action: Wear chemical splash goggles that meet the ANSI Z87.1 standard.
-
Rationale: Goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dusts far more effectively than standard safety glasses.[6]
-
-
High-Risk Operations (large volume transfers, exothermic reactions):
Hand Protection (Gloves)
Choosing the correct gloves is critical, as no single material protects against all chemicals.[6] For aromatic and potentially solvent-like compounds, a dual-glove approach is best practice.
-
Glove Selection:
-
Inner Glove: A standard disposable nitrile glove. This provides a base level of protection and makes it easier to spot a breach in the outer glove.
-
Outer Glove: A glove with higher chemical resistance. Given the aromatic nature of the compound, thicker nitrile (>8 mil) or neoprene gloves are recommended for extended handling. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for analogous solvents like Toluene or Xylene.[5]
-
-
Glove Protocol:
-
Inspection: Before every use, inflate each glove with air to check for pinholes or tears.
-
Donning: Don the inner nitrile glove, followed by the outer, more resistant glove.
-
Immediate Replacement: If a glove comes into contact with the chemical, remove it immediately using the proper technique (see below), wash your hands, and don a new pair. Do not reuse disposable gloves.
-
Removal:
-
With your gloved left hand, pinch the palm of the right glove and peel it off, turning it inside out.
-
Hold the removed glove in your gloved left hand.
-
Slide two fingers of your bare right hand under the cuff of the left glove.
-
Peel the left glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.
-
-
Respiratory Protection
When used within a properly functioning fume hood, respiratory protection is generally not required. However, it becomes necessary in non-routine situations.
-
Conditions Requiring a Respirator: Major spill, failure of the fume hood, or any situation where the Permissible Exposure Limit (PEL) could be exceeded.[8][9]
-
Requirements: Use of a respirator requires adherence to the OSHA Respiratory Protection Standard (29 CFR 1910.134). This includes:
-
A written respiratory protection program.
-
Medical evaluation and clearance for the user.
-
Annual fit-testing for the specific respirator model.
-
Training on proper use, maintenance, and limitations.[5]
-
-
Respirator Type: For emergency situations, a full-face respirator with organic vapor cartridges would be appropriate.[10]
Operational and Disposal Plans
Handling and Storage
-
Storage: Store in a cool, well-ventilated, and flammable-liquids-rated cabinet. Keep the container tightly sealed and away from oxidizing agents and sources of ignition.[3]
-
Handling: Open and handle containers with care inside a fume hood.[3] Avoid actions that could generate aerosols. Use equipment (e.g., spatulas, glassware) that is clean, dry, and compatible with the chemical.
Spill Response Protocol (Small Spill <100mL in Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Isolate: Keep the fume hood sash as low as possible.
-
PPE: Don the full PPE suite as described above, including double gloves and a face shield.
-
Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and dispose of the waste container according to your institution's hazardous waste procedures.
Waste Disposal
-
Classification: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous chemical waste.[3]
-
Procedure:
-
Collect waste in a designated, compatible, and properly sealed container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
-
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring a secure environment for discovery.
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OSHA Guidelines For Labeling Laboratory Chemicals . (2014). Spill Containment Blog. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
